(2-Methyl-5-tetrazolyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-methyltetrazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJXRLKUQPFUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2-Methyl-5-tetrazolyl)methanol
Abstract
(2-Methyl-5-tetrazolyl)methanol is a valuable heterocyclic building block in medicinal and agricultural chemistry.[1] Its structure, featuring a metabolically stable tetrazole ring as a bioisostere for carboxylic acids and a reactive hydroxymethyl group, makes it a key intermediate for the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the critical step of regioselective N-methylation of a 5-substituted tetrazole precursor. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of available methods to assist researchers in selecting the optimal route for their specific application.
Introduction and Retrosynthetic Strategy
The synthesis of this compound, IUPAC name (2-methyl-2H-tetrazol-5-yl)methanol, presents a central chemical challenge: the regioselective alkylation of the tetrazole ring.[3] The tetrazole anion is an ambident nucleophile, and alkylation can occur at either the N1 or N2 position, yielding a mixture of 1,5- and 2,5-disubstituted isomers, respectively.[4] For many pharmaceutical applications, isolation of the desired 2,5-isomer is paramount.
Our primary retrosynthetic approach disconnects the target molecule at the N-CH₃ bond. This identifies 5-(hydroxymethyl)-1H-tetrazole as the key precursor and a methylating agent as the required reagent. A secondary disconnection targets the C-C bond, suggesting a route from a pre-formed 2-methyltetrazole.
Diagram 1: Retrosynthetic Analysis
A high-level overview of the two main retrosynthetic disconnections for the target molecule.
This guide will primarily focus on the first, more common pathway: the N-methylation of 5-(hydroxymethyl)-1H-tetrazole.
Primary Synthetic Pathway: N-Methylation of 5-(Hydroxymethyl)-1H-tetrazole
This well-established, two-step route begins with the formation of the 5-(hydroxymethyl)-1H-tetrazole core, followed by a regioselective methylation.
Step 1: Synthesis of 5-(Hydroxymethyl)-1H-tetrazole
The precursor, 5-(hydroxymethyl)-1H-tetrazole, is typically synthesized via a [3+2] cycloaddition reaction. While several methods exist, one common route involves the reaction of a nitrile with an azide source. For instance, the reaction of acetonitrile with hydrazoic acid can produce 5-methyltetrazole, which can then be functionalized.[5] However, a more direct approach to the hydroxymethyl derivative involves precursors like dihydroxyfumaric acid or ethyl cyanoformate.[6]
Step 2: Regioselective N-Methylation
This is the most critical step, where control over regioselectivity determines the efficiency of the synthesis. The alkylation of 5-substituted 1H-tetrazoles typically yields a mixture of N1 and N2 isomers. However, the formation of the 2,5-disubstituted product is often favored.[4][7] The ratio of these isomers is influenced by factors such as the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the counter-ion.[4][8]
Mechanistic Rationale: The preference for N2 alkylation can be rationalized by considering both steric and electronic factors. The N2 nitrogen is generally less sterically hindered than the N1 nitrogen. Furthermore, computational studies suggest that the transition state leading to the 2,5-isomer is often lower in energy.[9] The reaction proceeds via an SN2 mechanism where the deprotonated tetrazolate anion acts as the nucleophile attacking the electrophilic methylating agent.
Choice of Reagents:
-
Base: A strong base is required to deprotonate the acidic N-H of the tetrazole ring (pKa ≈ 4.9), generating the nucleophilic tetrazolate anion.[10] Sodium ethoxide (NaOEt), generated in situ from sodium metal in ethanol or used as a solid, is a common and effective choice.[11][12]
-
Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive methylating agent for this transformation due to the excellent leaving group ability of iodide.[13][14]
-
Solvent: Anhydrous polar aprotic solvents like DMF or polar protic solvents like ethanol are suitable. Ethanol is often preferred as it readily dissolves the sodium ethoxide base.
Diagram 2: N-Methylation Workflow
A step-by-step workflow for the primary synthesis pathway.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
5-(Hydroxymethyl)-1H-tetrazole
-
Sodium metal (Na)
-
Anhydrous Ethanol (EtOH)
-
Methyl Iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small portions to a stirring solution of anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.
-
Deprotonation: To the freshly prepared sodium ethoxide solution, add 5-(hydroxymethyl)-1H-tetrazole (1.0 eq) portion-wise. Stir the resulting suspension at room temperature for 30 minutes.
-
Methylation: Add methyl iodide (1.1 eq) dropwise to the suspension. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product, typically a mixture of N1 and N2 isomers, is then purified by silica gel column chromatography to isolate the desired this compound. The 2,5-isomer is generally more polar and will have a lower Rf value than the 1,5-isomer.
Data Summary
| Parameter | Typical Value | Rationale / Comment |
| Yield | 60-80% (isolated) | Dependent on reaction scale and purification efficiency. |
| Regioselectivity (N2:N1) | ~3:1 to >10:1 | Highly dependent on substrate and conditions.[7][10] |
| Reaction Time | 4-12 hours | Monitored by TLC until consumption of starting material. |
| Purification Method | Flash Chromatography | Necessary to separate the N1 and N2 isomers. |
Alternative Synthesis Strategies
While the N-methylation of 5-(hydroxymethyl)tetrazole is common, other strategies exist.
"Green" Methylation
Concerns over the toxicity and environmental impact of traditional alkylating agents like methyl iodide have led to the development of greener alternatives. Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating reagent.[15] The reaction is typically catalyzed by an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) and often proceeds with good yields and high selectivity for the N2 position.[15]
Multicomponent Reactions
Efficient methods like the Ugi or Passerini multicomponent reactions can be employed to construct the tetrazole ring and introduce substituents in a single step.[1] For instance, a Passerini-type reaction using an aldehyde, an isocyanide, and hydrazoic acid can yield 5-(1-hydroxyalkyl)tetrazoles.[2]
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. The primary pathway described involves several hazardous materials.
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere and away from moisture.[12]
-
Sodium Ethoxide: A strong, corrosive base that causes severe skin and eye burns.[11][16][17] It is also flammable and water-reactive.[11][17] Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Methyl Iodide (Iodomethane): A volatile, toxic, and suspected carcinogenic compound.[13][14] All manipulations must be performed in a well-ventilated fume hood.[13][14][18] Recommended PPE includes nitrile or neoprene gloves, safety goggles, and a lab coat.[13] Spills should be contained with absorbent materials.[13]
Conclusion
The synthesis of this compound is most reliably achieved through the N-methylation of 5-(hydroxymethyl)-1H-tetrazole. The key to a successful synthesis lies in controlling the regioselectivity of the alkylation step, where reaction conditions can be tuned to strongly favor the desired N2 isomer. While traditional methods using methyl iodide and a strong base are effective, emerging green chemistry approaches using reagents like dimethyl carbonate offer a safer and more sustainable alternative. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are essential for the successful and safe synthesis of this important chemical intermediate.
References
- IPI Global. How To Handle Methyl Iodide Safely. Published August 6, 2018.
- Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(43), 21085-21091.
- RSC Publishing. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry.
- Cole-Parmer. Material Safety Data Sheet - Sodium Ethoxide, 96+%.
- Organic Syntheses. (1988). DIETHYL tert-BUTYLMALONATE. Organic Syntheses, Coll. Vol. 6, p.442; Vol. 50, p.38 (1970).
- ResearchGate. Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines.
- Wikipedia. Sodium ethoxide.
- ResearchGate. Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.
- Gelest, Inc. (2015). SODIUM ETHOXIDE, 95%.
- Alpha Chemika. METHYL IODIDE For Synthesis.
- Inchem.org. ICSC 0674 - SODIUM ETHANOLATE. Published October 2002.
- MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(16), 4983.
- Reddit. (2023). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment.
- MDPI. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(13), 3027.
- Organic Chemistry Portal. Synthesis of 2H-tetrazoles.
- ACS Publications. (2017). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 117(21), 13210-13309.
- ResearchGate. (2018). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate.
- NIH National Library of Medicine. (2020). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 59(43), 19041-19046.
- Nanomedicine Research Journal. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
- Google Patents. Process for preparing tetrazole-5-carboxylic acid derivatives. US5525733A.
Sources
- 1. Buy this compound | 55408-40-7 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nanomedicine-rj.com [nanomedicine-rj.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 13. calibrechem.com [calibrechem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. gelest.com [gelest.com]
- 17. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]
- 18. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
An In-depth Technical Guide to the Physicochemical Properties of (2-Methyl-5-tetrazolyl)methanol
Foreword for the Research Professional
In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to success. Tetrazole-containing compounds, in particular, have garnered significant attention due to their unique electronic properties and their ability to serve as effective bioisosteres for carboxylic acids, enhancing both metabolic stability and membrane permeability of drug candidates.[1] This guide is intended for researchers, medicinal chemists, and formulation scientists, providing a comprehensive technical overview of the physicochemical properties of (2-Methyl-5-tetrazolyl)methanol, a key intermediate in the synthesis of a variety of pharmacologically active agents.
Chemical Identity and Structural Elucidation
This compound is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the highly polar tetrazole ring and the hydrogen-bonding capable hydroxymethyl group dictates its physicochemical behavior.
| Identifier | Value | Source |
| CAS Number | 55408-40-7 | [1][2][3] |
| IUPAC Name | (2-methyl-2H-tetrazol-5-yl)methanol | [1][2][3] |
| Molecular Formula | C₃H₆N₄O | [1][3] |
| Molecular Weight | 114.11 g/mol | [1][3] |
| Canonical SMILES | CN1N=C(N=N1)CO | [1] |
| InChI Key | XUJXRLKUQPFUOU-UHFFFAOYSA-N | [1] |
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some data is available from chemical suppliers, many properties have not been experimentally determined and reported in peer-reviewed literature. In such cases, the status is indicated, and subsequent sections provide guidance on their experimental determination.
| Property | Value | Status |
| Appearance | Colorless to yellow liquid | Experimental[2] |
| Melting Point | Not available | - |
| Boiling Point | 401.9 °C at 760 mmHg | Predicted[2] |
| Density | 1.149 g/cm³ | Predicted[2] |
| Solubility | Not available | - |
| pKa | Not available | - |
| LogP | -0.7 | Computed[4] |
In-Depth Analysis and Experimental Protocols
Physical State and Thermal Properties
While predicted to be a high-boiling point liquid, the lack of an experimental melting point makes it difficult to definitively classify its physical state at standard ambient temperature and pressure (SATP). The high predicted boiling point is a consequence of the polar nature of the molecule, which leads to strong intermolecular forces.
Solubility Profile: The Interplay of Polarity
The molecular structure of this compound suggests a nuanced solubility profile. The hydroxymethyl group is capable of acting as both a hydrogen bond donor and acceptor, which would typically confer aqueous solubility. Conversely, the tetrazole ring, while polar, is also a heterocyclic aromatic system that can engage in non-polar interactions. The N-methylation slightly increases lipophilicity compared to the unsubstituted parent tetrazole.
The hydroxymethyl group is anticipated to enhance solubility and bioavailability in comparison to other tetrazoles.[1]
Protocol for a Tiered Solubility Assessment:
A pragmatic, tiered approach to determining the solubility of this compound is recommended.
Caption: A tiered workflow for determining the solubility of this compound.
Acidity (pKa): Unmasking the Tetrazole's Protolytic Nature
The tetrazole ring is known to be acidic, with a pKa comparable to that of carboxylic acids.[1] The proton on the tetrazole ring can be deprotonated, and this property is central to its use as a carboxylic acid bioisostere. The precise pKa value is crucial for understanding its ionization state at physiological pH, which in turn influences its binding to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Proposed Protocol for pKa Determination by Capillary Electrophoresis (CE):
Given the potential for low aqueous solubility, a CE-based method using methanol-water buffers is a robust approach for pKa determination.
-
Preparation of Buffer Solutions: Prepare a series of background electrolytes (BGEs) with varying pH values in different methanol-water compositions (e.g., 10%, 20%, 30%, 40% v/v methanol).
-
Internal Standard Selection: Choose appropriate internal standards with known pKa values in the selected methanol-water mixtures.
-
Electrophoretic Mobility Measurement: Determine the effective electrophoretic mobility of this compound and the internal standards at each pH and solvent composition.
-
pKa Calculation: Calculate the pKa in each methanol-water mixture.
-
Aqueous pKa Extrapolation: Extrapolate the pKa values to 0% methanol using the Yasuda-Shedlovsky equation to obtain the aqueous pKa.
This method provides a reliable determination of the aqueous pKa even for compounds with limited water solubility.
Lipophilicity (LogP): A Key Predictor of Drug-Likeness
The partition coefficient (LogP) is a critical parameter in drug design, influencing a molecule's ability to cross cell membranes. A computed LogP value of -0.7 suggests that this compound is a relatively hydrophilic compound.
Experimental Determination of LogP via HPLC:
A standardized HPLC method can be employed for the experimental determination of LogP.
Caption: Workflow for the experimental determination of LogP using RP-HPLC.
Synthesis and Chemical Reactivity
This compound is a valuable building block in organic synthesis.
Representative Synthesis
While multiple synthetic routes exist for tetrazole derivatives, a common approach involves the hydroxymethylation of the corresponding tetrazole.
A Plausible Synthetic Pathway:
-
Formation of 2-Methyltetrazole: This can be achieved through the cycloaddition of an azide source with a nitrile, followed by methylation.
-
Hydroxymethylation: The formed 2-methyltetrazole can then be hydroxymethylated using formaldehyde or a related reagent to introduce the -CH₂OH group.[1]
Caption: A plausible synthetic route to this compound.
Chemical Reactivity
The reactivity of this compound is governed by its functional groups:
-
Hydroxymethyl Group: This primary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification. It can also act as a nucleophile in substitution reactions.[1]
-
Tetrazole Ring: The tetrazole ring is generally stable but can participate in various chemical transformations. The acidic proton on the ring (in the case of the 1H-tautomer) can be deprotonated to form a reactive intermediate.[1]
Spectroscopic Characterization: A Predictive Overview
Experimental spectra for this compound are not widely published. However, based on its structure, we can predict its key spectroscopic features.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃), a singlet for the methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O. The chemical shifts would be influenced by the electron-withdrawing nature of the tetrazole ring.
-
¹³C NMR: Distinct signals are expected for the methyl carbon, the methylene carbon, and the carbon atom of the tetrazole ring.
General Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 114. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or other small neutral molecules.
Applications in Scientific Research and Development
This compound is a versatile building block with applications in several areas:
-
Pharmaceutical Development: Its structural features make it a valuable precursor for the synthesis of antihypertensive agents (potentially as angiotensin II receptor antagonists) and antimicrobial compounds.[1] The tetrazole moiety serves as a metabolically stable bioisostere of a carboxylic acid, a common strategy in drug design.[1]
-
Chemical Research: It serves as a starting material in organic synthesis due to the reactivity of its hydroxymethyl group and the tetrazole ring.[1]
-
Agricultural Chemistry: Tetrazole derivatives have shown efficacy against various pests and plant diseases, suggesting potential applications for this compound in the development of novel agrochemicals.[1]
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
This compound is a chemical entity of significant interest, particularly in the realm of medicinal chemistry. This guide has provided a detailed overview of its known and predicted physicochemical properties, offering not only a compilation of data but also a framework for its experimental investigation. A thorough understanding of its solubility, pKa, and lipophilicity is essential for its effective utilization in the synthesis of next-generation therapeutics and other advanced materials.
References
- This compound | CAS 55408-40-7 | AMERICAN ELEMENTS ®.
- (1H-1,2,3,4-tetrazol-5-yl)methanol - PubChem.
- [2-(Trideuteriomethyl)tetrazol-5-yl]methanol | C3H6N4O | CID 177777812 - PubChem.
Sources
- 1. Buy this compound | 55408-40-7 [smolecule.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound 95% | CAS: 55408-40-7 | AChemBlock [achemblock.com]
- 4. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1H-1,2,3,4-tetrazol-5-yl)methanol | C2H4N4O | CID 12830634 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to (2-Methyl-5-tetrazolyl)methanol (CAS 55408-40-7): A Versatile Building Block in Medicinal Chemistry
Abstract: This technical guide provides an in-depth analysis of (2-Methyl-5-tetrazolyl)methanol, CAS number 55408-40-7. It details the compound's physicochemical properties, synthesis methodologies, and key chemical transformations. The central theme of this whitepaper is the strategic application of this molecule within the drug discovery and development pipeline, leveraging the unique bioisosteric properties of the tetrazole ring and the synthetic versatility of its hydroxymethyl functional group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate advanced heterocyclic scaffolds into their research programs.
Introduction: The Strategic Value of the Tetrazole Moiety
In modern medicinal chemistry, the tetrazole ring is a privileged structural motif, primarily serving as a highly effective bioisostere for the carboxylic acid group.[1][2] This substitution is a cornerstone of rational drug design, offering a pathway to modulate a molecule's physicochemical and pharmacokinetic properties.[3] The tetrazole group, compared to a carboxylic acid, generally provides improved metabolic stability, a similar pKa, and a distinct three-dimensional array of hydrogen bond acceptors, which can lead to unique and potent interactions with biological targets.[4]
This compound emerges as a particularly valuable building block. It provides the core tetrazole scaffold with two key points of modification: the N-methyl group, which resolves the N1/N2 tautomerism and enhances lipophilicity, and the C5-hydroxymethyl group, a versatile functional handle for subsequent chemical elaboration. This guide will explore the synthesis, properties, and strategic deployment of this compound.
Physicochemical Properties and Structural Identification
This compound is an organic compound featuring a 2-methyl substituted tetrazole ring with a hydroxymethyl group at the 5-position.[1] The N2 substitution is critical as it locks the tautomeric form, which can be crucial for consistent receptor binding and predictable ADME properties.
| Property | Value | Source(s) |
| CAS Number | 55408-40-7 | [1][5][6] |
| IUPAC Name | (2-methyl-2H-tetrazol-5-yl)methanol | [1][6][7] |
| Molecular Formula | C₃H₆N₄O | [1][5][7][8] |
| Molecular Weight | 114.11 g/mol | [5][6][9] |
| SMILES | CN1N=C(N=N1)CO | [1] |
| InChI Key | XUJXRLKUQPFUOU-UHFFFAOYSA-N | [1][7] |
Synthesis and Manufacturing Pathways
The synthesis of 2,5-disubstituted tetrazoles like this compound requires regioselective control of the N-alkylation step. While multiple routes exist, a common and logical pathway involves the formation of the 5-substituted tetrazole ring followed by a controlled methylation.[10][11]
Generalized Synthetic Workflow
A robust synthesis strategy begins with a suitable C2 synthon, undergoes cyclization to form the tetrazole ring, and is then selectively alkylated. The primary challenge in this final step is the potential formation of both N1 and N2 isomers, which necessitates careful reaction design and purification.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative, generalized procedure based on established chemical principles for tetrazole synthesis and should be adapted and optimized.
-
Cycloaddition to form 5-(hydroxymethyl)-1H-tetrazole:
-
To a solution of glycolonitrile (1.0 eq) and sodium azide (1.2 eq) in water, add a catalytic amount of zinc bromide (0.1 eq).
-
Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully acidify with dilute HCl to pH ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-(hydroxymethyl)-1H-tetrazole.
-
Causality: Zinc bromide acts as a Lewis acid to activate the nitrile for the [2+3] cycloaddition with the azide anion, a well-established method for forming 5-substituted tetrazoles.[12]
-
-
N-Methylation and Isomer Separation:
-
Suspend 5-(hydroxymethyl)-1H-tetrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.
-
Add methyl iodide (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 8-16 hours. The reaction progress can be monitored by observing the formation of two product spots (N1 and N2 isomers) on TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers. The N2 isomer, this compound, is typically the more polar of the two.
-
Causality: Alkylation of the tetrazole anion can occur at either N1 or N2. The ratio of products is influenced by factors like the counter-ion, solvent, and the steric/electronic nature of the C5 substituent. Chromatographic separation is essential for isolating the desired pure N2 isomer.[11]
-
Key Chemical Reactions and Synthetic Utility
The true value of this compound lies in the reactivity of its hydroxymethyl group, which serves as a versatile handle for incorporating the tetrazole motif into more complex molecules.
Caption: Key chemical transformations of the hydroxymethyl group.
These transformations allow for:
-
Oxidation: Mild oxidation yields the corresponding aldehyde, useful for reductive amination or Wittig reactions. Stronger oxidation provides the carboxylic acid, enabling amide bond formation.
-
Esterification/Etherification: The alcohol can be readily converted to esters or ethers, modifying the molecule's lipophilicity and creating potential prodrug linkages.
-
Nucleophilic Substitution: Conversion to a leaving group (e.g., a tosylate or halide) allows for the introduction of various nucleophiles, effectively using the -CH₂- group as a linker.[1]
Applications in Drug Discovery
The this compound scaffold is a precursor for compounds with a wide range of potential biological activities. The tetrazole moiety itself is present in over 20 FDA-approved drugs.[2][3]
-
Antihypertensive Agents: Many angiotensin II receptor blockers (ARBs) like Valsartan feature a tetrazole ring as a key acidic pharmacophore that mimics a carboxylic acid.[1][13] This building block is ideal for synthesizing novel ARB analogues.
-
Antimicrobial Properties: Tetrazole derivatives have demonstrated significant antimicrobial and antifungal activity, making this scaffold a promising starting point for the development of new anti-infective agents.[1][11]
-
Neuroprotective Effects: Certain tetrazoles have been investigated for their neuroprotective capabilities, suggesting potential applications in treating neurodegenerative diseases.[1]
Analytical and Spectroscopic Characterization
| Analysis Type | Expected Signals |
| ¹H NMR | Singlet (~4.0-4.2 ppm, 3H, N-CH₃); Singlet (~4.8-5.0 ppm, 2H, -CH₂-OH); Broad Singlet (variable, 1H, -OH) |
| ¹³C NMR | Signal (~40 ppm, N-CH₃); Signal (~55 ppm, -CH₂-OH); Signal (~160-165 ppm, C5 of tetrazole ring) |
| FT-IR (cm⁻¹) | Broad peak (~3300-3400, O-H stretch); Peaks (~2900-3000, C-H stretch); Peaks (~1400-1600, N=N, C=N ring stretch) |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 115.06 |
Justification: The predicted chemical shifts are based on standard values for similar chemical environments. The N-methyl group is expected to be a sharp singlet, as is the methylene group adjacent to the electron-withdrawing tetrazole ring. The tetrazole ring carbon is significantly deshielded due to the attached nitrogen atoms. These predicted values provide a baseline for experimental verification.
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemical reagents is paramount. While a specific safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices for similar heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Use only under a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[14] Avoid contact with skin and eyes.[15][16] All equipment should be properly grounded to prevent static discharge, which could be an ignition source.[14][15]
-
Fire Safety: The compound may be flammable. Keep away from open flames, hot surfaces, and other sources of ignition.[16] Use appropriate fire extinguishers for chemical fires, such as CO₂, dry chemical, or alcohol-resistant foam.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its structure combines the advantageous bioisosteric properties of the N2-methylated tetrazole ring with the synthetic flexibility of a primary alcohol. This combination allows for its efficient incorporation into complex molecular architectures, making it an invaluable building block in the rational design of novel therapeutics with potentially improved pharmacological profiles. Its use can accelerate the discovery of new drug candidates in areas such as cardiovascular disease, infectious disease, and neurology.
References
- American Elements. (n.d.). This compound | CAS 55408-40-7. [Link]
- PubChem. (n.d.). (2-Methyl-1,3-thiazol-5-yl)methanol.
- Ferreira, S. B., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]
- PubChem. (n.d.). (1H-1,2,3,4-tetrazol-5-yl)methanol.
- State of Michigan. (n.d.).
- Park, J., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate.
- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
- Kumar, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific Reports. [Link]
- Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. [Link]
- Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. [Link]
- Asim, M., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking of 2-(N-((20-(2H-tetrazole-5-yl)-[1,10-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based Ester Derivatives as Antihypertensive Agents. Molecules. [Link]
- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
Sources
- 1. Buy this compound | 55408-40-7 [smolecule.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 55408-40-7 CAS Manufactory [m.chemicalbook.com]
- 6. This compound 95% | CAS: 55408-40-7 | AChemBlock [achemblock.com]
- 7. Page loading... [wap.guidechem.com]
- 8. keyorganics.net [keyorganics.net]
- 9. 55408-40-7 this compound AKSci 3591CT [aksci.com]
- 10. 2H-Tetrazole synthesis [organic-chemistry.org]
- 11. nanomedicine-rj.com [nanomedicine-rj.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. uwm.edu [uwm.edu]
- 15. michigan.gov [michigan.gov]
- 16. fishersci.com [fishersci.com]
The Tetrazole Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, particularly its ability to act as a bioisostere of the carboxylic acid group, have cemented its importance in the design and development of a wide array of therapeutic agents.[1][3][4] This technical guide provides a comprehensive exploration of the diverse biological activities of tetrazole-containing compounds, delving into their synthesis, mechanisms of action, and the structure-activity relationships that govern their therapeutic efficacy. We will explore their applications as antihypertensive, antimicrobial, and anticancer agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The Tetrazole Moiety: A Bioisosteric Marvel
The tetrazole nucleus is a planar, electron-rich aromatic system with a pKa comparable to that of carboxylic acids.[1][5] This similarity allows it to serve as a metabolically stable substitute for the carboxylate group in drug molecules, often leading to improved pharmacokinetic profiles, such as enhanced lipophilicity and bioavailability.[3][6][7] The ability of the tetrazole ring to participate in hydrogen bonding and other non-covalent interactions with biological targets is a key determinant of its pharmacological activity.[4]
The synthetic versatility of the tetrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's biological and physicochemical properties.[8] The most common synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[9][10]
Diverse Pharmacological Landscape of Tetrazole-Containing Compounds
The incorporation of a tetrazole moiety into a molecular structure can confer a wide range of biological activities.[6][8][11] This section will explore some of the most significant therapeutic applications of tetrazole derivatives.
Antihypertensive Agents: Targeting the Renin-Angiotensin System
Tetrazole-containing compounds are prominent in the treatment of hypertension.[12][13] A notable class of antihypertensive drugs, the angiotensin II receptor blockers (ARBs) or "sartans," feature a tetrazole ring that mimics the carboxylate group of the angiotensin II receptor's natural ligand.[3][14]
Mechanism of Action: The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[13][14] Angiotensin II, a potent vasoconstrictor, binds to the angiotensin II type 1 (AT1) receptor, leading to an increase in blood pressure. ARBs competitively block the binding of angiotensin II to the AT1 receptor, resulting in vasodilation and a reduction in blood pressure.[14] The acidic nature of the tetrazole ring is crucial for the high-affinity binding of these drugs to the AT1 receptor.[12]
Key Antihypertensive Drugs Featuring a Tetrazole Moiety:
| Drug Name | Chemical Structure (Simplified) | Key Features |
| Losartan | Biphenyl-tetrazole core | First-in-class, orally active, non-peptide AT1 receptor antagonist.[3][14] |
| Valsartan | Lacks a heterocyclic moiety connected to the proximal phenyl ring. | Potent and selective AT1 receptor antagonist.[12][14] |
| Irbesartan | Features a spiro-cyclopentane group. | Long duration of action.[12][14] |
| Candesartan | Prodrug, converted to its active form in the body. | High affinity for the AT1 receptor.[3][14] |
Antimicrobial Agents: A Broad Spectrum of Activity
Tetrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[15][16][17] The fusion of the tetrazole ring with other heterocyclic systems, such as quinolines and pyrazoles, has yielded compounds with potent antimicrobial effects.[4][18]
Mechanism of Action: The antimicrobial mechanisms of tetrazole compounds are diverse and can include the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with DNA replication.[1][18] Some tetrazole derivatives act by generating oxidative stress within microbial cells, leading to cellular damage and death.[18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a tetrazole-containing compound against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The tetrazole compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive Control: Wells containing the microbial suspension without any test compound.
-
Negative Control: Wells containing only the sterile broth medium.
-
Standard Drug Control: Wells containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) at various concentrations.
-
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Logical Flow of Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Agents: Targeting Cellular Proliferation
The tetrazole scaffold is a promising pharmacophore in the development of novel anticancer agents.[19][20][21] Tetrazole-containing compounds have demonstrated cytotoxicity against a variety of human tumor cell lines.[19][22] The combination of the tetrazole moiety with other pharmacophores has been a successful strategy for enhancing anticancer activity and overcoming drug resistance.[19][23]
Mechanism of Action: The anticancer mechanisms of tetrazole derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[24][25] Some compounds have been shown to inhibit enzymes crucial for tumor growth, such as urease and aromatase.[18][26]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the tetrazole-containing compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Signaling Pathway: Induction of Apoptosis by a Tetrazole Derivative
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemrestech.com [chemrestech.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. primescholars.com [primescholars.com]
- 15. researchgate.net [researchgate.net]
- 16. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chalcogen.ro [chalcogen.ro]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
Spectroscopic Characterization of (2-Methyl-5-tetrazolyl)methanol: A Technical Guide
Foreword
In the landscape of modern medicinal chemistry and drug development, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, tetrazole derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities.[1] (2-Methyl-5-tetrazolyl)methanol, a key building block in the synthesis of more complex pharmaceutical agents, presents a unique structural motif.[2] An in-depth understanding of its spectroscopic properties is fundamental for its unambiguous identification, quality control, and the rational design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering not only a detailed interpretation of the spectral data but also the underlying principles and experimental methodologies.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique molecular architecture, featuring a five-membered tetrazole ring substituted with a methyl group on one of the nitrogen atoms and a hydroxymethyl group on the carbon atom. This structure gives rise to distinct spectroscopic signatures that can be used for its characterization.
Molecular Structure of this compound
Caption: Workflow for the spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₃H₆N₄O, with a monoisotopic mass of approximately 114.05 g/mol . [3][4]In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z 114 would be expected, although it may be weak depending on its stability.
-
Fragmentation Pattern: Tetrazole derivatives are known to undergo characteristic fragmentation pathways. [5] * Loss of Nitrogen (N₂): A common fragmentation for tetrazoles is the loss of a molecule of nitrogen (28 Da), which would result in a fragment ion at m/z 86 .
-
Loss of Hydrazoic Acid (HN₃): Another possible fragmentation is the elimination of hydrazoic acid (43 Da), leading to a fragment at m/z 71 . [6] * Cleavage of the Hydroxymethyl Group: Fragmentation can also occur at the C-C bond between the tetrazole ring and the hydroxymethyl group. Loss of the CH₂OH radical (31 Da) would give a fragment at m/z 83 . The detection of a fragment at m/z 31 ([CH₂OH]⁺) would also be indicative of this cleavage.
-
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. [6]2. Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode. For this compound, positive ion mode ([M+H]⁺ at m/z 115) is likely to be effective.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Adjust for a stable spray.
-
Drying Gas (N₂) Temperature: 200-300 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-200).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted spectral data, based on established principles and data from related compounds, serves as a robust guide for researchers. The experimental protocols outlined herein offer a standardized approach to obtaining high-quality spectroscopic data. This in-depth understanding of the spectroscopic properties of this compound is crucial for its application in synthetic chemistry and drug discovery, facilitating the development of novel and effective therapeutic agents.
References
- Rasheed, M.K., & Al-Rifaie, D.A. (2020). Synthesis some of thiazolidinoneand tetrazole compounds derived from acriflavine and evaluation of their antimicrobial, antifungal and antioxidant activity. Systematic Reviews in Pharmacy, 11(12), 1889-1895.
- Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences, 34(6), 23-33.
- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i).
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
- Elsevier. (2020). Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation.
- Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021).
- RSC Publishing. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm.
- Scilit. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
- SpectraBase. (n.d.). Tetrazole - Optional[13C NMR] - Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108).
- WebSpectra. (n.d.). IR Absorption Table.
- American Elements. (n.d.). This compound.
- Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
- Infrared Spectroscopy (IR). (n.d.).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916).
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875).
- PubChem. (n.d.). (1H-1,2,3,4-tetrazol-5-yl)methanol.
- Journal of Research of the National Bureau of Standards. (1951). Infrared spectra of methanol, ethanol, and n-propanol.
- Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum.
- PubChem. (n.d.). 2-Methyl-5-phenyl-2H-tetrazole.
- ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6.
- Doc Brown's Chemistry. (n.d.). CH3OH mass spectrum of methanol.
- NIST WebBook. (n.d.). 5-Amino-2-methyl-2H-tetrazole.
Sources
Thermal analysis of (2-Methyl-5-tetrazolyl)methanol
An In-depth Technical Guide to the Thermal Analysis of (2-Methyl-5-tetrazolyl)methanol
Introduction
This compound is a heterocyclic compound featuring a nitrogen-rich tetrazole ring, a structure of significant interest in medicinal chemistry and energetic materials science due to its unique chemical properties and high enthalpy of formation. As with any nitrogen-rich compound, a thorough understanding of its thermal behavior is paramount for ensuring safe handling, storage, and application. This is particularly critical in the pharmaceutical industry, where thermal stability can impact drug formulation, shelf-life, and manufacturing processes.
This technical guide provides a comprehensive framework for the thermal analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. While direct experimental data for this specific molecule is not extensively published, this guide establishes a robust predictive and analytical approach based on the well-documented behavior of structurally similar N-substituted tetrazoles. We will delve into the core thermal analysis techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—providing not just procedural steps, but the scientific rationale behind them.
The Theoretical Bedrock: Understanding Tetrazole Decomposition
The thermal stability of tetrazole derivatives is intrinsically linked to the stability of the heterocyclic ring. The decomposition of N-substituted tetrazoles typically proceeds through one of two primary pathways, a concept extensively reviewed in the literature.[1][2]
-
Nitrogen Elimination: This pathway involves the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring, leading to the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive nitrilimine intermediate. This is a common pathway for 2-substituted tetrazoles.
-
Azide Formation: This pathway involves a retro-[2+3] cycloaddition reaction, where the tetrazole ring opens to form an azide and a nitrile. The stability of the resulting azide significantly influences the favorability of this pathway.
The substitution pattern on the tetrazole ring plays a crucial role in dictating the dominant decomposition mechanism. For 2-substituted tetrazoles like this compound, the elimination of nitrogen is often the more probable route. The presence of the methanol group at the 5-position can also influence the subsequent reactions of the nitrilimine intermediate.
Core Methodologies for Comprehensive Thermal Characterization
A multi-technique approach is essential for a thorough and reliable assessment of thermal hazards. DSC, TGA, and ARC each provide unique and complementary information.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a cornerstone technique for identifying the temperatures of thermal events such as melting, crystallization, and decomposition, and for quantifying the energy changes associated with these events.[3][4] For energetic materials, it is particularly effective in determining the onset temperature of decomposition and the heat of decomposition (ΔHd).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible. The use of a sealed, high-pressure crucible is critical to contain any gaseous decomposition products and prevent their energetic release, ensuring the measured exotherm accurately reflects the total energy release.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to approximately 350°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min). Running multiple heating rates is essential for subsequent kinetic analysis.[5]
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (if any) from the peak of the endotherm and the onset temperature of decomposition from the intersection of the baseline with the tangent of the exothermic peak. Integrate the area under the exothermic peak to calculate the heat of decomposition.
Thermogravimetric Analysis (TGA): Quantifying Mass Changes
TGA measures the change in mass of a sample as a function of temperature or time.[6][7] It is invaluable for determining the temperature ranges over which decomposition occurs, the number of decomposition steps, and the mass of any non-volatile residue. When coupled with evolved gas analysis (EGA) techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), TGA can identify the gaseous decomposition products.[4]
-
Sample Preparation: Weigh a slightly larger sample (5-10 mg) of this compound into an open ceramic or aluminum crucible. An open crucible is used to allow gaseous products to evolve freely.
-
Instrument Setup: Place the sample crucible onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature beyond the completion of decomposition (e.g., 400°C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to resolve overlapping decomposition steps.
Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios
ARC is a critical tool for thermal hazard assessment, designed to simulate a thermal runaway reaction under adiabatic conditions (zero heat loss).[8][9] This "worst-case scenario" provides crucial data for process safety, such as the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad).[10][11]
-
Sample Preparation: A precisely known mass of the sample is loaded into a robust, spherical sample bomb (typically made of titanium or Hastelloy C).
-
Instrument Setup: The bomb is placed in the ARC calorimeter, which is a heavily insulated and controlled environment.
-
Heat-Wait-Search Mode: The instrument operates in a heat-wait-search cycle. The sample is heated in small steps (e.g., 5°C), then held isothermally to allow for thermal equilibration. During the "search" phase, the instrument monitors for any self-heating from the sample.
-
Exotherm Detection: If the rate of self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[11] The calorimeter heaters then match the sample temperature, ensuring no heat is lost to the surroundings.
-
Data Acquisition: The temperature and pressure inside the bomb are recorded as a function of time until the reaction is complete.
Anticipated Results and Predictive Interpretation
Based on the thermal behavior of analogous N-methylated and C-substituted tetrazoles, we can predict the key characteristics that would be observed during the thermal analysis of this compound.
DSC/TGA Predictions:
-
Melting: A distinct endothermic peak corresponding to melting is expected prior to decomposition.
-
Decomposition: A sharp, single-stage exothermic decomposition is anticipated. N-substituted tetrazoles often exhibit rapid and complete decomposition once the onset temperature is reached.[9]
-
Mass Loss: The TGA is expected to show a single, rapid mass loss step corresponding to the complete decomposition of the molecule into gaseous products, leaving minimal residue.
| Parameter | Predicted Value/Observation | Rationale / Analogous Compound Behavior |
| Melting Point (°C) | 100 - 150 | Typical range for small, substituted heterocyclic compounds. |
| DSC Onset Td (°C) | 200 - 260 | N-methylated tetrazoles generally show high thermal stability.[12] |
| Heat of Decomposition (J/g) | 1500 - 2500 | High nitrogen content suggests a significant energy release. |
| TGA Decomposition Stages | 1 | Single-step decomposition is characteristic of many tetrazole derivatives. |
| Mass Loss (%) | ~100% | The molecule is expected to decompose primarily into volatile products (N₂, HCN, etc.). |
Disclaimer: This table presents estimated values based on literature for structurally related compounds and should be confirmed by empirical testing.
ARC Predictions:
-
The ARC analysis would likely reveal a sharp increase in temperature and pressure following the onset of decomposition, confirming a high potential for thermal runaway under adiabatic conditions. The data would be used to calculate critical safety parameters like the Self-Accelerating Decomposition Temperature (SADT).
Proposed Decomposition Pathway
For this compound, the most probable initial decomposition step is the elimination of dinitrogen (N₂) from the 2- and 3-positions of the tetrazole ring. This would generate a highly reactive nitrilimine intermediate. This intermediate could then undergo further rearrangement and fragmentation.
Kinetic Analysis of Decomposition
To assess the long-term stability and predict the shelf-life of this compound, a kinetic analysis of its decomposition is essential. This can be achieved using the data from non-isothermal DSC experiments conducted at multiple heating rates.
Methodology (Kissinger Method):
-
Perform DSC scans at several different heating rates (β), for example, 5, 10, 15, and 20 °C/min.
-
For each heating rate, determine the peak temperature (Tp) of the decomposition exotherm.
-
Plot ln(β/Tp²) versus 1/Tp.
-
The data should yield a straight line, and the activation energy (Ea) can be calculated from the slope of this line (Slope = -Ea/R, where R is the ideal gas constant).
A higher activation energy indicates a greater sensitivity of the reaction rate to temperature, suggesting better stability at lower temperatures.
Conclusion
The thermal analysis of this compound requires a systematic and multi-faceted approach. While direct literature data on this specific compound is sparse, a robust analytical strategy can be formulated based on the well-established principles of thermal analysis and the known behavior of analogous tetrazole derivatives. Differential Scanning Calorimetry provides critical data on the onset temperature and energy of decomposition. Thermogravimetric Analysis quantifies the mass loss and decomposition stages, and Accelerating Rate Calorimetry offers a vital assessment of the worst-case thermal runaway potential. By integrating the insights from these techniques and performing a thorough kinetic analysis, researchers and drug development professionals can build a comprehensive safety and stability profile, ensuring the responsible and effective use of this and other novel chemical entities.
References
- Vertex AI Search. (2026). Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center.
- Thermal Hazard Technology. (2026).
- Lesnikovich, A. I. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta.
- NETZSCH Analyzing & Testing. (2026).
- Belmont Scientific. (2026).
- AKTS. (2026).
- Chen, Y. K., Chen, M. H., Zhang, T., & Wu, X. L. (2013). The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials.
- Szimhardt, N., Wurzenberger, M. H. H., Behringer, A., & Stierstorfer, J. (2017). Coordination chemistry with 1-methyl-5H-tetrazole: Cocrystallization, laser-ignition, lead-free primary explosives – One Ligand, three Goals.
- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
- Gao, J.-X., Xiong, J.-B., Xu, Q., Tan, Y.-H., Liu, Y., Wen, H.-R., & Tang, Y.-Z. (2018). Exothermic or Endothermic Decomposition of Disubstituted Tetrazoles Tuned by Substitution Fashion and Substituents. The Journal of Physical Chemistry A.
- Fischer, N., et al. (2005). Thermal decomposition of 1,5-diamino-4-methyl-1H-tetrazolium nitrate and other tetrazolium compounds. Journal of Thermal Analysis and Calorimetry.
- Singh, J., & Shreeve, J. M. (2023). Increasing the limits of energy and safety in tetrazoles: Dioximes as unusual precursors to very thermostable and insensitive energetic materials.
- Kiselev, V. G., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles.
- Mettler Toledo. (2026).
- Folly, P. (2004). Thermal Stability of Explosives. CHIMIA.
- Ding, X., Zhao, S., Ni, L., & Pan, Y. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Emergency Management Science and Technology.
- TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance.
- Thynell, S. (2018).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Quantum Chemical Calculations for (2-Methyl-5-tetrazolyl)methanol: From First Principles to Molecular Insights
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive, scientifically grounded protocol for conducting quantum chemical calculations on (2-Methyl-5-tetrazolyl)methanol. It moves beyond a simple list of steps to explain the why behind methodological choices, ensuring a robust and reproducible computational study.
Preamble: The Strategic Importance of this compound in Medicinal Chemistry
This compound is a heterocyclic compound featuring a tetrazole ring, a structure of significant interest in modern drug discovery. The tetrazole moiety is frequently employed as a bioisostere for the carboxylic acid group.[1][2] This substitution can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile by increasing lipophilicity, and modulate its acidity.[1][3] Given these advantages, understanding the fundamental electronic and structural properties of this compound is paramount for rational drug design.
Quantum chemical calculations offer a powerful lens to dissect these properties in silico. By applying the principles of quantum mechanics, we can accurately predict molecular geometry, vibrational frequencies, electronic charge distribution, and reactivity descriptors.[4][5] This computational insight allows for the efficient screening of derivatives, the prediction of intermolecular interactions with biological targets, and a deeper understanding of structure-activity relationships (SAR) before committing to costly and time-consuming synthesis.
The Theoretical Cornerstone: Why Density Functional Theory (DFT)?
For a molecule of this size and complexity, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[5][6] Unlike more computationally demanding wavefunction-based methods, DFT calculates the total energy of the system based on its electron density, a more manageable variable.[5]
2.1. Selecting the Right Tools: The B3LYP Functional and 6-311++G(d,p) Basis Set
The predictive power of DFT hinges on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules.[7] B3LYP has a long track record of providing reliable results for geometries, vibrational frequencies, and electronic properties for a wide range of chemical systems, including nitrogen-containing heterocycles.[8][9][10]
-
Basis Set: 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a robust choice for this application:
-
6-311G: This triple-zeta valence basis set provides flexibility for valence electrons, which are most involved in chemical bonding and reactions.
-
++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing lone pairs (abundant on the nitrogen atoms of the tetrazole ring) and potential hydrogen bonding interactions involving the methanol group.[10][11]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, accounting for the non-spherical nature of atomic orbitals within a molecule, which is critical for accurate geometry and frequency calculations.[8][11]
-
This combination of B3LYP/6-311++G(d,p) is well-validated for studying heterocyclic compounds and is expected to yield high-quality, publishable results.[4][8][12]
The Computational Protocol: A Self-Validating Workflow
The following protocol is designed as a logical, self-validating sequence. Each step builds upon the verified output of the previous one, ensuring the final results are derived from a stable and physically meaningful molecular state.
Figure 1: A self-validating workflow for quantum chemical analysis. The process ensures that molecular properties are only calculated after the geometry has been optimized and confirmed as a true energy minimum.
Step-by-Step Methodology:
-
Initial Structure Construction:
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Protocol:
-
Trustworthiness Check: The calculation is complete only when the forces on all atoms are effectively zero, and the structure has met stringent convergence criteria outlined in the software's output file.[15]
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
-
Protocol:
-
Use the optimized geometry from the previous step as the input.
-
Specify the calculation type as Freq (Frequency).[15]
-
Use the exact same level of theory: B3LYP/6-311++G(d,p). Mismatching the level of theory between optimization and frequency steps is a common and critical error.
-
-
Trustworthiness Check: A successful optimization to a true minimum is confirmed by the absence of any imaginary frequencies in the output.[2][8] The presence of an imaginary frequency indicates the structure is a transition state, not a stable molecule, and requires re-optimization. The calculated frequencies can be compared with experimental IR data for validation.[16][17][18]
-
-
Molecular Property Analysis:
-
With a validated minimum energy structure, perform a final single-point energy calculation to generate a detailed wavefunction file for property analysis.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[4][8]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for non-covalent interactions and chemical attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution by calculating the partial atomic charges on each atom. This is crucial for understanding the molecule's dipole moment and for parameterizing molecular mechanics force fields used in subsequent molecular dynamics or docking simulations.
-
Data Presentation and Expected Insights
All quantitative data should be summarized for clarity and comparative analysis.
Table 1: Computational Parameters for the Study of this compound
| Parameter | Specification | Rationale |
|---|---|---|
| Software | Gaussian 16 | A widely used and validated quantum chemistry package.[15] |
| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and cost for organic molecules.[6] |
| Functional | B3LYP | Proven reliability for geometries and electronic properties of heterocycles.[9][10] |
| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse and polarization functions for accuracy.[8][11] |
| Charge/Multiplicity | 0 / 1 | Neutral, closed-shell singlet molecule. |
| Solvation (Optional) | PCM (Water) | Implicit solvent model to simulate an aqueous environment. |
4.1. Visualizing the Molecule
Figure 2: Atom numbering scheme for this compound used in computational analysis.
Table 2: Predicted Molecular Properties (Illustrative)
| Property | Predicted Value | Unit | Significance |
|---|---|---|---|
| Total Energy | Value | Hartrees | Thermodynamic stability reference. |
| Dipole Moment | Value | Debye | Indicator of overall molecular polarity. |
| HOMO Energy | Value | eV | Correlates with ionization potential; electron-donating ability. |
| LUMO Energy | Value | eV | Correlates with electron affinity; electron-accepting ability. |
| HOMO-LUMO Gap | Value | eV | Indicator of chemical reactivity and kinetic stability.[4] |
| Charge on O(methanol) | Value | e | NBO charge; indicates a site for hydrogen bond accepting. |
| Charge on N(tetrazole) | Value | e | NBO charges; reveals the most nucleophilic nitrogen atoms. |
(Note: "Value" to be replaced with actual output data from the calculation.)
Conclusion and Forward Application
This guide has outlined a rigorous and scientifically defensible protocol for the quantum chemical analysis of this compound. The insights gained from these calculations—optimized geometry, electronic charge distribution, and frontier orbital analysis—provide a fundamental understanding of the molecule's intrinsic properties.
The data generated serves as a critical foundation for more advanced computational modeling in drug development, including:
-
Molecular Docking: The optimized structure and partial atomic charges are essential inputs for accurately predicting binding poses and affinities within a protein active site.
-
QSAR Studies: Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) can be used as variables to build predictive models of biological activity.
-
Molecular Dynamics (MD) Simulations: A validated structure and charge model allows for the simulation of the molecule's dynamic behavior in a biological environment.
By adhering to this detailed and validated workflow, researchers can confidently generate high-quality computational data to accelerate the discovery and optimization of new therapeutic agents based on the tetrazole scaffold.
References
- Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives. (2023). Taylor & Francis eBooks. [Link]
- Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature.
- Quantum chemical calculations and experimental studies on 2,3-diphenyl-tetrazole-5-thione. (2025). [Source document not fully available].
- Computational Studies and Multivariate Analysis of Global and Local Reactivity Descriptors of Five Membered Heterocycles. [Source document not fully available].
- Comparison of (A) the experimental infrared spectrum of tetrazole...
- FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
- Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. (2024).
- An MP2 and DFT study of heterocyclic hydrogen complexes CnHmY ... [Source document not fully available].
- Regular Article. (2018). Organic Chemistry Research. [Link]
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Source document not fully available].
- Density Functional Theory Calculations: Examples & Strategies. (2025). [Source document not fully available].
- Computational study of heterocyclic anticancer compounds through nbo method. [Source document not fully available].
- DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023). The Journal of Organic Chemistry. [Link]
- Computational study of small organic molecular using density functional theory (DFT). SlideShare. [Link]
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]
- Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. [Link]
- Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019). YouTube. [Link]
- This compound | CAS 55408-40-7. AMERICAN ELEMENTS. [Link]
- (1H-1,2,3,4-tetrazol-5-yl)methanol. PubChem. [Link]
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
- Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. (2017).
- Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2025). [Source document not fully available].
Sources
- 1. Buy this compound | 55408-40-7 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. slideshare.net [slideshare.net]
- 6. learningbreeze.com [learningbreeze.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijopaar.com [ijopaar.com]
- 9. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 10. orgchemres.org [orgchemres.org]
- 11. An MP2 and DFT study of heterocyclic hydrogen complexes CnHmY-HX with n=2, m=4 or 5, Y=O, S or N and X=F or Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. guidechem.com [guidechem.com]
- 15. medium.com [medium.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Introduction: The Privileged Scaffold of 5-Substituted Tetrazoles
An In-depth Technical Guide to 5-Substituted Tetrazole Derivatives for Researchers, Scientists, and Drug Development Professionals
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon, is a cornerstone of modern medicinal chemistry.[1][2][3] While not found in nature, its synthetic derivatives have become indispensable pharmacophores.[4] The 5-substituted-1H-tetrazole isomer, in particular, has garnered immense interest due to its unique physicochemical properties.[5] This guide provides a comprehensive exploration of the synthesis, structure-activity relationships, and diverse pharmacological applications of these remarkable compounds.
A key reason for the prevalence of the 5-substituted tetrazole moiety is its role as a bioisostere of the carboxylic acid group.[5][6] Bioisosterism involves substituting one functional group with another that retains similar physicochemical properties, leading to comparable biological activity. The tetrazole ring mimics the acidity (with a similar pKa), planarity, and electrostatic profile of a carboxylic acid.[7][8][9][10] However, it offers significant advantages, including enhanced metabolic stability against common biological degradation pathways, increased lipophilicity, and improved bioavailability, making it a superior alternative in many drug candidates.[1][6][11][12][13] This strategic replacement is a primary driver for the continued research and development in this field.[1] The success of this approach is evidenced by numerous marketed drugs, such as the antihypertensive agents Losartan and Valsartan, which feature this critical scaffold.[4][6][14]
Part 1: Core Synthetic Methodologies
The construction of the 5-substituted tetrazole ring is a well-established field with several robust synthetic strategies. Understanding the causality behind these methods is crucial for designing novel derivatives.
The Workhorse Reaction: [3+2] Cycloaddition of Nitriles and Azides
The most proficient and widely used route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide.[3][7][11][15][16][17] This reaction's driving force is the formation of the highly stable, aromatic tetrazole ring.[18]
Mechanistic Rationale: The reaction mechanism generally involves the activation of the nitrile's carbon atom, making it more electrophilic.[18] This is followed by a nucleophilic attack from the azide anion, leading to a linear intermediate that subsequently cyclizes to form the tetrazole ring.[18][19] The activation step is critical and is typically facilitated by a Brønsted or Lewis acid catalyst.
Diagram: General Pathway for [3+2] Cycloaddition
Caption: Catalytic cycle for the synthesis of 5-substituted tetrazoles.
Catalytic Systems and Reaction Conditions:
-
Acid Catalysis: Simple Brønsted acids like ammonium chloride or heterogeneous acid catalysts such as silica sulfuric acid are effective, cost-efficient, and allow for straightforward reaction setups.[11][18] Lewis acids, particularly zinc salts (e.g., ZnCl₂), are also widely used to activate the nitrile substrate.[20]
-
Metal Catalysis: A variety of transition metal complexes, including those with cobalt, indium, and palladium, have been developed to catalyze the cycloaddition under milder conditions with high efficiency.[15][19][21] These catalysts can offer greater substrate scope and yield.
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a rapid and efficient method for generating tetrazole libraries.[20][21][22][23]
-
Green Chemistry Approaches: The use of water as a solvent and the development of recoverable and reusable nanocatalysts, such as those based on magnetic nanoparticles, are aligning tetrazole synthesis with principles of sustainable chemistry.[20][24]
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole via [3+2] Cycloaddition
This protocol is a representative example of a common laboratory-scale synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).[18]
-
Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.[11]
-
Heating: Heat the reaction mixture to 120-130 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid. This protonates the tetrazole and causes it to precipitate.[18]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove inorganic salts and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure 5-phenyl-1H-tetrazole.
-
Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.[18]
Advanced Strategy: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a powerful and efficient alternative for synthesizing complex tetrazole derivatives.[25][26] The Ugi and Passerini reactions are notable examples that have been adapted for tetrazole synthesis, providing rapid access to molecular diversity from simple building blocks.[25][27][28][29]
Causality and Advantage: The primary advantage of MCRs is their high degree of atom economy and convergence. Instead of a linear, multi-step synthesis, a complex molecule can be assembled in a single, efficient operation. This is particularly valuable in drug discovery for rapidly generating libraries of compounds for screening.[26]
Diagram: Passerini-Type Tetrazole Three-Component Reaction (PT-3CR)
Caption: Convergent synthesis of tetrazoles via a Passerini MCR.
Experimental Protocol: Passerini-Type Synthesis of a 1,5-Disubstituted Tetrazole
This protocol is adapted from efficient methods using trimethylsilyl azide (TMSN₃) as a safer alternative to hydrazoic acid.[28]
-
Reactant Mixing: In a suitable reaction vessel, dissolve the aldehyde or ketone (1.0 eq) in a solvent mixture such as methanol:water (1:1).[28]
-
Sequential Addition: Add the isocyanide (1.0 eq) to the solution, followed by the addition of trimethylsilyl azide (TMSN₃, 1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction can be accelerated using sonication.[28] Monitor the reaction to completion using TLC.
-
Workup and Isolation: Upon completion, remove the solvent under reduced pressure. The residue can then be purified directly by column chromatography on silica gel to yield the desired 1,5-disubstituted tetrazole product.
Part 2: Pharmacological Applications and Structure-Activity Insights
The versatility of the 5-substituted tetrazole scaffold is reflected in its broad spectrum of biological activities. The following sections highlight key therapeutic areas where these derivatives have made a significant impact.
Antihypertensive Agents
Tetrazole-containing drugs are prominent in the management of hypertension.[6][30] The most successful examples, including Losartan, Valsartan, and Candesartan, function as Angiotensin II receptor blockers (ARBs).[6][14]
Mechanism of Action: These drugs selectively block the AT1 receptor, preventing the potent vasoconstrictor Angiotensin II from binding.[10][30] This leads to vasodilation, reduced blood pressure, and decreased cardiac workload. The acidic tetrazole ring is crucial for binding to the receptor, mimicking the interaction of the terminal carboxylic acid of Angiotensin II.
Diagram: Simplified Renin-Angiotensin System (RAS) Blockade
Caption: ARBs block the final step of the RAS pathway to lower blood pressure.
Antimicrobial Agents
5-Substituted tetrazoles have demonstrated significant potential as antibacterial and antifungal agents.[2][31][32]
Antibacterial Activity: Various derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[21][23][33] A particularly interesting finding is the synergistic effect observed when certain tetrazole compounds are combined with existing antibiotics like trimethoprim, leading to a substantial increase in potency.[21][22][23] This suggests a potential role for tetrazoles in combating antibiotic resistance.
Data on Antibacterial Activity
| Compound Type | Target Organism | MIC (µg/mL) | Synergistic Effect w/ Trimethoprim (MIC, µg/mL) | Reference |
| 5-Aryl-1H-tetrazoles | S. aureus | 125-250 | 3.91-31.3 | [23] |
| 5-Aryl-1H-tetrazoles | E. coli | 125-250 | 0.24-1.95 | [23] |
Anticancer Agents
The tetrazole scaffold is a privileged structure in the design of novel anticancer agents, with derivatives showing activity against a range of cancer cell lines.[2][4][5][7][34][35]
Structure-Activity Relationship: The anticancer activity is highly dependent on the nature of the substituent at the 5-position. Fusing the tetrazole moiety with other pharmacophores like indoles or pyrazoles has yielded derivatives with potent inhibitory activity.[2][34] For example, bioisosteric replacement of the key carboxylic acid in dual MCL-1/BCL-xL inhibitors with a tetrazole ring resulted in compounds with similar or improved binding affinities.[36]
Data on In Vitro Anticancer Activity
| Compound Series | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 1-Substituted-5-aryl-tetrazoles | HT-29 (Colon) | 69.99 - 98.01 | [37][38] |
| 1-Substituted-5-aryl-tetrazoles | MDA-MB-231 (Breast) | 86.73 - 122.6 | [37][38] |
| (Tetrazol-5-yl)methylindole derivatives | HepG2 (Liver) | Most Active | [34] |
Anti-inflammatory Agents
Derivatives of 5-substituted tetrazoles have been investigated for their anti-inflammatory properties.[32][39][40] Studies using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, have shown that certain tetrazole compounds can significantly reduce inflammation.[40] The potency is often comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[39] The relative anti-inflammatory potency is generally found to be in the order of acid > amide > ester for substituents on the tetrazole ring.[39]
Data on Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Inflammation Reduction (5 hr) | Comparison (Ibuprofen, 100 mg/kg) | Reference |
| Methyl 2-methyl-2-(5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H-tetrazol-2-yl) acetate | 50 | 96% | 52% | [39] |
Conclusion and Future Perspectives
The 5-substituted tetrazole ring is a validated and versatile scaffold in drug discovery and development. Its ability to act as a metabolically robust bioisostere for the carboxylic acid group has cemented its importance in medicinal chemistry. The development of efficient and sustainable synthetic methodologies, including catalytic [3+2] cycloadditions and innovative multicomponent reactions, continues to expand the chemical space accessible to researchers.
Future research will likely focus on several key areas:
-
Novel Scaffolds: The use of tetrazole building blocks in MCRs will enable the creation of increasingly complex and diverse molecular architectures that are otherwise difficult to synthesize.[26]
-
Combating Resistance: Exploring the synergistic effects of tetrazoles with existing antimicrobial drugs is a promising strategy to address the growing challenge of drug-resistant pathogens.
-
Targeted Therapies: The integration of the tetrazole moiety into molecules designed for specific biological targets, such as protein kinases or protein-protein interactions, will continue to yield potent and selective therapeutic agents.
This guide has provided a technical foundation for understanding and utilizing 5-substituted tetrazole derivatives. For researchers and drug development professionals, this privileged structure will undoubtedly remain a critical tool in the quest for novel and effective medicines.
References
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PubMed Central. [Link]
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (n.d.). PubMed Central. [Link]
- Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
- Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. (2016-12-20). PubMed. [Link]
- 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. (n.d.). PubMed. [Link]
- Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
- synthesis and antimicrobial evaluation of 5-substituted 1(h)-tetrazoles. (n.d.).
- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are toler
- Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles | Request PDF. (n.d.).
- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021-09-10). Hilaris Publisher. [Link]
- Novel Synthesis of 5-Substituted Tetrazoles
- Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. (n.d.). Der Pharma Chemica. [Link]
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025-10-14). American Chemical Society. [Link]
- Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles. (2017-06-01). [Link]
- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025-12-08). NIH. [Link]
- Bioisosteres in Drug Discovery: Focus on Tetrazole. (n.d.). Taylor & Francis Online. [Link]
- tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022-12-27). YouTube. [Link]
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (n.d.). RSC Publishing. [Link]
- Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs. (n.d.). PubMed. [Link]
- Acid Bioisosteres. (2022-07-08). Cambridge MedChem Consulting. [Link]
- Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. (n.d.). PubMed. [Link]
- Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. (n.d.). [Link]
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024-04-29).
- Synthesis, Computational and Anti-cancer Activity Studies of New 5-substituted tetrazole-1-yl Acetamides | Request PDF. (n.d.).
- Cycloaddition strategy for the synthesis of tetrazoles. (n.d.).
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). [Link]
- 1,3-dipolar cycloaddition: click chemistry for the synthesis of 5-substituted tetrazoles from organoaluminum azides and nitriles. (n.d.).
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019-07-01). [Link]
- Tetrazoles via Multicomponent Reactions. (n.d.).
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) | Request PDF. (n.d.).
- Synthesis, Computational and Anti-cancer Activity Studies of New 5-substituted tetrazole-1-yl Acetamides. (n.d.). Semantic Scholar. [Link]
- Tetrazole Derivatives as Promising Anticancer Agents. (2017-12-01). Bentham Science Publishers. [Link]
- An Efficient Passerini Tetrazole Reaction (PT-3CR). (n.d.). PMC - NIH. [Link]
- Novel Route for Synthesis of Antihypertensive Activity of Tetrazole Analogues as a Carbamate and Urea Derivatives. (2017-08-31). Hilaris Publisher. [Link]
- Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024-02-05). Beilstein Archives. [Link]
- Preparation and antiinflammatory properties of some 5-(2-anilinophenyl)tetrazoles. (n.d.).
- Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024-02-05). [Link]
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. [Link]
- [Synthesis and anti-inflammatory, antipyretic and analgesics properties of 5-(1,2-benzisothiazolyl)tetrazoles]. (n.d.). Semantic Scholar. [Link]
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021-12-07). RSC Publishing. [Link]
- Tetrazoles via Multicomponent Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]
- Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC - PubMed Central. [Link]
- Common drugs containing the tetrazole ring. (n.d.).
- Tetrazole intermediates to antihypertensive compounds. (n.d.).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 10. Page loading... [guidechem.com]
- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 1H-Tetrazole synthesis [organic-chemistry.org]
- 21. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. southernct.elsevierpure.com [southernct.elsevierpure.com]
- 24. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 25. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 26. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. An Efficient Passerini Tetrazole Reaction (PT-3CR) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. beilstein-archives.org [beilstein-archives.org]
- 30. hilarispublisher.com [hilarispublisher.com]
- 31. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 32. derpharmachemica.com [derpharmachemica.com]
- 33. pharmascholars.com [pharmascholars.com]
- 34. Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. benthamdirect.com [benthamdirect.com]
- 36. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 37. researchgate.net [researchgate.net]
- 38. Synthesis, Computational and Anti-cancer Activity Studies of New 5-substituted tetrazole-1-yl Acetamides | Semantic Scholar [semanticscholar.org]
- 39. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of (2-Methyl-5-tetrazolyl)methanol: A Guide for Researchers
(2-Methyl-5-tetrazolyl)methanol, a unique heterocyclic alcohol, has emerged as a valuable building block in organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its structure, which combines the bioisosteric properties of a tetrazole ring with the reactive handle of a primary alcohol, offers a compelling platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols involving this versatile reagent, aimed at researchers, scientists, and professionals in drug development.
The significance of the tetrazole moiety in pharmaceuticals is well-established. Tetrazoles are recognized as bioisosteres of carboxylic acids and amides, a property that can enhance the pharmacological profile of a drug candidate.[1][2] Many marketed drugs, including antihypertensive agents like losartan, feature a tetrazole ring, highlighting its importance in modulating biological activity.[3][4] The presence of a hydroxymethyl group on the 2-methyl-5-tetrazolyl core further expands its synthetic utility, allowing for a variety of chemical transformations.[1]
Physicochemical Properties and Spectroscopic Data
A solid understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₄O | [5] |
| Molecular Weight | 114.11 g/mol | [5] |
| CAS Number | 55408-40-7 | [5] |
| Appearance | White to pale yellow crystalline powder | [6] |
| Melting Point | 155-157 °C | [6] |
| Solubility | Soluble in water, methanol, and other polar organic solvents | [6] |
| ¹H NMR | The N-H proton of the tetrazole ring typically appears downfield. | [6] |
| ¹³C NMR | The carbon of the tetrazole ring resonates in the range of 155–160 ppm. | [6] |
| IR (cm⁻¹) | N-H stretch: 3150-3400; C=N stretch: 1500-1600; N=N stretch: 1300-1400 | [6] |
Application Notes: A Versatile Synthetic Building Block
The reactivity of this compound can be broadly categorized into reactions involving the hydroxymethyl group and those leveraging the tetrazole ring system. This dual functionality makes it a powerful tool for introducing the 2-methyl-5-tetrazolyl moiety into a target molecule.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality of this compound allows it to participate in a range of classical organic transformations.
-
Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, readily displacing leaving groups in SN2 reactions.[7][8] This allows for the formation of ethers and esters, providing a straightforward method for linking the tetrazole core to other molecular fragments.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This opens up further synthetic possibilities, such as the formation of imines, amides, or other carbonyl derivatives.
-
Protection: The hydroxyl group can be protected using a variety of standard protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or benzyl ethers.[9][10] This is particularly useful in multi-step syntheses where the hydroxyl group needs to be masked during other transformations.
Role in Medicinal Chemistry and Drug Design
The tetrazole ring is a key pharmacophore in many drug molecules due to its ability to mimic the carboxylic acid group, often with improved metabolic stability and bioavailability.[2] this compound serves as a convenient precursor for introducing this important functional group. For instance, in the synthesis of angiotensin II receptor blockers (sartans), a common strategy involves the construction of a biphenyl scaffold followed by the introduction of the tetrazole ring.[11][12] While not a direct component of marketed sartans, this compound can be envisioned as a building block in the synthesis of novel analogues.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and key reactions of this compound.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction between acetonitrile and sodium azide, followed by hydroxymethylation.
Caption: Synthesis of this compound.
Materials:
-
Acetonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 5-Methyltetrazole:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonitrile (5.4 mmol), sodium azide (16 mmol), and triethylamine hydrochloride (16 mmol) in toluene (25 mL).
-
Heat the mixture to 120°C and stir for 36 hours.
-
After cooling to room temperature, extract the product with water (50 mL).
-
To the aqueous layer, add concentrated HCl dropwise to precipitate the 5-methyltetrazole.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-methyltetrazole.
-
-
Hydroxymethylation of 5-Methyltetrazole:
-
Dissolve 5-methyltetrazole (10 mmol) in a mixture of water and a suitable organic solvent (e.g., dioxane).
-
Add formaldehyde (37% aqueous solution, 12 mmol) to the solution.
-
Add a catalytic amount of a base (e.g., NaOH) and stir the reaction mixture at room temperature for 24 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.[13]
-
Protocol 2: Etherification of this compound (Williamson Ether Synthesis)
This protocol describes a nucleophilic substitution reaction to form an ether linkage.
Caption: Williamson Ether Synthesis with this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) at 0°C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Protocol 3: Protection of the Hydroxyl Group as a Silyl Ether
This protocol details the protection of the alcohol functionality as a tert-butyldimethylsilyl (TBDMS) ether.
Caption: TBDMS protection of this compound.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.
-
Add tert-butyldimethylsilyl chloride (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected alcohol.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. Its unique combination of a reactive hydroxyl group and a medicinally important tetrazole moiety makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. The protocols outlined in this guide provide a practical framework for researchers to explore the synthetic utility of this versatile molecule. As the demand for new therapeutic agents continues to grow, the creative application of such building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
- Vangala, V. B., Hindupur, R., & Pati, H. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharma Research & Review, 3(11), 46-56.
- Thieme. (2015). Trityl Group Deprotection from Tetrazoles.
- Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
- Medicinal Chemistry International. (n.d.). SARTAN SERIES.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchGate. (2016). Structures of commercially available sartans. [Figure].
- University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions.
- American Elements. (n.d.). This compound | CAS 55408-40-7.
- Anouar, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. J.MAR.CHIM.HETEROCYCL., 5(1), 59.
- University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis.
- AIR Unimi. (n.d.). Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems.
- Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Advances, 14(1), 1-24.
- National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.
- PubChem. (n.d.). (1H-1,2,3,4-tetrazol-5-yl)methanol.
- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
- National Institutes of Health. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- American Chemical Society. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- Chemistry LibreTexts. (2022, October 31). 8.5: Nucleophilic Substitution - 2nd Order.
- YouTube. (2018, January 28). 18.05 Two Mechanisms of Nucleophilic Substitution.
- MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
- ResearchGate. (2014, February). The Discovery of N -((2 H -Tetrazol-5-yl)methyl)-4-(( R )-1-((5 r ,8 R )-8-( tert -butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en- -.
- Google Patents. (n.d.). US4791210A - Process for the production of 5-methyltetrazole.
- Google Patents. (n.d.). CN103351353A - Aqueous phase synthesis method of 5-methyl tetrazole.
Sources
- 1. [PDF] A Review on Synthesis of Antihypertensive Sartan Drugs | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound 95% | CAS: 55408-40-7 | AChemBlock [achemblock.com]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Buy this compound | 55408-40-7 [smolecule.com]
(2-Methyl-5-tetrazolyl)methanol: A Key Building Block in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(2-Methyl-5-tetrazolyl)methanol has emerged as a significant building block in medicinal chemistry, primarily owing to the advantageous physicochemical and metabolic properties of the tetrazole ring system. These notes provide an in-depth guide to its application, underpinned by established scientific principles and detailed experimental protocols.
I. Scientific Foundation: The Tetrazole Moiety as a Carboxylic Acid Bioisostere
The cornerstone of this compound's utility lies in the tetrazole group's function as a bioisostere for the carboxylic acid moiety.[1][2][3] This isosteric replacement is a widely adopted strategy in drug design to enhance a molecule's pharmacological profile.[1] While both are acidic and can participate in similar ionic interactions with biological targets, the tetrazole offers several key advantages:
-
Enhanced Metabolic Stability: Carboxylic acids are prone to metabolic transformations, such as glucuronidation, which can lead to rapid clearance and potentially reactive metabolites. The tetrazole ring is significantly more resistant to these metabolic pathways, often resulting in an improved pharmacokinetic profile and a longer half-life.[1][2]
-
Increased Lipophilicity: The tetrazolate anion is considerably more lipophilic than the corresponding carboxylate.[1] This property can enhance membrane permeability and improve oral absorption of drug candidates.
-
Modulated Acidity: Both 5-substituted-1H-tetrazoles and carboxylic acids have pKa values in a similar range (typically 4.5-5.1), ensuring they are predominantly ionized at physiological pH.[1][2] This allows the tetrazole to effectively mimic the ionic interactions of a carboxylic acid with its biological target.
The 2-methyl substitution on the tetrazole ring in this compound serves to block one of the nitrogen atoms from potential metabolic N-glucuronidation, further enhancing its stability. The 5-hydroxymethyl group provides a crucial handle for synthetic modifications, allowing for the facile incorporation of this moiety into larger drug scaffolds. This group can also contribute to improved solubility and provides an additional point for hydrogen bonding interactions with target proteins.
II. Key Therapeutic Applications
The unique properties of the tetrazole ring have led to its incorporation in a wide array of marketed drugs across various therapeutic areas. While specific examples detailing the direct incorporation of this compound are not extensively documented in publicly available literature, its role as a key building block can be inferred in the synthesis of analogues for several important drug classes.
Angiotensin II Receptor Antagonists (Sartans)
A prominent application of the tetrazole moiety is in the development of angiotensin II receptor blockers (ARBs), commonly known as "sartans," which are used to treat hypertension and heart failure.[4][5] Many drugs in this class, such as losartan and valsartan, feature a tetrazole group that is crucial for their binding to the AT1 receptor.[6][7][8] The tetrazole in these molecules mimics the binding of the carboxylate group of angiotensin II to the receptor.[6][7] this compound can be utilized as a starting material or an intermediate in the synthesis of novel sartan analogues, where the hydroxymethyl group can be further functionalized to explore new interactions with the receptor binding pocket.
Antimicrobial Agents
Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The tetrazole ring can be found in various antibacterial and antifungal agents. The incorporation of this compound into novel antimicrobial scaffolds is an active area of research, with the potential to develop new therapeutics against resistant pathogens.
III. Experimental Protocols
A. Synthesis of this compound
Protocol 1: Synthesis of this compound via Hydroxymethylation
Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Methyl-2H-tetrazole (or a suitable 5-substituted precursor that can be converted to the hydroxymethyl group)
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., water, methanol, dioxane)[9]
-
Acid for neutralization (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2H-tetrazole (1.0 eq) in a suitable solvent.
-
Addition of Base: Add the base (1.0-1.2 eq) to the solution and stir until it is completely dissolved.
-
Addition of Formaldehyde: Slowly add formaldehyde solution (1.1-1.5 eq) to the reaction mixture. If using paraformaldehyde, it can be added directly to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for water or methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with an appropriate acid until it reaches a pH of ~7.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify the functional groups present.
B. General Protocol for Incorporating this compound into a Drug Scaffold
The hydroxymethyl group of this compound provides a versatile handle for further chemical modifications, such as etherification, esterification, or conversion to an amine, allowing for its incorporation into larger molecules.
Protocol 2: General Procedure for Etherification
-
Deprotonation: In an inert atmosphere, dissolve this compound (1.0 eq) in a dry aprotic solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Alkylation: After the evolution of hydrogen gas ceases, add the desired alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water, extract with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
IV. Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55408-40-7 | [10] |
| Molecular Formula | C₃H₆N₄O | [10] |
| Molecular Weight | 114.11 g/mol | [10] |
| IUPAC Name | (2-methyl-2H-tetrazol-5-yl)methanol | [10] |
| SMILES | CN1N=NC(CO)=N1 | [10] |
Diagram 1: Bioisosteric Relationship between Carboxylic Acid and Tetrazole
Caption: Bioisosteric relationship between a carboxylic acid and a tetrazole ring.
Diagram 2: General Synthetic Workflow for Tetrazole-Containing Drug Candidates
Caption: A generalized workflow for incorporating this compound into a drug candidate.
V. Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its core utility stems from the tetrazole moiety's ability to act as a metabolically robust bioisostere of a carboxylic acid. The presence of the hydroxymethyl group provides a convenient point of attachment for synthetic elaboration, making it a key component in the design and synthesis of novel therapeutic agents, particularly in the development of next-generation sartan analogues and new antimicrobial compounds. The provided protocols offer a foundational framework for the synthesis and application of this important molecule in drug discovery programs.
VI. References
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2023, June 26). MDPI. Retrieved from [Link]
-
Masood, A., Khan, M. A., Ahmad, I., Breena, A., Ramli, Y., Shafiq, Z., ... & Taha, M. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908.
-
Masood, A., Khan, M. A., Ahmad, I., Breena, A., Ramli, Y., Shafiq, Z., ... & Taha, M. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908.
-
Pal, R., Parida, P., Kurangi, B., GSN, K., & Kumar, S. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
-
Masood, A., Khan, M. A., Ahmad, I., Breena, A., Ramli, Y., Shafiq, Z., ... & Taha, M. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Semantic Scholar. Retrieved from [Link]
-
Masood, A., Khan, M. A., Ahmad, I., Breena, A., Ramli, Y., Shafiq, Z., ... & Taha, M. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Medicinal Chemistry International. SARTAN SERIES. Retrieved from [Link]
-
European Medicines Agency. (2020, November 12). Angiotensin-II-receptor antagonists (sartans) containing a tetrazole group - referral. Retrieved from [Link]
-
National Center for Biotechnology Information. 1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol. Retrieved from [Link]
-
Rahman, M., Al-Salami, H., & Said, A. (2020). Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. Internal Medicine Journal, 50(10), 1183-1191.
-
American Elements. This compound | CAS 55408-40-7. Retrieved from [Link]
-
Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. (2019, July 31). Protocols.io. Retrieved from [Link]
-
CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole. (n.d.). Google Patents. Retrieved from
-
Masood, A., Khan, M. A., Ahmad, I., Breena, A., Ramli, Y., Shafiq, Z., ... & Taha, M. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908.
-
SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (2006). J.MAR.CHIM.HETEROCYCL., 5(1), 59-61.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US3839339A - Tetrazolyl chromones - Google Patents [patents.google.com]
- 3. Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (1H-1,2,3,4-tetrazol-5-yl)methanol | C2H4N4O | CID 12830634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 7. guidechem.com [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole - Google Patents [patents.google.com]
- 10. This compound 95% | CAS: 55408-40-7 | AChemBlock [achemblock.com]
Application Notes and Protocols for the N-Alkylation of Tetrazoles
Introduction: The Indispensable Role of N-Alkylated Tetrazoles
The tetrazole ring is a cornerstone motif in modern medicinal chemistry and materials science. As bioisosteric replacements for carboxylic acids, N-alkylated tetrazoles offer a unique combination of metabolic stability, lipophilicity, and acidic properties that are highly sought after in drug design.[1][2][3][4] Their applications are extensive, appearing in blockbuster drugs for hypertension (e.g., losartan, valsartan), as well as compounds with antiviral, antimicrobial, and antiallergic activities.[3][5] Beyond pharmaceuticals, their high nitrogen content makes them valuable in the development of energetic materials and propellants.[2]
However, the synthesis of N-substituted tetrazoles is complicated by a fundamental challenge: regioselectivity. The tetrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two distinct regioisomers upon alkylation. Controlling the reaction to favor one isomer over the other is a critical objective for any synthetic campaign and is the central focus of this guide.
The Regioselectivity Challenge: N1 vs. N2 Isomerism
The selective alkylation of tetrazoles at either the N1 or N2 position is a significant synthetic hurdle due to the annular tautomerism of the tetrazole ring, which exists as an equilibrium between the 1H and 2H forms. The outcome of an alkylation reaction is a complex interplay of multiple factors, often resulting in a mixture of N1 and N2-substituted products.[5]
Several key factors dictate the regioselectivity of the reaction:
-
Nature of the Electrophile (Alkylating Agent): The reaction mechanism plays a crucial role. Reactions proceeding through an S_N_2 mechanism tend to exhibit higher regioselectivity compared to those following an S_N_1 pathway.[6][7][8]
-
Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium of the tetrazole in solution.[5] High polarity solvents can favor different isomeric forms.
-
Counter-ion and Base: In base-mediated reactions, the nature of the cation can influence the site of alkylation. For instance, using lithium salts has been shown to favor N1-alkylation by stabilizing the tetrazolate anion and suppressing N2-alkylation.[5][9]
-
Temperature: Higher temperatures can sometimes favor N1-substitution.[10]
-
Catalysts: The choice of catalyst, whether it's a phase-transfer catalyst, a Brønsted acid, or a Lewis acid, can significantly steer the reaction toward a specific isomer.[5][11] Phase-transfer catalysts, for example, have been used extensively, although their effect on selectivity can vary.[5][12]
Caption: N1 vs. N2 Regioisomers in Tetrazole Alkylation.
Protocol Selection Guide: A Comparative Overview
Choosing the appropriate N-alkylation strategy depends on the available starting materials, the desired regioselectivity, and the steric and electronic properties of the substrates. The following table summarizes common methods, highlighting their strengths and weaknesses.
| Method | Alkylating Agent | Typical Conditions | Predominant Isomer | Advantages | Disadvantages | References |
| Williamson-like Synthesis | Alkyl Halides/Sulfonates | Base (e.g., K₂CO₃, NaH), Aprotic Solvent (DMF, Acetone) | Mixture, N2 often favored | Simple, widely applicable, readily available reagents. | Often poor regioselectivity, requires strong bases, potential for elimination side reactions.[13][14][15][16] | [2][17] |
| Phase-Transfer Catalysis (PTC) | Alkyl Halides | Biphasic system (e.g., DCM/aq. NaOH), PTC (e.g., TBAB) | N2 often favored | Mild conditions, avoids strong bases, good for scaling up. | Selectivity is not guaranteed, catalyst can complicate workup.[5][12] | [5][12] |
| Brønsted Acid Catalysis | Alcohols, Alkenes | Strong acid (e.g., HBF₄, H₂SO₄, TfOH) | N2 Selective | Uses readily available alcohols, avoids alkyl halides. | Requires strong/excess acid, may not tolerate sensitive functional groups, long reaction times. | [5][8] |
| Mitsunobu Reaction | Primary & Secondary Alcohols | DEAD or DIAD, PPh₃, THF | N2 often favored | Mild conditions, high yields for secondary alkyl groups, stereochemical inversion. | Stoichiometric phosphine oxide byproduct can be difficult to remove, reagents are moisture-sensitive.[18][19][20] | [1][21] |
| Mechanochemical Synthesis | Phenacyl Halides | Ball milling, grinding auxiliary (e.g., K₂CO₃) | N2 Selective | Solvent-free (green chemistry), can enhance selectivity, proceeds at room temperature. | Requires specialized equipment, scope may be limited. | [10][11] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for two robust and widely used N-alkylation methods.
Protocol A: N-Alkylation with Alkyl Halides under Phase-Transfer Catalysis (PTC)
This protocol is a versatile method for the N-alkylation of 5-substituted tetrazoles, often favoring the N2 isomer. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the tetrazolate anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[5][12]
Materials:
-
5-Substituted-1H-tetrazole (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Sodium hydroxide (NaOH) (2.0 - 3.0 eq)
-
Dichloromethane (DCM) or Toluene
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-substituted-1H-tetrazole (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane (or toluene).
-
Aqueous Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq) in deionized water. Add this aqueous solution to the flask containing the tetrazole.
-
Addition of Alkylating Agent: To the vigorously stirring biphasic mixture, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature. Causality Note: Vigorous stirring is crucial to maximize the interfacial area between the two phases, which enhances the efficiency of the phase-transfer catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tetrazole is consumed (typically 2-12 hours).
-
Work-up - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Work-up - Extraction & Washing: Extract the aqueous layer with two additional portions of dichloromethane. Combine the organic layers. Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and finally with brine. Causality Note: The bicarbonate wash neutralizes any remaining base, and the brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and remove any unreacted starting material or byproducts. The ratio of isomers can be determined by ¹H NMR analysis of the crude product.[2]
Protocol B: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is an exceptionally mild and efficient method for alkylating tetrazoles, particularly with secondary alcohols where traditional S_N_2 reactions might fail or lead to elimination.[1][21] The reaction proceeds with inversion of stereochemistry at the alcohol's chiral center.[1][20]
Materials:
-
5-Substituted-1H-tetrazole (1.2 eq)
-
Primary or secondary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-substituted-1H-tetrazole (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF via syringe to dissolve the solids. Cool the resulting solution to 0 °C in an ice bath. Causality Note: The reaction is performed under inert and anhydrous conditions as the reagents, particularly the phosphine and the betaine intermediate, are sensitive to moisture and air. Cooling to 0 °C helps to control the exothermic reaction upon addition of the azodicarboxylate.
-
Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq) dropwise to the cooled, stirring solution over 15-20 minutes. A color change (often to a milky white or pale yellow precipitate) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching and Concentration: Once the reaction is complete, quench by adding a few milliliters of saturated aqueous NH₄Cl. Concentrate the mixture under reduced pressure to remove the bulk of the THF.
-
Work-up - Extraction: Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash with water and then brine. Causality Note: The main byproducts, triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate, have different solubilities and can be partially removed during this aqueous workup.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide, which can often be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel. A common technique to facilitate purification is to first triturate the crude solid with a solvent mixture like ether/hexanes to precipitate out some of the triphenylphosphine oxide before chromatography.
General Experimental Workflow
The following diagram outlines a typical workflow for the N-alkylation of tetrazoles, from reaction setup to final product characterization.
Caption: General Workflow for Tetrazole N-Alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive alkylating agent. 2. Insufficient base strength or quantity. 3. Poor catalyst activity (PTC) or decomposition (Mitsunobu). 4. Low reaction temperature. | 1. Check the purity of the alkylating agent; consider a more reactive one (e.g., iodide > bromide > chloride). 2. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase stoichiometry. 3. Use fresh, pure catalyst/reagents. Ensure Mitsunobu is run under strictly anhydrous conditions. 4. Gently heat the reaction (e.g., to 40-60 °C), monitoring for side product formation. |
| Poor Regioselectivity | 1. Reaction conditions favor a mixture. 2. S_N_1 character in the reaction mechanism. | 1. Screen different solvents and counter-ions (e.g., switch from Na⁺/K⁺ to Li⁺ to favor N1).[5] 2. Change the alkylating agent to one that favors S_N_2 (primary halide). Switch to a different protocol (e.g., Mitsunobu). |
| Formation of Elimination Byproducts | 1. Sterically hindered (secondary/tertiary) alkyl halide used. 2. Base is too strong or sterically hindered. | 1. Switch to a primary alkyl halide. If a secondary group is required, use the Mitsunobu protocol with the corresponding alcohol.[1][21] 2. Use a milder base (e.g., K₂CO₃). |
| Difficult Purification (Mitsunobu) | 1. Co-elution of triphenylphosphine oxide with the product. | 1. After work-up, dissolve the crude material in a minimal amount of DCM and add a large volume of cold diethyl ether or hexanes to precipitate the PPh₃O. Filter and concentrate the filtrate before chromatography. 2. Use polymer-supported PPh₃ or a phosphine oxide scavenger. |
References
- Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025). Thesis.
- Ostrovskii, V.A., & Yudintceff, M. The Mechanism of Tetrazolate Alkylation. Advances in Tetrazole Chemistry in Russia.
- Purchase, C. F., & White, A. D. (1996). Alkylation of Tetrazoles Using Mitsunobu Conditions.
- Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. (2025). ACS Sustainable Chemistry & Engineering.
- Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.
- Reynard, G., & Lebel, H. (2022).
- Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. (2025).
- Alkylation of Tetrazoles Using Mitsunobu Conditions. (1996). Taylor & Francis Online.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
- Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2022).
- Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. (2023).
- Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. (n.d.). Taylor & Francis Online.
- Sharpless, K. B., et al. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- Swamy, K. C. K., et al. (2009).
- Alkylation of Tetrazoles Using Mitsunobu Conditions. (n.d.). OUCI.
- Microwave alkylation of lithium tetrazol
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Nanocatalysts Revolutionizing Tetrazole Synthesis. (n.d.). Amerigo Scientific.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Bentham Science.
- 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing.
- Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. (2023).
- Synthesis of substituted N-heterocycles by N-alkyl
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliph
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. (2024).
- Step-by-step synthesis protocol for 5-substituted Tetrazoles. (2025). Benchchem.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilic
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005).
- Mechanism of a Highly Selective N2 Alkyl
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Microwave alkylation of lithium tetrazolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Alkylation of Tetrazoles Using Mitsunobu Conditions [ouci.dntb.gov.ua]
- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Application Notes & Protocols for the Use of (2-Methyl-5-tetrazolyl)methanol Scaffolds in Antihypertensive Drug Development
Abstract
Hypertension remains a leading cause of cardiovascular morbidity and mortality worldwide. The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of blood pressure regulation and a primary target for therapeutic intervention.[1] Angiotensin II Receptor Blockers (ARBs) are a critical class of antihypertensive agents that selectively antagonize the Angiotensin II Type 1 (AT₁) receptor, thereby mitigating the vasoconstrictive and salt-retaining effects of angiotensin II.[2][3] A key structural feature of many potent ARBs, such as Losartan and Valsartan, is the tetrazole ring.[4][5] This heterocycle serves as a metabolically stable bioisostere for the carboxylic acid group, enhancing both binding affinity and pharmacokinetic properties.[6][7] This document provides a detailed guide for researchers on utilizing (2-Methyl-5-tetrazolyl)methanol and similar tetrazole-containing scaffolds in the design, synthesis, and evaluation of novel antihypertensive agents targeting the AT₁ receptor.
The Central Role of the Tetrazole Moiety in ARB Design
The development of non-peptide AT₁ receptor antagonists was a significant breakthrough in hypertension therapy. Early research identified the necessity of an acidic group to mimic the C-terminal carboxylate of angiotensin II for effective receptor binding.[8] While carboxylic acids were initially used, they often suffered from poor oral bioavailability and rapid metabolism.
The tetrazole functional group emerged as a superior bioisostere for several reasons:[4][7]
-
Similar Acidity: The pKa of the tetrazole ring (~4.9) is comparable to that of a carboxylic acid, allowing it to form crucial ionic interactions within the AT₁ receptor binding pocket.[9]
-
Metabolic Stability: The tetrazole ring is more resistant to metabolic degradation than a carboxylic acid, leading to a longer duration of action.[10]
-
Increased Lipophilicity: The tetrazole moiety generally increases the lipophilicity of a molecule compared to a carboxylate, which can improve membrane permeability and oral absorption.
-
Favorable Binding Interactions: The planar, aromatic nature of the tetrazole ring engages in unique, favorable interactions with key residues in the AT₁ receptor, such as Lys199 and His256, that are distinct from a simple salt bridge and contribute to high-affinity binding.[8][11]
This compound represents a fundamental building block containing this critical pharmacophore, making it and its derivatives valuable starting points for the synthesis of new chemical entities in antihypertensive drug discovery programs.[12]
Mechanism of Action: Targeting the Angiotensin II Signaling Pathway
The primary mechanism of action for antihypertensive agents derived from tetrazole scaffolds is the competitive antagonism of the AT₁ receptor. Angiotensin II, the main effector peptide of the RAAS, mediates its pressor effects by binding to the AT₁ receptor on vascular smooth muscle cells and other tissues.[13] This binding event triggers a cascade of intracellular signaling events, leading to vasoconstriction, aldosterone release, and cellular growth, all of which contribute to elevated blood pressure.[1][14]
Tetrazole-containing ARBs occupy the angiotensin II binding site on the AT₁ receptor, preventing these downstream effects.[2]
Application Protocol 1: In Vitro AT₁ Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀, Kᵢ) of a novel tetrazole-containing test compound for the human AT₁ receptor. This protocol describes a competitive radioligand binding assay.
Rationale: This assay is a primary screening method to quantify how strongly a compound binds to its intended target. By competing with a radiolabeled ligand of known affinity, we can calculate the affinity of the unlabeled test compound. High affinity is a prerequisite for a potent antagonist.
Materials:
-
Membrane preparation from HEK293 cells stably expressing the human AT₁ receptor.
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (specific activity ~2200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific binding (NSB) control: 10 µM Losartan or unlabeled Angiotensin II.
-
Positive control: Losartan.
-
Test compounds derived from a this compound scaffold.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control (Losartan) in DMSO. Perform serial dilutions in Assay Buffer to achieve a final concentration range from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding (TB): 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Losartan.
-
Test Compound: 50 µL of each dilution of the test compound.
-
Positive Control: 50 µL of each dilution of Losartan.
-
-
Add Radioligand: Add 50 µL of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (final concentration ~50 pM) to all wells.
-
Add Membranes: Add 100 µL of the AT₁ receptor membrane preparation (final concentration ~5-10 µg protein/well) to all wells to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials or a compatible microplate, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its affinity constant.
-
Data Presentation: Hypothetical Binding Affinities
| Compound | Scaffold | IC₅₀ (nM) | Kᵢ (nM) |
| Losartan (Control) | Biphenyl-tetrazole | 18.5 | 9.8 |
| Test Compound A | Phenyl-tetrazole | 550.2 | 291.1 |
| Test Compound B | Biphenyl-tetrazole | 15.2 | 8.0 |
| Test Compound C | Pyrazole-tetrazole | 98.6 | 52.2 |
Application Protocol 2: In Vivo Antihypertensive Efficacy Study
Objective: To evaluate the blood pressure-lowering effect and duration of action of a lead candidate compound in a validated animal model of hypertension.
Rationale: An in vivo model is essential to confirm that the in vitro activity translates into a therapeutic effect in a whole organism. The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic model as it closely mimics human essential hypertension.[15][16][17] Blood pressure is the primary endpoint to establish preclinical proof-of-concept.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
-
Vehicle: e.g., 0.5% carboxymethylcellulose (CMC) in saline.
-
Positive Control: Losartan (e.g., 10 mg/kg).
-
Test Compound.
-
Non-invasive blood pressure measurement system (e.g., CODA tail-cuff system).
-
Oral gavage needles.
Step-by-Step Methodology:
-
Animal Acclimatization: House SHR rats under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.
-
Training: Acclimate the rats to the restraining device and tail-cuff procedure for 3-4 consecutive days to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Record the baseline systolic blood pressure (SBP) for two consecutive days. Animals with a stable SBP > 160 mmHg are included in the study.
-
Randomization: Randomly assign rats to treatment groups (e.g., Vehicle, Losartan 10 mg/kg, Test Compound 10 mg/kg).
-
Dosing: On the day of the experiment, administer the assigned treatment to each rat via oral gavage.
-
Blood Pressure Monitoring: Measure SBP at pre-determined time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, and 24 hours). At each time point, take a cycle of 10-20 measurements and average them.
-
Data Analysis:
-
Calculate the change in SBP from baseline (ΔSBP) for each animal at each time point.
-
Average the ΔSBP for each treatment group.
-
Plot the mean ΔSBP ± SEM versus time for each group.
-
Determine the statistical significance between the vehicle and treatment groups using an appropriate statistical test (e.g., two-way ANOVA followed by Dunnett's or Bonferroni's post-hoc test). A p-value < 0.05 is typically considered significant.
-
Data Presentation: Hypothetical In Vivo Efficacy
| Treatment Group (10 mg/kg, p.o.) | Peak ΔSBP (mmHg) | Time to Peak Effect (hours) | ΔSBP at 24h (mmHg) |
| Vehicle | -5 ± 2.1 | - | -3 ± 1.8 |
| Losartan (Control) | -35 ± 3.5 | 6 | -15 ± 2.9 |
| Test Compound B | -42 ± 4.1 | 6 | -25 ± 3.3 |
p < 0.05 compared to Vehicle group.
Conclusion and Future Directions
The tetrazole moiety is a privileged structure in the design of modern antihypertensive agents, particularly Angiotensin II Receptor Blockers.[10] Scaffolds such as this compound provide a validated starting point for medicinal chemistry campaigns. The protocols detailed herein offer a robust framework for the systematic in vitro and in vivo evaluation of novel tetrazole-containing compounds. A successful discovery cascade, beginning with high-affinity binding (Protocol 1) and culminating in significant and sustained blood pressure reduction in a relevant disease model (Protocol 2), provides strong validation for advancing a candidate toward further preclinical development, including toxicology and pharmacokinetic studies.
References
- A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. (2025).
- This compound. (2023). Smolecule.
- Forrester, S. J., et al. (2018).
- Forrester, S. J., et al. (2018). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Physiological Reviews. [Link]
- Almofti, Y., et al. (2024).
- Touyz, R. M., & Schiffrin, E. L. (2004). Angiotensin II and the vascular phenotype in hypertension. Expert Reviews in Molecular Medicine. [Link]
- Paz Ocaranza, M., et al. (2020). Angiotensin II receptors and drug discovery in cardiovascular disease. Pharmacological Research. [Link]
- Carey, R. M. (2000). Role of the Angiotensin Type 2 Receptor in the Regulation of Blood Pressure and Renal Function. Hypertension. [Link]
- Review on: Experimental Screening Methods for Antihypertensive Agents. (2021). International Journal of All Research Scientific and Technical. [Link]
- Liu, F., et al. (2018). Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. International Journal of Molecular Sciences. [Link]
- Meti, G. Y., et al. (2015). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety.
- Evaluation of antihypertensive drugs. (2016). Slideshare. [Link]
- Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update. (2024).
- Cazaubon, C., et al. (1995). Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives. Journal of Medicinal Chemistry. [Link]
- Losartan. (n.d.). PubChem. [Link]
- Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. The Journal of Biological Chemistry. [Link]
- Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms.
- Jer-Tsong Hsieh, et al. (2021). Actions of Novel Angiotensin Receptor Blocking Drugs, Bisartans, Relevant for COVID-19 Therapy: Biased Agonism at Angiotensin Receptors and the Beneficial Effects of Neprilysin in the Renin Angiotensin System. MDPI. [Link]
- Review on: Experimental Screening Methods for Antihypertensive Agents. (2021).
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). RSC Medicinal Chemistry. [Link]
- Patel, K. D., & Parmar, N. D. (2017).
- Valsartan and losartan as two active pharmaceutical ingredients with tetrazole moiety. (2023).
- Ostrovskii, V. A., et al. (2020). Tetrazoles via Multicomponent Reactions. Molecules. [Link]
- A Current Review on Animal Models of Anti-hypertensive Drugs Screening. (2023).
- Preclinical Sreening of Antihypertensive agents.pptx. (2018). Slideshare. [Link]
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2021).
- Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. (2018). Slideshare. [Link]
- Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. (2010). Trade Science Inc. [Link]
- Preliminary biochemical characterization of two angiotensin II receptor subtypes. (n.d.). Semantic Scholar. [Link]
- This compound. (n.d.). American Elements. [Link]
- Nienen, A. V., et al. (1994). Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. Journal of Medicinal Chemistry. [Link]
- Losartan-impurities. (n.d.).
- Wang, R., et al. (2015). Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities. RSC Advances. [Link]
- Steckelings, U. M., et al. (2001). Angiotensin II AT1 Receptor Antagonists. Clinical Implications of Active Metabolites. Journal of Medicinal Chemistry. [Link]
- Angiotensin II receptor blocker. (n.d.). Wikipedia. [Link]
Sources
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy this compound | 55408-40-7 [smolecule.com]
- 13. Angiotensin II and the vascular phenotype in hypertension | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 14. ahajournals.org [ahajournals.org]
- 15. ijprajournal.com [ijprajournal.com]
- 16. scialert.net [scialert.net]
- 17. Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models | PPTX [slideshare.net]
Analytical methods for quantification of (2-Methyl-5-tetrazolyl)methanol
An Application Note on the Quantitative Analysis of (2-Methyl-5-tetrazolyl)methanol
Abstract
This compound is a heterocyclic organic compound featuring a tetrazole ring, a structure of significant interest in medicinal and materials chemistry. The tetrazole moiety often serves as a bioisostere for carboxylic acids, making its derivatives valuable candidates in drug development, particularly for antihypertensive and antimicrobial agents[1][2]. Accurate and reliable quantification of this compound is critical for process control in synthesis, purity assessment of final products, and formulation development. This guide provides detailed, validated analytical protocols for the precise quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. The primary methods detailed are Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, the applicability of complementary techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) is discussed.
Compound Profile
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][3] |
| CAS Number | 55408-40-7 | [3][4][5] |
| Molecular Formula | C₃H₆N₄O | [1][4] |
| Molecular Weight | 114.11 g/mol | [4][5] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 401.9 °C at 760 mmHg | [3] |
| Structure | ![]() |
Primary Method: Reversed-Phase HPLC with UV Detection
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and robustness. For this compound, its polarity and UV-absorbing tetrazole ring make it an ideal candidate for this technique.
Principle of the Method
The method employs a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a polar molecule, has a moderate affinity for the stationary phase and is eluted by a mixture of water and an organic solvent (acetonitrile). The separation from impurities is achieved based on differential partitioning between the two phases[6][7]. Quantification is performed by measuring the analyte's UV absorbance at a specific wavelength and correlating it to a concentration standard curve.
Detailed Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent). The C18 phase provides excellent retention and peak shape for polar heterocyclic compounds[8].
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Reagents: Phosphoric acid (for mobile phase pH adjustment).
-
Reference Standard: this compound, purity ≥95%.
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.05% v/v Phosphoric Acid in Water. The acid is added to control the pH and ensure consistent ionization state of any acidic/basic impurities, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: 50:50 (v/v) Acetonitrile/Water. This composition ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (10-200 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.
2.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm | Provides good retention and peak shape for polar analytes. |
| Mobile Phase | Gradient elution: See table below | A gradient ensures efficient elution of the main peak while cleaning the column of late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Detection | UV at 215 nm | Tetrazole-containing compounds typically exhibit strong absorbance in the low UV range[9]. |
| Run Time | 15 minutes | Sufficient to elute the analyte and any potential process-related impurities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
2.2.4. System Suitability and Analysis
-
Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.
-
Perform five replicate injections of a mid-level calibration standard (e.g., 100 µg/mL).
-
Verify that the system suitability criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the test samples for analysis.
-
Construct a linear regression curve of peak area versus concentration for the standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of this compound in the test samples using the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
Orthogonal Method: Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides quantification without the need for an identical reference standard of the analyte. It relies on an internal standard of known purity. This method is exceptionally accurate and serves as an excellent orthogonal technique to verify HPLC results.
Principle of the Method
The integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. In qNMR, a known mass of an internal standard is added to a known mass of the sample. By comparing the integral of a specific, well-resolved signal from the analyte to a signal from the internal standard, the concentration or purity of the analyte can be calculated with high precision[10].
Detailed Experimental Protocol
3.2.1. Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). It is an excellent solvent for polar compounds and its residual proton signal does not interfere with typical analyte signals.
-
Internal Standard: Maleic acid (Certified Reference Material). It is non-volatile, stable, highly soluble in DMSO, and has a simple spectrum with a sharp singlet for its two olefinic protons that typically does not overlap with analyte signals.
3.2.2. Sample Preparation
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial. Record the weight to 0.01 mg.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record the weight to 0.01 mg.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3.2.3. NMR Acquisition Parameters
| Parameter | Condition | Rationale |
| Nucleus | ¹H | Proton NMR is highly sensitive and provides distinct signals for quantification. |
| Pulse Program | zg30 (or similar single pulse) | A simple 30° or 45° pulse angle is used to ensure all protons are equally excited without approaching saturation. |
| Relaxation Delay (D1) | ≥ 30 seconds | CRITICAL: A long delay (at least 5 times the longest T₁ of any proton being quantified) ensures full relaxation for accurate integration[10]. |
| Number of Scans (NS) | 16 to 64 | An adequate number of scans is needed to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals used in quantification. |
| Acquisition Time (AQ) | ~4 seconds | Provides sufficient digital resolution. |
3.2.4. Data Processing and Calculation
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the following signals:
-
Analyte Signal (I_analyte): The singlet corresponding to the two methylene protons (-CH₂OH) of this compound.
-
Standard Signal (I_std): The singlet corresponding to the two olefinic protons of maleic acid (~6.3 ppm).
-
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (N_analyte = 2, N_std = 2)
-
MW: Molecular Weight (MW_analyte = 114.11 g/mol , MW_std = 116.07 g/mol )
-
W: Weight in mg
-
P_std: Purity of the internal standard (as a percentage)
-
qNMR Calculation Logic
Caption: Logical inputs for the calculation of analyte purity using the qNMR method.
Complementary Analytical Methods
While HPLC-UV and qNMR are recommended as primary methods, other techniques can provide valuable information, especially for trace-level analysis or in complex matrices.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides significantly higher selectivity and sensitivity. Using an Electrospray Ionization (ESI) source, one would monitor for the protonated molecular ion [M+H]⁺ at m/z 115.1[6]. This is the method of choice for quantifying the analyte in biological matrices like plasma or for identifying unknown impurities.
-
Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its high boiling point and the polarity of the hydroxyl group. However, quantification is possible after derivatization. Silylating the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a more volatile, less polar derivative suitable for GC-FID or GC-MS analysis.
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The RP-HPLC-UV method is ideal for routine quality control, offering high throughput and excellent precision. The orthogonal qNMR method serves as a primary, non-destructive technique for purity assignment and reference standard certification, requiring no specific analyte standard. The choice of method should be guided by the specific application, required level of precision, and the nature of the sample matrix.
References
- Smolecule. (2023). This compound.
- American Elements. (n.d.). This compound.
- BenchChem. (n.d.).
- Guidechem. (n.d.). (2-Methyl-2H-tetrazol-5-yl)Methanol 55408-40-7 wiki.
- SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
- AChemBlock. (n.d.). This compound 95%.
- PubChem. (n.d.). (1H-1,2,3,4-tetrazol-5-yl)methanol.
- ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2....
- University of York. (n.d.).
- ResearchGate. (n.d.).
- International Journal of Research in Pharmacy and Chemistry. (2018).
- Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
Sources
- 1. Buy this compound | 55408-40-7 [smolecule.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. americanelements.com [americanelements.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound 95% | CAS: 55408-40-7 | AChemBlock [achemblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols: Derivatization of (2-Methyl-5-tetrazolyl)methanol for Enhanced Biological Activity
Introduction: The Therapeutic Potential of the Tetrazole Moiety
The tetrazole ring is a unique and highly valuable scaffold in medicinal chemistry.[1][2][3][4] These nitrogen-rich five-membered heterocycles are recognized as bioisosteres of carboxylic acids, offering a similar acidic proton and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic profiles.[3][4] Consequently, tetrazole derivatives have been successfully incorporated into a wide array of therapeutic agents, exhibiting activities such as antihypertensive, antifungal, antimalarial, anticancer, and antidiabetic properties.[1][2] The compound (2-Methyl-5-tetrazolyl)methanol presents a versatile starting point for the development of novel therapeutics, with its hydroxymethyl group serving as a prime handle for chemical modification to enhance its biological efficacy.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will explore key synthetic methodologies, provide step-by-step protocols, and discuss the underlying principles of structure-activity relationships (SAR) to guide the rational design of more potent therapeutic candidates.
Strategic Derivatization of this compound
The primary site for derivatization on this compound is the hydroxyl group of the hydroxymethyl substituent. By converting this alcohol into ethers and esters, we can modulate the compound's lipophilicity, steric bulk, and ability to interact with biological targets. Such modifications can lead to enhanced binding affinity, improved cell permeability, and altered metabolic pathways, ultimately resulting in increased therapeutic activity.
Key Derivatization Strategies:
-
Etherification: The formation of an ether linkage introduces a variety of alkyl or aryl groups, allowing for a systematic exploration of how changes in size, shape, and electronics of the substituent impact biological activity.
-
Esterification: The synthesis of esters provides another avenue for modification, introducing acyl groups that can alter the compound's polarity and susceptibility to enzymatic cleavage, potentially creating prodrugs that release the active parent compound in vivo.
The following sections will detail the protocols for these transformations, emphasizing the rationale behind the chosen reagents and conditions.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis for the Preparation of (2-Methyl-5-tetrazolyl)methyl Ethers
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[6][7] In this protocol, we will first deprotonate this compound to form the corresponding alkoxide, which will then be reacted with a suitable alkyl halide.
Workflow for Williamson Ether Synthesis:
Caption: Williamson Ether Synthesis Workflow.
Detailed Step-by-Step Protocol:
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
-
Ether Formation:
-
To the freshly prepared alkoxide solution, add the desired alkyl halide (R-X, 1.2 eq.) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
-
Workup and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Base | Sodium Hydride (NaH) |
| Alkylating Agent | Alkyl Halide (R-X) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-12 hours |
| Expected Yield | 60-90% |
Protocol 2: Steglich Esterification for the Synthesis of (2-Methyl-5-tetrazolyl)methyl Esters
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8] This method is particularly useful for temperature-sensitive substrates.
Workflow for Steglich Esterification:
Caption: Steglich Esterification Workflow.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the carboxylic acid (R-COOH, 1.2 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Ester Formation:
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Alcohol | This compound |
| Carboxylic Acid | R-COOH |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12-24 hours |
| Expected Yield | 70-95% |
Structure-Activity Relationship (SAR) and Rationale for Enhanced Activity
The derivatization of this compound is predicated on the principle that modifying its physicochemical properties can lead to improved biological activity. The introduction of different ether and ester functionalities allows for the fine-tuning of lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME).
Proposed SAR Model:
Caption: Structure-Activity Relationship Model.
By systematically varying the 'R' group in the ether and ester derivatives, researchers can probe the specific requirements of the biological target's binding pocket. For instance, introducing bulky alkyl or aryl groups may enhance van der Waals interactions, while incorporating polar functionalities could lead to new hydrogen bonding opportunities.
Characterization of Synthesized Derivatives
To ensure the successful synthesis and purity of the derivatized compounds, a comprehensive analytical characterization is essential. This serves as a self-validating system for the described protocols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure of the final products. The appearance of new signals corresponding to the introduced ether or ester moiety and the disappearance of the alcohol proton signal are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretch of the starting alcohol and the appearance of a C-O-C stretch for ethers or a C=O stretch for esters will provide further evidence of successful derivatization.
-
Chromatography: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compounds.
Conclusion
The derivatization of this compound via etherification and esterification presents a promising strategy for the development of novel therapeutic agents with enhanced biological activity. The protocols outlined in this application note provide a solid foundation for the synthesis of a diverse library of derivatives. By combining these synthetic methodologies with a rational approach to structure-activity relationship studies, researchers can unlock the full therapeutic potential of this versatile tetrazole scaffold.
References
- Bentham Science Publishers. (2022).
- Bentham Science Publisher. (n.d.). Tetrazoles: Synthesis and Biological Activity.
- Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Smolecule. (2023). Buy this compound | 55408-40-7.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
- Scribd. (n.d.). Mitsunobu Reaction Insights.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. Buy this compound | 55408-40-7 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. Steglich Esterification [organic-chemistry.org]
Application Note: A Scalable and Regioselective Synthesis of (2-Methyl-5-tetrazolyl)methanol for Pharmaceutical Intermediate Production
Abstract
(2-Methyl-5-tetrazolyl)methanol is a pivotal building block in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs) due to the tetrazole moiety's role as a bioisostere for carboxylic acids.[1][2][3] Its synthesis on a laboratory scale is well-documented; however, transitioning to a large-scale process presents significant challenges related to safety, cost, and isomeric purity. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound, focusing on a robust, safe, and regioselective two-step process. We detail a rationale-driven approach to reaction design, a step-by-step protocol, critical safety considerations for handling hazardous reagents, and rigorous analytical methods for quality control.
Introduction and Strategic Rationale
The tetrazole ring is a privileged scaffold in drug development, appearing in over 20 marketed drugs for a wide range of therapeutic areas, including antihypertensive agents.[2][4] The compound this compound, with its reactive hydroxymethyl group, serves as a versatile intermediate for introducing this valuable heterocycle.[1]
A successful scale-up synthesis must address three core challenges:
-
Safety: The use of azide reagents, such as sodium azide (NaN₃), carries inherent risks of toxicity and explosion, especially when hydrazoic acid (HN₃) is generated in situ.[5][6]
-
Regioselectivity: The alkylation of 5-substituted 1H-tetrazoles can yield a mixture of N1 and N2 isomers. For consistent biological activity and regulatory approval, production of the desired N2 isomer, this compound, must be maximized while minimizing the N1 counterpart.
-
Efficiency and Purity: The process must be high-yielding, cost-effective, and produce a final product of high purity with a straightforward purification procedure.
Our proposed synthetic strategy involves a two-step sequence designed to mitigate these challenges, as outlined below.
Caption: Overall workflow for the scale-up synthesis.
Mechanistic Considerations: Achieving N2-Regioselectivity
The alkylation of 5-substituted 1H-tetrazoles is a well-studied but complex transformation. The tetrazole anion is an ambident nucleophile, with potential for attack from either the N1 or N2 position. The resulting ratio of 1,5-disubstituted to 2,5-disubstituted tetrazoles is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups at the C5 position tend to favor alkylation at the N2 position.[7]
-
Steric Hindrance: Bulky substituents at the C5 position or bulky alkylating agents generally favor attack at the less sterically hindered N2 position.[7][8]
-
Reaction Conditions: The choice of solvent, counter-ion, and temperature can significantly alter the isomeric ratio.
In the case of 5-(hydroxymethyl)-1H-tetrazole, the hydroxymethyl group is moderately electron-withdrawing, which provides a slight electronic preference for N2. By carefully selecting the methylating agent and controlling reaction conditions, we can further exploit these factors to achieve high regioselectivity.
Caption: Competing N1 and N2 alkylation pathways.
Detailed Synthesis Protocol
Disclaimer: This protocol is intended for researchers and professionals with experience in chemical synthesis. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. An accessible safety shower and eyewash station are mandatory.
Part A: Synthesis of 5-(Hydroxymethyl)-1H-tetrazole (Intermediate)
This step involves a [3+2] cycloaddition reaction. The use of zinc bromide as a catalyst is known to improve safety and efficiency in tetrazole synthesis from nitriles.[9]
Materials and Equipment:
-
Glycolonitrile (2-hydroxyacetonitrile)
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Toluene
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
10 L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Assemble, clean, and dry the 10 L reactor. Purge the system with nitrogen.
-
Charge Reagents: To the reactor, add Toluene (5 L), followed by Zinc Bromide (1.12 kg, 5.0 mol). Stir the suspension.
-
Azide Addition: Under a strong nitrogen flow and vigorous stirring, carefully add Sodium Azide (1.30 kg, 20.0 mol) in portions. Extreme Caution: Sodium azide is highly toxic and explosive. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid.
-
Substrate Addition: Slowly add Glycolonitrile (1.14 kg, 20.0 mol) to the suspension over 1 hour, maintaining the internal temperature below 30°C using the circulator.
-
Reaction: Heat the mixture to 90°C and maintain for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Quench and Work-up:
-
Cool the reactor to room temperature.
-
Slowly and carefully add 3 L of deionized water.
-
Adjust the pH to ~2 by the slow addition of concentrated HCl.
-
Separate the aqueous layer. Extract the organic layer twice with 1 L of deionized water.
-
Combine all aqueous layers.
-
-
Azide Quench (Critical Safety Step): Cool the combined aqueous solution to below 10°C. Slowly add a solution of sodium nitrite (NaNO₂) (1.72 kg in 3 L water) to quench any residual azide. Stir for 2 hours, allowing the temperature to rise to ambient. Test for residual azide using a starch-iodide test strip.
-
Isolation: Adjust the pH of the aqueous solution to ~7 with a 20% NaOH solution. Concentrate the solution under reduced pressure to approximately half its volume. Cool to 0-5°C and allow the product to crystallize. Filter the solid, wash with cold water, and dry under vacuum to yield 5-(hydroxymethyl)-1H-tetrazole.
Part B: Regioselective Synthesis of this compound
This step employs phase-transfer catalysis to facilitate the methylation, which can improve yield and selectivity in two-phase systems.[7]
Materials and Equipment:
-
5-(Hydroxymethyl)-1H-tetrazole (from Part A)
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (DCM)
-
Deionized Water
-
10 L jacketed glass reactor with overhead stirrer, dropping funnel, temperature probe, and nitrogen inlet
-
Heating/cooling circulator
Procedure:
-
Charge Reagents: To the 10 L reactor, add 5-(hydroxymethyl)-1H-tetrazole (1.00 kg, 10.0 mol), deionized water (4 L), and Tetrabutylammonium Bromide (161 g, 0.5 mol).
-
Base Addition: Cool the mixture to 10°C. Slowly add a solution of Sodium Hydroxide (440 g, 11.0 mol) in 1 L of water, keeping the temperature below 15°C.
-
Methylation: Add Dichloromethane (4 L). Begin vigorous stirring. Slowly add Dimethyl Sulfate (1.26 kg, 10.0 mol) via the dropping funnel over 2 hours, maintaining the temperature between 15-20°C. Extreme Caution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. Handle only with appropriate engineering controls and PPE.
-
Reaction: Stir the biphasic mixture at 20°C for 12 hours. Monitor the reaction for the disappearance of the starting material and the ratio of N1/N2 isomers by HPLC.
-
Work-up and Isolation:
-
Stop stirring and allow the layers to separate.
-
Drain the lower organic (DCM) layer.
-
Extract the aqueous layer twice with 2 L portions of DCM.
-
Combine the organic layers. Wash with 2 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of N1 and N2 isomers.
-
-
Purification:
-
The crude oil can be purified by fractional crystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5°C. The desired this compound isomer often preferentially crystallizes.
-
Filter the solid product, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Process Safety and Hazard Management
| Hazard | Reagent(s) | Risk | Mitigation Measures |
| Explosion/Toxicity | Sodium Azide, Hydrazoic Acid | Highly toxic, can form explosive heavy metal azides. HN₃ is a toxic, explosive gas. | Handle in a designated area. Use non-metal spatulas. Avoid contact with acids and heavy metals. Perform a validated azide quench step with NaNO₂ before disposal.[10] |
| High Toxicity | Dimethyl Sulfate (DMS) | Potent alkylating agent, suspected carcinogen, severe corrosive. | Handle in a closed system or high-efficiency fume hood. Use dedicated PPE (butyl rubber gloves, face shield). Have an ammonia solution available for decontamination of spills. |
| Thermal Runaway | Both Steps | Reactions are exothermic. | Use a jacketed reactor with a reliable circulator for temperature control. Ensure slow, controlled addition of reagents. Monitor internal temperature continuously. |
| Corrosivity | HCl, NaOH | Can cause severe chemical burns. | Use appropriate PPE (gloves, goggles, lab coat). Add reagents slowly to control exotherms. |
Analytical Data and Quality Control
The final product should be analyzed to confirm its identity, purity, and isomeric ratio.
| Parameter | Method | Specification | Rationale |
| Purity | HPLC | ≥ 98.0% | Ensures quality for subsequent synthetic steps. |
| Isomer Ratio | ¹H NMR | N2:N1 ratio ≥ 95:5 | Confirms regioselectivity of the methylation. The N-CH₃ signal for the N2 isomer is distinct from the N1 isomer. |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectra | Confirms the chemical structure of the desired product. |
| Residual Solvents | GC-HS | Per ICH guidelines | Ensures removal of process solvents like DCM and Ethyl Acetate. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can interfere with downstream reactions. |
Typical ¹H NMR Data (CDCl₃, 400 MHz):
-
δ 4.85 (s, 2H, -CH₂OH)
-
δ 4.15 (s, 3H, N-CH₃)
-
δ 3.50 (br s, 1H, -OH)
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By focusing on a strategic selection of reagents and reaction conditions, particularly for the critical N-alkylation step, this process achieves high regioselectivity for the desired N2 isomer. The emphasis on procedural safety, especially concerning the handling of azides and toxic alkylating agents, makes this guide a valuable resource for drug development professionals aiming to transition from lab-scale synthesis to pilot or manufacturing scale. Rigorous in-process controls and final product analysis are essential to ensure a consistent, high-quality output.
References
- Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459.
- Klapötke, T. M., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 3045.
- Kumar, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1648-1657.
- Various Authors. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes. RSC Advances.
- Baxendale, I. R., et al. (2010). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Organic Letters, 12(7), 1492-1495.
- Various Authors. (2023). Represnting pathway for synthesis of aldehyde substituted tetrazole acetohydrazides. Inorganic Chemistry Communications, 157, 111394.
- Kazemi, S., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(15), 7315-7385.
- Rostamnia, S., et al. (2016). Highly efficient three-component synthesis of 5-substituted-1H-tetrazoles from aldehydes, hydroxylamine, and tetrabutylammonium azide using doped nano-sized copper(I) oxide (Cu2O) on melamine–formaldehyde resin. Research on Chemical Intermediates, 42, 7973-7985.
- Thesis. (2022). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. University of Windsor Scholarship at UWindsor.
- Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(12), 5697-5704.
- Vishwakarma, N. K., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics.
- Park, J., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1851-1854.
- Forum Post. (2010). Compilation: Synthetic routes to tetrazole compounds based on OTC materials. Sciencemadness.org.
- Kumar, D., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Authorea Preprints.
- Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis.
- Alam, M. J., et al. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Synthesis, 21.
- Organic Chemistry Portal. (n.d.). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.
- Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9345-9354.
- ResearchGate. (2025). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update.
- American Elements. (n.d.). This compound.
- Ghorab, M. M., et al. (2016). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules, 21(10), 1349.
- ResearchGate. (2019). Mass Transfer Intensification of 2-Methyl-5-Nitrotetrazole synthesis in Two-phase Liquid-Liquid Taylor Flow in Microreactor. Chemical Engineering Research and Design, 144.
- Dömling, A., et al. (2014). MCR synthesis of a tetracyclic tetrazole scaffold. ACS Combinatorial Science, 16(10), 522-526.
- NIOSH. (1998). METHANOL: METHOD 2000.
- Sarvari, S., et al. (2022). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 27(21), 7578.
- Khan, I., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of 2-(N-((20-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists. Molecules, 28(4), 1787.
Sources
- 1. Buy this compound | 55408-40-7 [smolecule.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of tetrazoles as bioisosteres for carboxylic acids.
Application Notes and Protocols
Topic: The Strategic Use of Tetrazoles as Bioisosteres for Carboxylic Acids in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
The bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a cornerstone strategy in modern medicinal chemistry. This application note provides a comprehensive guide for drug discovery professionals on the rationale, synthesis, and critical evaluation of this transformation. We delve into the comparative physicochemical properties, including acidity (pKa), lipophilicity (logD), and metabolic stability, which underpin the advantages of this substitution. Detailed, field-proven protocols for the synthesis of 5-substituted tetrazoles from nitriles and for the subsequent experimental characterization of the resulting analogs are provided to empower researchers to make informed decisions in their drug design campaigns.
Introduction: The Rationale for Bioisosteric Replacement
In drug discovery, bioisosterism—the strategy of exchanging a functional group within a biologically active molecule for another group with similar physical or chemical properties—is a powerful tool for optimizing drug candidates. One of the most successful and widely employed examples of this strategy is the replacement of a carboxylic acid with a 5-substituted tetrazole ring.[1][2] While both functional groups are acidic and planar, their subtle differences can be leveraged to overcome common liabilities associated with carboxylic acids, such as poor metabolic stability and limited cell permeability.[2][3]
Carboxylic acids are susceptible to metabolic degradation, primarily through phase II conjugation reactions like glucuronidation, which can lead to rapid systemic clearance or the formation of reactive acyl glucuronide metabolites.[1][4] Tetrazoles, which are not found in nature, are generally resistant to these metabolic pathways, offering a significant advantage in improving a compound's pharmacokinetic profile.[5][6] The tetrazole moiety is now present in over 20 marketed drugs, including the blockbuster antihypertensive agent Losartan, demonstrating its profound impact on pharmaceutical development.[7][8][9]
This guide provides the scientific foundation and practical methodologies for employing this bioisosteric switch, enabling researchers to rationally design and synthesize molecules with improved drug-like properties.
Physicochemical Properties: A Tale of Two Acids
The success of a bioisosteric replacement hinges on mimicking the essential properties of the original group while improving upon its weaknesses. A direct comparison of carboxylic acids and tetrazoles reveals the nuances that make this a strategic, rather than an arbitrary, choice.
-
Acidity (pKa): The ability to exist as an anion at physiological pH is often critical for a drug's interaction with its biological target. Both 5-substituted-1H-tetrazoles and carboxylic acids possess pKa values typically in the range of 4.5 to 4.9, ensuring they are predominantly ionized in the body.[2][10] This comparable acidity allows the tetrazolate anion to mimic the carboxylate in key electrostatic and hydrogen bonding interactions.[11]
-
Lipophilicity (logP/logD): Generally, tetrazoles are considered more lipophilic than their carboxylic acid counterparts.[2][5] The negative charge of the tetrazolate anion is delocalized over the larger, four-nitrogen aromatic ring, which can reduce the polarity compared to a carboxylate.[1]
-
Membrane Permeability: A paradox often emerges when considering permeability. Despite their higher lipophilicity, tetrazoles do not always translate to enhanced membrane permeability.[12][13] This is often attributed to a higher desolvation penalty. The tetrazole ring's multiple nitrogen atoms can form strong hydrogen bonds with water, requiring more energy to shed this hydration shell before entering the lipophilic cell membrane.[1][2][13] This trade-off must be carefully evaluated for each new compound.
-
Metabolic Stability: This is the most significant advantage of the tetrazole bioisostere. Carboxylic acids are readily targeted by UDP-glucuronosyltransferase (UGT) enzymes. The resulting N-glucuronides from tetrazoles are generally less reactive and more stable than the O-glucuronides derived from carboxylic acids.[2][10] This resistance to metabolism often leads to a longer in vivo half-life and an improved pharmacokinetic profile.[3]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key physicochemical data for representative carboxylic acid/tetrazole pairs, illustrating the principles discussed above.
| Compound/Bioisostere Pair | Functional Group | pKa | logP | logD (pH 7.4) | Permeability (Papp, 10⁻⁶ cm/s) |
| Phenylpropionic Acid Derivative [13] | Carboxylic Acid | ~4.6 | - | ~-0.49 | ~1.6 |
| Phenylpropionic Acid Derivative [2][13] | Tetrazole | ~5.1 | - | ~-0.25 | ~0.47 |
| Telmisartan Analog [14][15] | Carboxylic Acid | 6.52 | 1.09 | - | - |
| Telmisartan Analog [14][15] | Tetrazolone | 6.36 | 0.79 | - | - |
Data compiled from multiple sources.[2][13][14][15] Note: Direct comparison of properties can be highly compound-specific.
Impact on Pharmacology: The Losartan Story
The ultimate test of a bioisosteric replacement is its effect on biological activity and pharmacokinetics. The discovery of the angiotensin II receptor antagonist Losartan provides a classic example. The initial lead compound, a carboxylic acid, had good in vitro potency but poor oral bioavailability.[9] Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in binding potency.[2][16] This enhancement was attributed to the specific geometry of the tetrazole ring, which positions the acidic proton in a more optimal location for interaction with the AT1 receptor.[9][16]
Synthetic Protocols: Preparation of 5-Substituted-1H-Tetrazoles
The most direct and widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source.[17][18] DFT calculations suggest the mechanism is not a simple concerted cycloaddition but often involves a stepwise process with activation of the nitrile.[19][20]
Safety Precaution: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Hydrazoic acid (HN₃), which can be generated from sodium azide and acid, is also toxic and highly explosive. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact of sodium azide with acids (unless part of a controlled in situ generation protocol) and heavy metals (e.g., lead, copper).
Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water
This procedure, based on the work of Sharpless and coworkers, is an exceptionally efficient and safer method that minimizes the release of hazardous hydrazoic acid by using water as a solvent and maintaining a near-neutral pH.[21][22] The zinc salt acts as a Lewis acid to activate the nitrile.[23]
Materials:
-
Organic nitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Zinc bromide (ZnBr₂) (1.0 eq)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the organic nitrile (e.g., 10 mmol, 1.0 eq), sodium azide (15 mmol, 1.5 eq), and zinc bromide (10 mmol, 1.0 eq).
-
Solvent Addition: Add deionized water to the flask to create a final concentration of approximately 1-2 M with respect to the nitrile.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Acidification: After cooling the reaction to room temperature, carefully acidify the aqueous solution to pH ~1-2 by the slow addition of 3M HCl. This protonates the tetrazole, causing it to precipitate if it is a solid.
-
Causality Note: The low pKa of the 1H-tetrazole means that at low pH, it exists in its neutral, less water-soluble form, facilitating isolation.[21]
-
-
Isolation (for solid products): If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the pure tetrazole.
-
Isolation (for non-precipitating products): If the product remains in solution, transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization or column chromatography on silica gel if necessary.[17]
Experimental Evaluation Workflow
A critical component of drug discovery is the rigorous experimental validation of any newly synthesized compound. The following protocols provide standardized methods for comparing the key properties of a tetrazole analog to its parent carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. lifechemicals.com [lifechemicals.com]
- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 9. drughunter.com [drughunter.com]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irjmets.com [irjmets.com]
- 12. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 13. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [cora.ucc.ie]
- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 23. 1H-Tetrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methyl-5-tetrazolyl)methanol
Welcome to the technical support center for the synthesis of (2-Methyl-5-tetrazolyl)methanol (CAS 55408-40-7).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (2-methyl-2H-tetrazol-5-yl)methanol. The Q&A format is designed to help you quickly identify and solve your experimental challenges.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yield in this multi-step synthesis is a common problem that can typically be traced back to one of three key areas: suboptimal N-methylation, inefficient hydroxymethylation, or losses during product workup and purification.
1. Suboptimal N-Methylation & Regioselectivity: The most critical step governing yield is often the N-methylation of the 5-substituted tetrazole precursor. The tetrazolate anion is an ambient nucleophile, meaning alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[3][4] Since the desired product is the N2-methyl isomer, the formation of the N1-isomer is a direct loss of yield.
-
Causality: The ratio of N1 to N2 isomers is heavily influenced by the electronic and steric nature of the substituent at the C5 position, the solvent, the counter-ion, and the methylating agent.[3][5] Generally, increased steric bulk and the presence of electron-withdrawing groups at the C5 position favor the formation of the less sterically hindered N2 isomer.[5]
-
Solution: To maximize the yield of the desired N2 isomer, consider the following optimizations:
-
Solvent Choice: Polar aprotic solvents like DMF or acetone are commonly used. The solvent can influence the dissociation of the tetrazolate salt and the solvation of the anion, thereby affecting the N1/N2 ratio.[5]
-
Methylating Agent: While methyl iodide is common, greener and potentially more selective reagents like dimethyl carbonate (DMC) have been used successfully for N-methylation of tetrazoles, often with a base catalyst like DABCO.[6]
-
Reaction Conditions: Carefully control the temperature and reaction time. Use TLC or LC-MS to monitor the reaction to avoid side product formation from over-alkylation or decomposition.
-
2. Inefficient Hydroxymethylation: The introduction of the hydroxymethyl group using formaldehyde can be inefficient if not properly controlled.
-
Causality: Paraformaldehyde, a common source of formaldehyde, can be difficult to dissolve and depolymerize, leading to incomplete reactions.[7][8] Formaldehyde can also self-polymerize or participate in unwanted side reactions under basic or acidic conditions.
-
Solution:
-
Ensure complete depolymerization of paraformaldehyde by gently heating the reaction mixture.
-
Use a slight excess of formaldehyde to drive the reaction to completion, but avoid a large excess which can complicate purification.[9]
-
Consider using an aqueous solution of formaldehyde (formalin), but be mindful of the water content as it can affect the reaction and subsequent workup.
-
3. Losses During Workup & Purification: this compound is a polar molecule with high nitrogen content, making it quite water-soluble.[10] Significant product loss can occur during aqueous workups and extractions.
-
Causality: The hydrophilic nature of the tetrazole ring and the hydroxyl group leads to poor partitioning into common organic solvents from aqueous layers.
-
Solution:
-
Extraction: Saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility in water and improve extraction efficiency into solvents like ethyl acetate or dichloromethane. For persistent issues, continuous liquid-liquid extraction may be necessary.
-
Purification: Avoid chromatography if possible, as the polar nature of the product can lead to streaking and poor recovery on silica gel. Recrystallization is often the preferred method for purification.[11][12] Experiment with various solvent systems (e.g., ethyl acetate/hexane, acetone/hexane[11]) to find optimal conditions.
-
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing low yield.
Caption: A workflow for troubleshooting low yield issues.
Question 2: How can I distinguish between the N1-methyl and N2-methyl isomers and how do I separate them?
Answer: Distinguishing and separating the N1 and N2 regioisomers is crucial for obtaining the pure desired product. This is best accomplished using a combination of spectroscopic analysis and physical separation techniques.
Spectroscopic Identification (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for identifying the isomers.
-
¹H NMR: The chemical shift of the N-methyl protons is a key indicator. Typically, the N-CH₃ signal for the N2-isomer appears at a lower field (more deshielded, ~4.3-4.4 ppm) compared to the N1-isomer (~4.1-4.2 ppm).[6] The protons of the -CH₂OH group attached to the tetrazole ring will also show distinct chemical shifts between the two isomers.
-
¹³C NMR: The chemical shift of the C5 carbon (the carbon atom of the tetrazole ring) is highly diagnostic. The C5 signal in 2,5-disubstituted tetrazoles is significantly deshielded (shifted downfield) by about 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[4] This provides a definitive method for structural assignment.
Separation Techniques: If your reaction produces a mixture of isomers, separation is necessary.
-
Column Chromatography: While challenging due to the polarity of the compounds, chromatography on silica gel can be effective. A systematic evaluation of solvent systems is required. Start with a moderately polar system like ethyl acetate/hexane and gradually increase the polarity with methanol if needed (e.g., dichloromethane/methanol).
-
Fractional Recrystallization: This can be a very effective method if the solubilities of the two isomers are sufficiently different in a particular solvent system. It may require some screening to find the ideal solvent or solvent mixture that allows for the preferential crystallization of one isomer.
| Technique | Key Differentiator for Isomer Identification | Reference |
| ¹H NMR | Chemical shift of N-CH₃ protons (N2 is typically downfield). | [6] |
| ¹³C NMR | Chemical shift of the ring C5 carbon (N2 is significantly downfield). | [4] |
Frequently Asked Questions (FAQs)
What is the most reliable synthetic route to this compound?
A reliable and common approach involves a two-step sequence starting from commercially available 5-substituted tetrazoles. The most logical precursor would be 5-(hydroxymethyl)tetrazole, which would then be methylated. However, controlling regioselectivity on this substrate can be difficult.
A more controllable and frequently implied route involves two main stages:
-
Synthesis and N-methylation of a stable precursor: Start with a simple, commercially available tetrazole, such as 5-methyltetrazole. Perform the N-methylation reaction first. This step is critical for establishing the correct N2-isomer. The resulting mixture of 1-methyl-5-methyltetrazole and 2-methyl-5-methyltetrazole must be separated.
-
Functionalization: The purified 2-methyl-5-methyltetrazole is then functionalized at the C5-methyl group to introduce the hydroxyl functionality. This can be achieved via radical halogenation followed by hydrolysis, but this adds complexity.
A more direct, though potentially challenging, route is the hydroxymethylation of 2-methyl-1H-tetrazole. The overall most direct pathway is outlined below.
Recommended Synthetic Workflow
Caption: Recommended synthetic workflow for this compound.
What are the critical safety precautions for this synthesis?
Safety is paramount, especially when working with azides.
-
Sodium Azide (NaN₃): This reagent is highly toxic. Avoid inhalation of dust and skin contact. It can react with heavy metals (e.g., lead, copper) to form highly explosive metal azides. Use spatulas and equipment made of plastic, stainless steel, or Teflon.
-
Hydrazoic Acid (HN₃): The most significant hazard is the formation of hydrazoic acid. HN₃ is a highly toxic, volatile, and dangerously explosive gas. It is formed when sodium azide is mixed with acid. NEVER add acid directly to concentrated solutions of sodium azide. The Sharpless protocol, which uses zinc salts in water, is highly recommended as it proceeds at a neutral or slightly alkaline pH, minimizing the formation of HN₃.[13][14]
-
Formaldehyde: Formaldehyde is a suspected carcinogen and a sensitizer. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always perform reactions behind a blast shield, especially when working with azides at elevated temperatures or on a large scale.
Experimental Protocol: Synthesis via [3+2] Cycloaddition and N-Methylation
This protocol is a representative synthesis based on established methodologies for tetrazole formation and alkylation.[5][13][14]
Part 1: Synthesis of 5-(Hydroxymethyl)tetrazole
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add glycolonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (0.5 eq).
-
Solvent: Add deionized water to the flask to create a 1-2 M solution with respect to the nitrile.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction can take 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH ~2 with concentrated HCl to protonate the tetrazole. Perform this step slowly in a fume hood.
-
Saturate the aqueous solution with solid NaCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(hydroxymethyl)tetrazole.
-
Part 2: N-Methylation of 5-(Hydroxymethyl)tetrazole
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the crude 5-(hydroxymethyl)tetrazole (1.0 eq) in anhydrous acetone or DMF.
-
Base: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Methylation: Cool the suspension in an ice bath and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the formation of the two isomers by TLC/LC-MS.
-
Workup:
-
Filter off the inorganic salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the resulting mixture of N1 and N2 isomers by silica gel column chromatography or fractional recrystallization to isolate the desired product, this compound.
References
- Eberhardt, A. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766.
- MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- Kazemi, Z., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 1-65.
- MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766.
- MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958.
- Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
- Spear, R. J. (1984). Positional selectivity of the methylation of 5-substituted tetrazolate anions. Australian Journal of Chemistry, 37(12), 2453-2468.
- Wang, Z., et al. (2015). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. ChemistrySelect.
- Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry.
- Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
- ResearchGate. (2018). Highly efficient three-component synthesis of 5-substituted-1H-tetrazoles.
- Ben-Ayed, F., et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank.
- University of Groningen. (2016). Convergent Three-Component Tetrazole Synthesis.
- Google Patents. (2017). CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole.
- Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.
- R Discovery. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles.
- Organic Chemistry Portal. Synthesis of 2H-tetrazoles.
- Magritek. (2021). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles.
- MDPI. (2011). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.
- American Elements. This compound | CAS 55408-40-7.
- Kazemi, Z., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- Google Patents. (1988). US4791210A - Process for the production of 5-methyltetrazole.
- Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Available at: [https://www.semanticscholar.org/paper/2-(N-((2%E2%80%B2-(2H-tetrazole-5-yl)-%5B1%2C1%E2%80%B2-biphenyl%5D-4yl)-/6b637d7a469792613d72b22f739600a969375e24]([Link]
- ResearchGate. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.
Sources
- 1. This compound 95% | CAS: 55408-40-7 | AChemBlock [achemblock.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole - Google Patents [patents.google.com]
- 10. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Technical Support Center: Troubleshooting the Purification of Polar Tetrazole Derivatives
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into the common and often complex challenges associated with purifying polar tetrazole derivatives. The unique physicochemical properties of the tetrazole ring, particularly its acidity and high polarity, demand carefully considered purification strategies. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification workflows.
Troubleshooting Guide: Chromatographic & Post-Reaction Work-Up Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Question: My 5-substituted-1H-tetrazole is streaking severely or completely stuck on my normal-phase silica gel column. What is happening and how can I fix it?
Answer:
This is the most common issue researchers face. The root cause is the acidic nature of the tetrazole's N-H proton. The pKa of 1H-tetrazole is approximately 4.9, making it as acidic as acetic acid[1][2]. The silica gel surface is populated with weakly acidic silanol groups (Si-OH). Your acidic tetrazole engages in a strong acid-base interaction with the silica surface, leading to very strong, often irreversible, binding. This results in significant tailing (streaking) or complete retention of the compound on the column[3][4][5].
Troubleshooting Solutions:
-
Mobile Phase Modification (Acidification): The most direct solution is to suppress the ionization of your tetrazole. By adding a small amount of a volatile acid to your mobile phase, you create an equilibrium that favors the protonated, neutral form of the tetrazole, which will have a much weaker interaction with the silica.
-
Action: Add 0.5% to 2% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol). Start with a small amount and increase as needed while monitoring by TLC[4].
-
-
Switch to a Different Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself is the problem.
-
Reverse-Phase (RP) Chromatography: This is often the best solution. In RP chromatography (e.g., using a C18-bonded silica column), the stationary phase is non-polar. Highly polar compounds like tetrazoles have minimal retention and elute early, often with highly aqueous mobile phases. This method is also excellent for separating your polar product from less-polar organic impurities[6][7].
-
Alumina (Neutral or Basic): For tetrazoles that are sensitive to acid, using neutral or basic alumina can be an effective alternative to silica gel[3].
-
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a mode of normal-phase chromatography that uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a reverse-phase type mobile phase (high organic, e.g., acetonitrile, with a small amount of aqueous buffer). This technique is excellent for retaining and separating very polar compounds that show little to no retention in reverse-phase[8][9].
Question: I've successfully isolated my tetrazole, but it's contaminated with inorganic salts (e.g., NaCl, ZnCl₂) from the reaction work-up. How can I remove them?
Answer:
This is a frequent challenge, especially for highly water-soluble tetrazole derivatives where standard aqueous washes are ineffective. The high polarity of the product makes it behave similarly to the salts you are trying to remove.
Troubleshooting Solutions:
-
Reverse-Phase Flash Chromatography (Desalting): This is the most robust and scalable method. The principle is a complete separation based on polarity.
-
Mechanism: When you load your sample onto a C18 column in a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile), your organic tetrazole derivative will bind to the non-polar stationary phase. The inorganic salts, being extremely polar and insoluble in the non-polar phase, will not be retained and will wash straight through the column in the void volume[7]. You can then elute your pure, desalted product by increasing the organic solvent concentration.
-
-
Solid-Phase Extraction (SPE): For smaller scales or as a pre-treatment step, SPE with a reverse-phase cartridge (C18, etc.) can be very effective for desalting[10]. The principle is identical to RP chromatography.
-
Salting-Out Liquid-Liquid Extraction (SALLE): This technique can be used if your compound has some solubility in a water-miscible organic solvent like acetonitrile.
-
Mechanism: You dissolve your crude, salty product in water. Then, you add acetonitrile (in which the compound is also soluble) to form a single phase. By adding a large amount of a salt (like ammonium sulfate or sodium chloride), you force the separation of the acetonitrile from the aqueous layer. Your organic product will preferentially partition into the separated organic layer, leaving the bulk of the inorganic salts behind in the highly saline aqueous phase.
-
-
Dialysis: If your tetrazole derivative has a sufficiently high molecular weight (typically >500 Da), dialysis using tubing with an appropriate molecular weight cut-off (MWCO) can effectively remove small inorganic ions[11].
Question: My tetrazole derivative is "oiling out" during crystallization instead of forming solid crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a super-saturated liquid phase rather than an ordered solid crystal lattice. This is typically caused by two main factors: significant levels of impurities which depress the melting point, or a cooling process that is too rapid for crystal nucleation and growth to occur.[3]
Troubleshooting Solutions:
-
Slow Down the Cooling Process: Rapid cooling is a primary culprit. Re-heat the solution until everything is dissolved again (add a minimal amount of extra solvent if needed) and then insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure it cools to room temperature over several hours.
-
Perform a Pre-Purification: Impurities are the enemy of crystallization. The presence of side products or starting materials can significantly inhibit crystal formation. Perform a rapid column chromatography (even a plug of silica or a quick RP-SPE) to remove the bulk of impurities before attempting crystallization[3].
-
Modify the Solvent System: The chosen solvent may be too good, keeping your compound in solution even at low temperatures.
-
Action: Try adding a miscible "anti-solvent" dropwise to the dissolved solution until it just begins to turn cloudy. Then, add a few drops of the original solvent to clarify it and allow it to cool slowly. This brings the solution closer to its saturation point.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have even a tiny amount of pure solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization[3].
-
Frequently Asked Questions (FAQs)
Q1: How does the pKa of my specific tetrazole derivative influence my choice of purification method?
The pKa is the single most important property to consider. Since 1H-tetrazole's pKa is ~4.9, it will exist as a negatively charged anion at any pH above this value (e.g., in neutral water or under basic conditions).
-
For Normal-Phase (Silica): You must work below the pKa. This is why adding acid to the eluent is effective—it ensures the tetrazole remains in its neutral, protonated form.
-
For Reverse-Phase (C18): Working below the pKa is also beneficial. Adding an acid modifier like 0.1% TFA or formic acid to the water/acetonitrile mobile phase will suppress ionization, leading to sharper peaks and more reproducible retention times[8].
-
For Ion-Exchange Chromatography (IEC): You must work above the pKa. By using a buffer with a pH of 6-7, your tetrazole will be fully deprotonated (anionic). This allows it to bind strongly to an Anion-Exchange column (a positively charged stationary phase), providing a powerful and orthogonal separation mechanism from neutral or basic impurities[12][13][14].
Q2: What are the main pros and cons of the different chromatographic techniques for polar tetrazoles?
This is a critical decision point in any purification workflow. The best choice depends on the specific properties of your compound and the impurities you need to remove.
| Purification Technique | Pros | Cons | Best For... |
| Normal-Phase (Silica) | Inexpensive; good for separating non-polar impurities. | Strong potential for streaking/irreversible binding due to acidity; requires mobile phase modification. | Crude purifications where the primary impurities are significantly less polar than the tetrazole product. |
| Reverse-Phase (RP) | Excellent for polar compounds; highly reproducible; great for desalting; sharp peaks with modifiers. | More expensive columns and solvents; can be difficult to remove water from final product. | High-resolution purification of polar tetrazoles and efficient removal of inorganic salts or non-polar impurities.[6] |
| Ion-Exchange (IEC) | Extremely high selectivity based on charge; high loading capacity. | Requires buffered mobile phases; compound must be charged and stable at the operating pH. | Purifying tetrazoles from neutral or same-charged impurities, especially in complex biological or aqueous mixtures.[14][15] |
| Supercritical Fluid (SFC) | Very fast separations; reduced organic solvent consumption (uses CO₂); high efficiency. | Requires specialized, high-pressure equipment; may not be suitable for extremely water-soluble compounds.[16] | Rapid, green chemistry-focused purification, especially for chiral separations or moderately polar tetrazoles.[17][18][19] |
Q3: Are there any specific safety considerations when purifying tetrazoles, especially after synthesis?
Yes. The most significant hazard is the potential for residual sodium azide (NaN₃) , a common reagent in tetrazole synthesis[3][20].
-
Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive heavy metal azides. Never use metal spatulas to handle crude reaction mixtures containing azide and ensure that azide-containing waste is quenched and disposed of according to institutional safety protocols.
-
Hydrazoic Acid (HN₃): Acidifying a reaction mixture containing residual sodium azide will generate hydrazoic acid (HN₃). HN₃ is volatile, highly toxic, and explosive. All acidic work-ups of tetrazole syntheses must be performed in a well-ventilated chemical fume hood[20][21].
Visual Workflow & Key Protocols
Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting an appropriate purification method for your polar tetrazole derivative.
Caption: Decision workflow for selecting a purification strategy.
Experimental Protocols
Protocol 1: Acid-Modified Normal-Phase Flash Chromatography
-
TLC Analysis: Develop a TLC method using a standard eluent (e.g., 70:30 Ethyl Acetate:Hexane). If streaking is observed, prepare a new mobile phase containing 1% acetic acid and re-run the TLC. The spot should be significantly tighter.
-
Column Packing: Dry-pack or wet-pack a silica gel column with your initial eluent (without the acid modifier).
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). If solubility is poor, pre-adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the mobile phase containing 1% acetic acid. Use a gradient elution, gradually increasing the polarity to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC (using the acid-modified eluent) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions. Be aware that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.
Protocol 2: Reverse-Phase Flash Chromatography for Desalting and Purification
-
Column Equilibration: Select a C18 column. Equilibrate the column with 3-5 column volumes (CV) of your starting mobile phase (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).
-
Sample Loading: Dissolve your crude, salt-containing product in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, DMF, or the aqueous phase itself). Ensure the sample is fully dissolved.
-
Desalting and Elution: Inject the sample onto the column.
-
Wash the column with 2-3 CV of the highly aqueous starting mobile phase. This will elute the inorganic salts, which can be monitored by a conductivity detector if available.
-
Begin a linear gradient to increase the organic solvent concentration (e.g., from 5% to 95% Acetonitrile over 10-15 CV).
-
-
Fraction Collection & Analysis: Collect fractions and analyze via TLC or HPLC to identify the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator followed by lyophilization (freeze-drying) to effectively remove the water.
Protocol 3: Basic Guide to Crystallization Solvent Screening
-
Preparation: Place a small amount (10-20 mg) of your semi-purified product into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves.
-
Hot Solubility: For solvents where the compound is poorly soluble at room temperature, gently heat the mixture. If it dissolves when hot, it is a good candidate for single-solvent crystallization.
-
Cooling: Allow all tubes that formed a clear solution (either at room temp or when hot) to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.
-
Anti-Solvent Method: For solvents where the compound was very soluble, try adding a miscible anti-solvent (a solvent in which the compound is insoluble, e.g., adding hexane to an ethyl acetate solution) dropwise until turbidity persists. Warm to re-dissolve, then cool slowly. The ideal solvent pair will produce solid crystals upon cooling.
References
- West, C. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [https://www.chromatographytoday.com/news/sfc-sfe-technology/3 SFC/how-good-is-sfc-for-polar-analytes/32298]([Link] SFC/how-good-is-sfc-for-polar-analytes/32298)
- Wikipedia. (n.d.). Supercritical fluid chromatography.
- ResearchGate. (2017). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water.
- JoVE. (2024). Video: Supercritical Fluid Chromatography.
- Van Zelst, D. et al. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing).
- PubMed. (2008). Novel Tetrazole-Functionalized Ion Exchanger for Weak Cation-Exchange Chromatography of Proteins.
- Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
- Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
- SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
- Majors, R. E. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International.
- PubMed Central. (n.d.). Tetrazoles via Multicomponent Reactions.
- ResearchGate. (n.d.). Innovative orthogonal two-dimensional reversed-phase liquid chromatography × supercritical fluid chromatography with a phenyl/tetrazole stationary phase for the preparative isolation of diarylheptanoids.
- UVIC. (n.d.). Tetrazoles are potent anion recognition elements that emulate the disfavored anti conformations of carboxylic acids.
- ResearchGate. (2016). What are the Basic techniques for isolate or crystallize the highly water soluble organic/inorganic compounds? with out salt formation?.
- Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- ResearchGate. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
- PubMed. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives.
- ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound?.
- Biotage. (n.d.). Reversed-Phase Flash Purification.
- Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
- Quora. (2018). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring?.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- ResearchGate. (n.d.). Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles.
- Reddit. (n.d.). Problem with tetrazole formation.
- ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.
- CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION.
- Reddit. (n.d.). Purification of strong polar and basic compounds.
- YouTube. (2019). Ion exchange chromatography.
- PubMed Central. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
- ResearchGate. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study).
- Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?.
- YouTube. (2021). Reversed Phase Chromatography.
- GSC Online Press. (n.d.). Ion exchange chromatography: A comprehensive review.
- MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds.
- ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions.
- International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation.
- YouTube. (2024). tetrazole based derivatives purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. reddit.com [reddit.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. labex.hu [labex.hu]
- 9. biotage.com [biotage.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. youtube.com [youtube.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Novel tetrazole-functionalized ion exchanger for weak cation-exchange chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. Video: Supercritical Fluid Chromatography [jove.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Synthesis of (2-Methyl-5-tetrazolyl)methanol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (2-Methyl-5-tetrazolyl)methanol. This document is designed to address specific experimental challenges, offering explanations grounded in mechanistic principles to ensure the successful and reproducible synthesis of the target compound.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the methylation of 5-(hydroxymethyl)tetrazole. While seemingly straightforward, this alkylation is often complicated by a lack of regioselectivity, leading to the formation of a significant isomeric side-product, (1-Methyl-5-tetrazolyl)methanol. The ratio of these two isomers is highly dependent on the reaction conditions. This guide will provide a comprehensive analysis of the factors influencing this isomeric distribution and strategies to maximize the yield of the desired N2-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the main side-products in the synthesis of this compound?
A1: The primary and most significant side-product is the regioisomeric N1-alkylated product, (1-Methyl-5-tetrazolyl)methanol. The formation of this isomer is a common challenge in the N-alkylation of 5-substituted-1H-tetrazoles. The desired product is the N2-alkylated isomer.
Q2: How can I distinguish between the desired N2-isomer and the N1-isomer?
A2: The most reliable method for distinguishing between the 1,5- and 2,5-disubstituted tetrazole isomers is ¹³C NMR spectroscopy. The chemical shift of the carbon atom in the tetrazole ring (C5) is characteristically different for the two isomers. Generally, the C5 signal in 2,5-disubstituted tetrazoles, such as this compound, is deshielded (shifted downfield) by approximately 9.2–12.2 ppm compared to the corresponding 1,5-disubstituted isomer, (1-Methyl-5-tetrazolyl)methanol[1].
Q3: What are the key factors that influence the ratio of N1 and N2 isomers?
A3: The regioselectivity of tetrazole alkylation is influenced by a combination of factors, including the choice of solvent, the nature of the base, and the properties of the alkylating agent. Electronic and steric effects of the substituent at the 5-position of the tetrazole ring also play a crucial role. Generally, the 2,5-disubstituted tetrazole is the thermodynamically favored product.
Q4: Are there other potential side-products I should be aware of?
A4: Besides the N1-isomer, other potential side-products can include:
-
Over-methylation: Use of a large excess of a potent methylating agent can lead to the formation of a quaternary salt.
-
Decomposition of starting material: 5-(hydroxymethyl)tetrazole can be unstable under certain conditions, particularly at elevated temperatures, potentially leading to decomposition products[2][3][4].
-
Side-products from the methylating agent: Depending on the reagent used (e.g., dimethyl sulfate), hydrolysis or other side reactions can introduce impurities[5][6][7].
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.
Problem 1: Low Yield of the Desired this compound and a High Percentage of the (1-Methyl-5-tetrazolyl)methanol Isomer.
Root Cause Analysis:
The formation of a mixture of N1 and N2 isomers is the most common challenge. The ratio is dictated by the reaction kinetics and thermodynamics, which are heavily influenced by the experimental conditions.
Strategic Solutions:
The goal is to identify conditions that favor the formation of the thermodynamically more stable N2-isomer.
-
Solvent Selection: The polarity of the solvent can significantly impact the isomer ratio. A study on the methylation of 5-substituted tetrazoles with dimethyl carbonate (DMC) indicated that the ratio of 1-methyl to 2-methyl isomers can be influenced by the solvent, with a 25:75 ratio observed under specific conditions[8]. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to less polar (e.g., toluene) is recommended.
-
Choice of Base: The counter-ion of the tetrazolate salt, formed after deprotonation by the base, can influence the site of alkylation. The use of different bases (e.g., NaH, K₂CO₃, DBU) should be investigated.
-
Methylating Agent: While methyl iodide and dimethyl sulfate are commonly used, their reactivity can sometimes lead to poor selectivity. "Greener" and less reactive methylating agents like dimethyl carbonate (DMC) have been shown to provide good yields and selectivity for N-methylation of tetrazoles, often favoring the N2-isomer when used with an appropriate catalyst like DABCO[8].
Illustrative Reaction Pathway for Isomer Formation:
Caption: Reaction scheme for the methylation of 5-(hydroxymethyl)tetrazole.
Problem 2: Difficulty in Separating the N1 and N2 Isomers.
Root Cause Analysis:
The N1 and N2 isomers of methyl-substituted tetrazoles are often close in polarity, making their separation by standard column chromatography challenging.
Strategic Solutions:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for the separation of positional isomers. A method using a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like phosphoric or formic acid, can be effective[9]. The development of a robust HPLC method is crucial for both analytical quantification of the isomer ratio and for preparative separation.
-
Preparative Chromatography: Once an effective analytical HPLC method is developed, it can be scaled up to preparative chromatography to isolate the desired N2-isomer in larger quantities. This may involve using larger columns and optimizing loading conditions to achieve good resolution between the isomeric peaks[10][11][12].
Table 1: Hypothetical HPLC Separation Parameters for Isomer Analysis
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reverse-phase column for separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid | Gradient elution helps to resolve closely eluting peaks. Formic acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm | Tetrazole rings typically have a UV absorbance at lower wavelengths. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Problem 3: Low Overall Yield and Presence of Unidentified Impurities.
Root Cause Analysis:
Low yields, aside from poor regioselectivity, can be due to incomplete reaction, decomposition of the starting material or product, or side reactions of the methylating agent.
Strategic Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Control of Reaction Temperature: Some methylating agents are highly reactive and the reactions can be exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and decomposition.
-
Purity of Starting Material: Ensure the purity of the 5-(hydroxymethyl)tetrazole starting material. Impurities in the starting material can lead to the formation of additional side-products.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric oxygen or moisture, especially if using moisture-sensitive bases like sodium hydride.
Analytical Protocols
Protocol 1: ¹³C NMR Analysis for Isomer Identification
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Identify the chemical shift of the tetrazole ring carbon (C5). The C5 signal for the desired N2-isomer, this compound, will be significantly downfield (at a higher ppm value) compared to the C5 signal of the N1-isomer, (1-Methyl-5-tetrazolyl)methanol[1].
Illustrative ¹³C NMR Chemical Shift Comparison:
Caption: Expected ¹³C NMR chemical shifts for the tetrazole ring carbon.
Protocol 2: HPLC Method for Isomer Ratio Determination
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 column.
-
Method Parameters: Employ the conditions outlined in Table 1 or a suitably optimized method.
-
Data Analysis: Integrate the peak areas of the two isomers. The percentage of each isomer can be calculated from the relative peak areas (assuming similar response factors).
Safety Precautions
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[9][10][13].
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle with care under an inert atmosphere.
-
5-(hydroxymethyl)tetrazole: While not as hazardous as the methylating agents, it is good practice to handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.
References
- SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Preparative chromatogram for the isomer separation of compound 8 on the...
- Loba Chemie. (2015, April 9). METHYL IODIDE FOR SYNTHESIS MSDS.
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules, 30(14), 2766.
- Request PDF. (2025).
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- ResearchGate. (n.d.). Decomposition of tetrazole 2 at 240 °C in a NMP/AcOH/H 2 O 5:3:2...
- RSSL. (n.d.). Preparative Chromatography: A Holistic Approach.
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025).
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024). Russian Chemical Reviews.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875).
- The Methylation of 5-Hydroxytetrazole1a,1b. (1974). Journal of the American Chemical Society.
- Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. (n.d.). MDPI.
- 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . (n.d.).
- (PDF) Decomposition products of tetrazoles. (2024).
- HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... (n.d.).
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (n.d.).
- a validated rapid rp-uhplc method for determination of assay and rel
- (1H-1,2,3,4-tetrazol-5-yl)methanol. (n.d.). PubChem.
- Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers.
- Understanding the regioselectivity of 5 substituted 1 H -tetrazoles alkylation. (2025).
- Tetrazoles via Multicomponent Reactions. (n.d.).
- Preparation and Separation of 1‐Methyl‐1,2,3,4‐tetrahydro‐β‐carboline Enantiomers by HPLC Using a New Derivatization Reagent. (2025).
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
- (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (2024).
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- 1-methyl-1H-tetrazol-5-amine. (n.d.). PubChem.
- Conventional procedures for O-methylation and -demethylation. a Toxic... (n.d.).
- Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydr
- 1-Methyl-1H-tetrazole-5-methanol 95%. (n.d.). AChemBlock.
- A Practical Methylation Procedure for (1H)-1,2,4-Triazole. (n.d.). DTIC.
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0243818). (n.d.).
- Rates of N-methylation of azoles with methyl iodide and dimethyl sulphate. (n.d.).
- Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder. (2025).
- Process for the preparation of 5-substituted 1-alkyltetrazoles. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. rssl.com [rssl.com]
- 13. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrazole Formation
Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the [3+2] cycloaddition of nitriles and azides to form 5-substituted-1H-tetrazoles. As a Senior Application Scientist, I've structured this resource to address the common challenges encountered in the lab, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The formation of the tetrazole ring, a critical pharmacophore in medicinal chemistry, is a robust but nuanced transformation.[1][2] This guide provides field-proven insights to help you navigate the complexities of this reaction, ensuring safety, efficiency, and high yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Mechanism & Fundamentals
Q1: What is the fundamental reaction mechanism for forming 5-substituted-1H-tetrazoles from nitriles?
The synthesis of 5-substituted-1H-tetrazoles from an organic nitrile and an azide source is a formal [3+2] cycloaddition reaction.[1] While often depicted as a simple concerted process, the mechanism is more complex and subject to reaction conditions. The generally accepted pathway involves the initial activation of the nitrile's carbon atom, making it more electrophilic. This is typically achieved with a Lewis acid (e.g., Zn²⁺) or a Brønsted acid (e.g., NH₄⁺).[1][3] Following activation, a nucleophilic azide anion attacks the nitrile, leading to a linear imidoyl azide intermediate. This intermediate then undergoes cyclization to form the stable, aromatic tetrazole ring.[4][5]
Computational studies suggest that the activation step is critical, and the energy barrier for the reaction correlates strongly with the electron-withdrawing potential of the substituent on the nitrile; more electron-poor nitriles tend to react faster.[4][5]
Caption: General mechanism for catalyzed tetrazole formation.
Section 2: Troubleshooting Common Issues
Q2: My reaction shows low or no conversion of the starting nitrile. What are the likely causes and how can I fix this?
Low or no yield is a frequent problem, often stemming from one of several key factors. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction conversion.
-
Insufficient Nitrile Activation: The cyano group is not electrophilic enough to react with the azide anion without activation.
-
Causality: Lewis acids (like ZnBr₂, ZnCl₂) or Brønsted acids (like NH₄Cl, pyridinium hydrochloride) are essential to coordinate to the nitrile nitrogen, polarizing the C≡N bond and making the carbon susceptible to attack.[1][6][7]
-
Solution: Ensure you are using an effective catalyst. For many substrates, zinc salts in water are highly effective.[8] For others, the classic ammonium chloride in DMF may be required.[1] If one fails, try another. Nanoparticle catalysts (e.g., CuO) have also been shown to be effective, particularly with microwave assistance.
-
-
Inadequate Temperature: These cycloadditions often have a significant kinetic barrier.
-
Causality: The reaction requires substantial thermal energy to overcome the activation energy for both nitrile activation and cyclization.
-
Solution: Most protocols require temperatures between 100-170 °C.[1] If you are running the reaction at a lower temperature, slowly increasing it is the most direct way to improve the rate and conversion.[9] Be mindful of the boiling point of your solvent and potential substrate decomposition.
-
-
Poor Solubility or Inappropriate Solvent: If reactants are not in the same phase, the reaction will be slow or will not proceed.
-
Causality: Sodium azide has poor solubility in many common organic solvents.
-
Solution: High-boiling polar aprotic solvents like DMF and DMSO are excellent choices as they can dissolve both the nitrile and the azide salt.[10][11] The Sharpless method, using water as a solvent, is a highly effective and green alternative that works for a broad range of substrates.[8] In some cases, using alcohols like n-propanol or n-butanol can be effective, especially for deactivated nitriles.[6]
-
Q3: My reaction is very slow, taking over 48 hours. How can I accelerate it?
Long reaction times are a common drawback, but several strategies can significantly reduce them.[9]
-
Increase Temperature: As mentioned above, this is the most direct approach to increasing the reaction rate.
-
Microwave Irradiation: This is a highly effective method for accelerating tetrazole synthesis.
-
Causality: Microwaves directly and efficiently heat the polar reaction mixture, leading to a dramatic reduction in reaction times, often from many hours to mere minutes.[9]
-
Application: A typical microwave-assisted synthesis might be run in DMF at 130-150 °C for 15-30 minutes.
-
-
Optimize the Catalyst: The choice of catalyst has a profound impact on the rate. While traditional zinc and ammonium salts are effective, newer systems may offer faster kinetics. Catalysts based on copper or cobalt have shown excellent activity.[11][12]
-
Consider Flow Chemistry: For larger scale or process development, continuous flow reactors offer a safe way to operate at temperatures and pressures higher than what is feasible in batch reactors. This can reduce reaction times to minutes while minimizing safety hazards.[13][14]
Q4: I'm concerned about the safety of using sodium azide. What are the essential safety protocols?
Sodium azide (NaN₃) is a valuable reagent but must be handled with extreme caution due to the potential formation of hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[15][16]
Caption: Essential safety workflow for reactions involving sodium azide.
-
Prevent Hydrazoic Acid (HN₃) Formation:
-
Causality: HN₃ is formed when azide salts are exposed to acidic conditions.[17]
-
Best Practice: The Sharpless protocol using zinc salts in water is inherently safer because the reaction medium remains slightly alkaline (pH ~8), minimizing the release of HN₃ gas.[8] If using an organic solvent, adding a buffer like triethylamine hydrochloride can help maintain a safe pH.[15] Never add strong acid directly to a reaction mixture containing unreacted sodium azide.
-
-
Avoid Shock-Sensitive Metal Azides:
-
Causality: Azides of heavy metals (e.g., lead, copper, silver, mercury) are dangerously explosive and can be formed inadvertently.
-
Best Practice: Never use spatulas made of heavy metals to handle sodium azide. Avoid pouring azide solutions into drain lines containing lead or copper pipes.[17]
-
-
Proper Quenching of Residual Azide:
-
Causality: The aqueous waste from the reaction work-up will contain unreacted sodium azide, which must be destroyed before disposal.
-
Protocol: After the reaction, the aqueous layer from the work-up should be treated with an aqueous solution of sodium nitrite (NaNO₂). The solution is then slowly acidified (e.g., with 2M HCl) to a pH of ~2. This procedure converts the remaining azide to nitrogen gas. The destruction of azide can be confirmed using starch-iodide paper (a negative test indicates the absence of azide).[14]
-
Section 3: Protocols & Data
For practical application, the choice of protocol depends on factors like substrate scope, available equipment, and safety considerations. Below is a comparative summary of two widely used methods.
Table 1: Comparative Summary of Common Tetrazole Synthesis Protocols
| Protocol | Catalyst | Azide Source | Solvent | Temperature (°C) | Typical Time (h) | General Yield (%) | Reference |
| A: Zinc-Catalyzed | ZnBr₂ (0.5-1.0 eq) | NaN₃ (1.2-1.5 eq) | Water | 100-170 | 12-48 | 70-95 | [1][8] |
| B: NH₄Cl-Catalyzed | NH₄Cl (1.0 eq) | NaN₃ (1.2 eq) | DMF | 100-120 | 24-48 | 65-90 | [1] |
| C: Microwave-Assisted | CuO NPs (5 mol%) | NaN₃ (1.5 eq) | DMF | 130 | 0.25 | 90-99 |
Experimental Protocols
Protocol A: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole in Water [1][8]
This method is highly recommended for its broad scope, operational simplicity, and enhanced safety profile.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: Add deionized water to achieve a concentration of approximately 1 M with respect to the nitrile.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed (typically 18-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (if necessary) and acidify to pH ~2 by the slow addition of 3M hydrochloric acid. This will precipitate the product.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Protocol B: Ammonium Chloride-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole in DMF [1]
This is a classic and cost-effective method suitable for many substrates.
-
Reaction Setup: In a round-bottom flask with a reflux condenser and stir bar, combine benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.0 eq).
-
Solvent Addition: Add anhydrous DMF.
-
Reaction: Heat the mixture to 110-120 °C and stir for 24-48 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water. Carefully acidify to pH ~2 with concentrated HCl.
-
Isolation: If a precipitate forms, it can be collected by filtration. Alternatively, if the product is soluble, extract the aqueous mixture multiple times with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
References
- BenchChem. (2025).
- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-6. [Link]
- ACS Publications. (2002).
- National Institutes of Health. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. PubMed. [Link]
- Bentham Science. (2024).
- ResearchGate. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
- Preprints.org. (2024).
- Semantic Scholar. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. [Link]
- SynOpen. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). [Link]
- Organic Chemistry Portal. (2001).
- ResearchGate. (2025).
- National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
- RSC Publishing. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]
- Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]
- ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- ResearchGate. (2015). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. [Link]
- ACS Publications. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. [Link]
- ResearchGate. (2018).
- CORE. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. [Link]
- ResearchGate. (2023). Use of tetrazoles in catalysis and energetic applications: Recent developments | Request PDF. [Link]
- CHIMIA. (2002). Opportunities and Limits of the Use of Azides in Industrial Production.
- Royal Society of Chemistry. (2016). Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. [Link]
- The Royal Society of Chemistry. (2011).
- MIT Libraries. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. [Link]
- ACS Publications. (2018). Tetrazoles via Multicomponent Reactions. [Link]
- ResearchGate. (2002). Opportunities and Limits of the Use of Azides in Industrial Production.
- National Institutes of Health. (2018). Tetrazoles via Multicomponent Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jchr.org [jchr.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Technical Support Center: (2-Methyl-5-tetrazolyl)methanol Solution Stability
Welcome to the technical support center for (2-Methyl-5-tetrazolyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information based on established principles of tetrazole chemistry and extensive experience in formulation development and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] While the tetrazole ring is generally stable, the overall molecular structure, including the methyl and methanol substituents, can create vulnerabilities to these stress factors.[1][2]
Q2: In what pH range is this compound expected to be most stable?
While the optimal pH is specific to the compound, many tetrazole-containing pharmaceuticals exhibit their greatest stability in the pH range of 4 to 8.[1] It is strongly recommended to perform a pH-rate profile study to determine the specific pH of maximum stability for your formulation.[1] The acidity of the tetrazole ring (pKa similar to a carboxylic acid) means that at physiological pH, it will be deprotonated, which can influence its reactivity and interactions.[3][4][5]
Q3: Can the choice of solvent or co-solvent impact the stability of my compound?
Absolutely. While aqueous solutions are common, the use of co-solvents can sometimes enhance stability. For instance, some active pharmaceutical ingredients (APIs) are more stable in certain organic solvents compared to aqueous media.[1] The choice of solvent must be compatible with your experimental design and any downstream applications.[1] The photochemistry of tetrazoles, as an example, can be highly dependent on the solvent, which can influence photodegradation pathways.[2][6]
Q4: What are the likely degradation products of this compound?
The degradation of tetrazoles typically involves cleavage of the tetrazole ring.[2][6] Depending on the conditions, this can lead to a variety of products. For instance, photolysis can generate highly reactive intermediates like nitrilimines.[2][3] Under thermal stress, N-substituted tetrazoles may decompose by eliminating a molecule of nitrogen.[7] To definitively identify degradation products for your specific conditions, a forced degradation study is essential.[1][8]
Q5: Are there any specific excipients that can help stabilize my this compound solution?
Yes, several excipients can be used to enhance stability.[1] These include:
-
Buffers: To maintain the solution at the optimal pH.
-
Antioxidants: Such as ascorbic acid or sodium metabisulfite, to protect against oxidative degradation.
-
Chelating Agents: Like EDTA, to bind metal ions that might catalyze degradation reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I'm observing a rapid loss of potency or concentration of my this compound solution.
A rapid loss of potency is a clear indicator of chemical degradation. Follow this workflow to diagnose the root cause.
Caption: Troubleshooting workflow for potency loss.
Issue 2: I am observing new, unidentified peaks in my HPLC analysis over time.
The appearance of new peaks is the most direct evidence of degradation. These new peaks represent the degradation products.
-
Causality: The formation of these products consumes the parent compound, this compound, leading to the potency loss described in Issue 1. The key to ensuring the safety and efficacy of a drug product is to identify and characterize these degradants.[8][9]
-
Recommended Action: The most effective way to address this is to conduct a Forced Degradation Study . This involves intentionally exposing the compound to harsh conditions to generate the potential degradation products in a shortened timeframe.[1][10] This study will help establish the degradation pathways and validate that your analytical method is "stability-indicating," meaning it can separate and quantify the degradants from the parent compound.[9]
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To identify potential degradation pathways and validate a stability-indicating analytical method for this compound.[1][9][10]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Store at room temperature, protected from light.
-
Thermal Degradation: Store aliquots of the stock solution and solid compound at elevated temperatures (e.g., 60°C for solution, 80°C for solid).
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). If necessary, neutralize the acid and base samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric (MS) detection to aid in the identification of degradants.
-
Data Evaluation: The goal is to achieve 5-20% degradation of the active ingredient.[11] If degradation is too rapid or too slow, adjust the stressor concentration or temperature accordingly.[11]
Data Summary: Expected Degradation Profile
The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate the compound's potential vulnerabilities.
| Stress Condition | Temperature | Duration | % Degradation (Hypothetical) | Primary Degradation Pathway |
| 0.1 M HCl | 60°C | 24 hours | 5-10% | Acid-catalyzed hydrolysis/ring opening |
| 0.1 M NaOH | Room Temp | 8 hours | 15-25% | Base-catalyzed hydrolysis/ring opening |
| 3% H₂O₂ | Room Temp | 24 hours | < 5% | Oxidation |
| Solution | 60°C | 48 hours | 5-8% | Thermolysis |
| Photolysis (ICH Q1B) | Room Temp | Per guideline | 10-20% | Photolytic ring cleavage |
This data is illustrative. Actual results must be determined experimentally.
References
- Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution - Benchchem.
- Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC - NIH.
- Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules.
- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE.
- Tetrazole - Wikipedia.
- Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed.
- (PDF) Features of thermal decomposition of N-substituted tetrazoles - ResearchGate.
- Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices - ResearchGate.
- Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor - Beilstein Journals.
- Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF - ResearchGate.
- Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing). DOI:10.1039/D5MA00150A.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Synthesis and Identification of Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Benzidine as Photostabilizing for Poly vinyl chloride | Al-Mustansiriyah Journal of Science.
- (PDF) Decomposition products of tetrazoles - ResearchGate.
- Tetrazole functionalization: a new strategy toward stable alkaline ion-solvating polymer electrolytes - Journal of Materials Chemistry A (RSC Publishing).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Stability Indicating Forced Degradation Studies - RJPT.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. rjptonline.org [rjptonline.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Regioselective Tetrazole Synthesis
Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical challenge: controlling regioisomer formation. Tetrazoles are vital scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids, but their synthesis can be plagued by the formation of undesired regioisomers, complicating purification and impacting biological activity.[1][2] This guide will address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in tetrazole synthesis, and why is controlling them so important?
A1: Regioisomers are constitutional isomers that have the same functional groups but are attached at different positions. In the context of the most common tetrazole synthesis—the [3+2] cycloaddition between an organic azide (R¹-N₃) and a nitrile (R²-C≡N)—two primary regioisomers can form: the 1,5-disubstituted and the 2,5-disubstituted tetrazole.
-
1,5-Disubstituted Tetrazole: The R¹ group from the azide is attached to the N1 position, and the R² group from the nitrile is at the C5 position.
-
2,5-Disubstituted Tetrazole: The R¹ group is attached to the N2 position, while the R² group remains at C5.
When starting from sodium azide (NaN₃) and a nitrile, a 5-substituted-1H-tetrazole is formed. The resulting tetrazolate anion has two nucleophilic nitrogen atoms (N1 and N2). Subsequent alkylation can lead to a mixture of N1 and N2 alkylated products, which are also regioisomers.[3][4]
Importance of Control: The precise arrangement of substituents on the tetrazole ring is critical. The two regioisomers possess different electronic distributions, steric profiles, and hydrogen-bonding capabilities. Consequently, they often exhibit vastly different pharmacological activities, toxicological profiles, and metabolic stabilities.[1] For drug development and intellectual property purposes, isolating a single, well-characterized isomer is almost always a regulatory requirement.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental challenges and provides actionable strategies to steer your reaction toward the desired regioisomer.
Scenario 1: "My [3+2] cycloaddition between an organic azide and a nitrile yields a mixture of 1,5- and 2,5-disubstituted isomers. How can I improve the selectivity?"
This is a classic challenge in tetrazole chemistry. The ratio of isomers is dictated by the kinetics of the cycloaddition, which is influenced by the electronic and steric properties of the reactants and the reaction conditions.[5]
The addition of a Lewis acid is one of the most effective strategies to control regioselectivity. Lewis acids, such as Zinc(II) chloride (ZnCl₂), Aluminum chloride (AlCl₃), or Zinc(II) triflate (Zn(OTf)₂), coordinate to the nitrogen atom of the nitrile.[6]
Mechanism of Action: This coordination activates the nitrile, making it more electrophilic and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6][7] This enhanced electrophilicity directs the azide to attack in a more controlled manner, often favoring the formation of the 1,5-disubstituted isomer. The reaction proceeds through an open-chain intermediate that subsequently cyclizes.[6][7]
Experimental Protocol: Regioselective Lewis Acid-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-tetrazole
This protocol provides a method to favor the 1,5-disubstituted isomer using zinc bromide as a Lewis acid catalyst.
Materials:
-
Benzonitrile (1.0 eq)
-
Benzyl azide (1.1 eq)
-
Anhydrous Zinc Bromide (ZnBr₂) (1.2 eq)
-
Anhydrous Toluene
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene.
-
Reagent Addition: Add benzonitrile (1.0 eq) and benzyl azide (1.1 eq) to the flask. Stir the solution at room temperature.
-
Catalyst Addition: Carefully add anhydrous zinc bromide (1.2 eq) in one portion. Caution: Lewis acids can be moisture-sensitive.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the 1,5-isomer from any minor 2,5-isomer.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The chemical shifts of the methylene protons (benzyl CH₂) are diagnostic for differentiating the 1,5- and 2,5-isomers.
References
- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. Link
- Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(41), 19897-19904. Link
- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153-163. Link
- Menéndez, J. C., et al. (2025). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. Link
- Koren, A., & Gaponik, P. N. (1990). Selective N(2) alkylation of tetrazole and 5-substituted tetrazoles by alcohols. Chemistry of Heterocyclic Compounds, 26, 1366-1370. Link
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Radiupov, V., et al. (2025). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Preprint. Link
- ChemHelpASAP. (2022, December 27).
- Sinha, D., & Kumar, S. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific Reports, 8(1), 1-9. Link
- Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(8), 210-216. Link
- BenchChem. (2025).
- Toth, G., et al. (2021). Synthesis of 2,5‐disubstituted tetrazoles.
- Patil, S. A., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 55(10), 4594-4607. Link
- BenchChem. (n.d.).
- D'hooghe, M., et al. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 57(14), 1597-1599. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-Substituted-1H-Tetrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-substituted-1H-tetrazoles. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your research and development endeavors.
The synthesis of 5-substituted-1H-tetrazoles is a cornerstone in medicinal chemistry, where the tetrazole moiety often serves as a bioisosteric replacement for a carboxylic acid group.[1][2] This has led to its incorporation into numerous clinically significant drugs, including losartan and valsartan.[1][3] The most prevalent synthetic route is the [3+2] cycloaddition of a nitrile with an azide source.[2][3][4][5] While conceptually straightforward, this reaction is fraught with potential challenges, from safety hazards to low yields and difficult purifications. This guide will navigate you through these common issues.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q1: I am not getting any product, or the yield of my 5-substituted-1H-tetrazole is very low. What are the common causes and how can I fix this?
A1: Low or no yield in tetrazole synthesis is a frequent issue stemming from several factors related to reactants, catalysts, and reaction conditions.
Causality and Solutions:
-
Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide is often slow without proper activation of the nitrile group. Electron-withdrawing groups on the nitrile can enhance reactivity.[6] For unactivated or electron-rich nitriles, the choice of catalyst is critical.
-
Lewis and Brønsted Acids: Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) or Brønsted acids (e.g., ammonium chloride, triethylammonium chloride) are commonly used to activate the nitrile.[7][8][9][10] The acid protonates or coordinates to the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by the azide.
-
Heterogeneous Catalysts: To simplify catalyst removal and improve recyclability, consider using heterogeneous catalysts such as silica sulfuric acid, nano-TiCl₄.SiO₂, or metal-exchanged zeolites.[4][10][11][12]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) is a common solvent for this reaction as it effectively dissolves sodium azide and facilitates the reaction.[7][11][12] Other options include dimethyl sulfoxide (DMSO).[13]
-
"Green" Solvents: For more environmentally benign processes, water or ethanol can be used, often in conjunction with specific catalysts like zinc salts.[2][9] Reactions in water can also minimize the risk of generating explosive hydrazoic acid by controlling the pH.[9][14]
-
-
Inadequate Reaction Temperature or Time: Tetrazole synthesis can be slow, especially with less reactive nitriles.
-
Sub-optimal Azide Source: While sodium azide is the most common and cost-effective azide source, alternatives exist.
-
In Situ Generation of Hydrazoic Acid: Many catalytic systems work by generating hydrazoic acid (HN₃) in situ from sodium azide and a proton source.[10] However, HN₃ is highly toxic and explosive.[1][10][14][16]
-
Safer Azide Reagents: Organotin azides (e.g., tributyltin azide) were historically used but are now largely avoided due to their toxicity.[17] Trialkylsilyl azides are a less toxic alternative.[17]
-
Workflow for Optimizing Low Yield
Caption: Troubleshooting workflow for low yield in tetrazole synthesis.
Problem 2: Safety Concerns with Hazardous Reagents
Q2: I am concerned about the safety of using hydrazoic acid and other hazardous materials. What are the best practices and safer alternatives?
A2: Safety is paramount in tetrazole synthesis due to the use of azides and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[14][16]
Best Practices and Safer Alternatives:
-
Minimizing Hydrazoic Acid Formation:
-
pH Control: When using sodium azide in protic solvents, maintaining a slightly alkaline pH (around 8) can minimize the formation of volatile HN₃.[9][14] The use of zinc salts in water helps to buffer the reaction mixture.[9]
-
Online Monitoring: In process chemistry settings, online infrared (IR) spectroscopy can be used to monitor the headspace concentration of HN₃ to ensure it remains below the detonation threshold.[14][16]
-
Continuous Flow Synthesis: Flow chemistry offers a significantly safer approach by using small reactor volumes, which prevents the accumulation of large quantities of hazardous materials like HN₃.[18][19] This also allows for the use of higher temperatures and pressures safely, accelerating the reaction.[18][19]
-
-
Alternative, Greener Synthetic Routes:
-
Avoiding Toxic Catalysts: Move away from toxic organotin compounds. Many modern protocols use zinc, copper, or iron-based catalysts which are less toxic.[10][13][17] Heterogeneous catalysts are also a safer option as they are easily removed from the reaction mixture.[1][10]
-
Multicomponent Reactions (MCRs): Some newer methods utilize MCRs starting from aldehydes, which can be more cost-effective and avoid the direct use of expensive or hazardous nitriles.[3]
-
Alternative Azide Sources: While sodium azide is common, reagents like diphenyl phosphorazidate (DPPA) can be used in some syntheses, for instance, from aldoximes, avoiding the need for HN₃.[8]
-
Safety Hazard Mitigation Strategy
Caption: Strategies for mitigating safety hazards in tetrazole synthesis.
Problem 3: Difficulty in Product Purification
Q3: My final product is difficult to purify. What are the common impurities and how can I improve the work-up procedure?
A3: Purification challenges often arise from unreacted starting materials, catalyst residues, and the amphoteric nature of the tetrazole product.
Purification Strategies:
-
Removal of Metal Catalysts:
-
Homogeneous Catalysts: If using soluble metal salts (e.g., ZnBr₂), the work-up typically involves acidification of the reaction mixture to protonate the tetrazole, followed by extraction. However, complete removal of the metal can be tricky. Washing with a chelating agent like EDTA can help.
-
Heterogeneous Catalysts: The primary advantage of solid-supported catalysts is their simple removal by filtration at the end of the reaction.[10][11][12]
-
-
Separation from Starting Nitrile:
-
Acid-Base Extraction: The tetrazole product is acidic (pKa similar to carboxylic acids) and can be separated from the neutral or basic starting nitrile.[1] After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaOH solution). The tetrazole will move to the aqueous layer as its sodium salt. The organic layer containing the unreacted nitrile can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure tetrazole product, which can be collected by filtration.[15]
-
-
Recrystallization: After initial isolation, recrystallization is often necessary to obtain a highly pure product. The choice of solvent will depend on the specific 5-substituent. Common solvents include water, ethanol, or mixtures of ethyl acetate and hexanes.
Experimental Protocol: General Synthesis of 5-Phenyl-1H-tetrazole using Zinc Bromide [15]
-
Reaction Setup: To a 250 mL round-bottom flask, add benzonitrile (20 mmol, 2.06 g), sodium azide (22 mmol, 1.43 g), and zinc bromide (20 mmol, 4.50 g).
-
Solvent Addition: Add 40 mL of water to the flask.
-
Reaction: Equip the flask with a reflux condenser and stir the mixture vigorously. Heat the reaction to reflux (approximately 100 °C) for 24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Acidify the mixture to pH ~1-2 by the careful addition of 6N HCl. A white precipitate should form. c. Collect the precipitate by vacuum filtration. d. Wash the solid with two portions of 1N HCl (2 x 20 mL) to remove any remaining zinc salts.
-
Drying: Dry the collected solid in a vacuum oven at 80-90 °C to yield 5-phenyl-1H-tetrazole as a white powder.
Frequently Asked Questions (FAQs)
Q4: Can I use aliphatic nitriles for this synthesis? A4: Yes, the synthesis is applicable to a wide range of nitriles, including aromatic, heteroaromatic, aliphatic, and vinyl nitriles.[8][9] However, aliphatic nitriles are generally less reactive than aromatic nitriles bearing electron-withdrawing groups. Therefore, they may require more forcing conditions, such as higher temperatures, longer reaction times, or more efficient catalytic systems.[8]
Q5: What is the role of ammonium chloride in some protocols? A5: In methods using ammonium chloride (NH₄Cl) with sodium azide in DMF, the ammonium ion acts as a Brønsted acid. It provides a proton to generate a low concentration of hydrazoic acid in situ, which then participates in the cycloaddition. This avoids the need to handle the highly hazardous pure hydrazoic acid.[1]
Q6: How can I choose the best catalyst for my specific nitrile? A6: The choice of catalyst depends on the nitrile's reactivity, desired reaction conditions (e.g., solvent, temperature), and scalability/process safety considerations. A comparison of common catalytic systems is provided below.
Table 1: Comparison of Catalytic Systems for Tetrazole Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages | References |
| NaN₃ / NH₄Cl | DMF, 120-130 °C | Inexpensive, readily available reagents. | Can generate HN₃, requires high temperatures. | [1] |
| NaN₃ / ZnBr₂ or ZnCl₂ | Water, Reflux | "Green" solvent, safer (minimizes free HN₃), good for many substrates. | Catalyst removal can be challenging on a large scale. | [9],[15] |
| NaN₃ / Et₃N·HCl | DMF or Nitrobenzene, Microwave | Rapid reaction times, good yields. | Requires specialized microwave equipment. | [7],[8] |
| NaN₃ / Heterogeneous Acid | DMF, 120 °C | Catalyst is easily recoverable and reusable, good for process chemistry. | May have lower activity than homogeneous catalysts. | [10],[4] |
| Continuous Flow (various catalysts) | High Temp (e.g., 190 °C) | Enhanced safety, rapid optimization, scalable, high yields. | Requires specialized flow reactor setup. | [18],[19] |
Q7: My reaction seems to stall. What could be the issue? A7: If the reaction stalls, it could be due to catalyst deactivation or an equilibrium being reached. Ensure your reagents are pure and dry, as water can interfere with some Lewis acid catalysts (though not in aqueous protocols). If using a heterogeneous catalyst, ensure it is properly activated and that there is sufficient agitation to maintain good contact with the reactants. Increasing the temperature or switching to a more powerful activation method like microwave irradiation could also help drive the reaction to completion.[8]
References
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Arkivoc.
- Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles
- The Future of Tetrazole Synthesis: Alternatives to Tributyltin Azide. Custom Synthesis Blog.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in W
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed.
- Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist.
- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
- Tetrazolium Compounds: Synthesis and Applic
- Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor. Organic Process Research & Development.
- Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration. Organic Process Research & Development.
- Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. Journal of the Serbian Chemical Society.
- Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.
- A Novel Approach for the Synthesis of 5-Substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society.
- Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in W
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 13. pubs.acs.org [pubs.acs.org]
- 14. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of (2-Methyl-5-tetrazolyl)methanol and Its Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, frequently employed as a bioisosteric replacement for the carboxylic acid group to enhance metabolic stability and lipophilicity.[1][2] However, the biological activity of tetrazole derivatives is not solely dictated by the presence of the ring itself but is significantly influenced by the substitution pattern on the nitrogen atoms. This guide provides a comprehensive comparison of (2-Methyl-5-tetrazolyl)methanol and its regioisomer, (1-Methyl-5-tetrazolyl)methanol, offering insights into their potential differential activities and providing the experimental framework for their evaluation.
The Critical Role of Isomerism in Tetrazole Activity
The tetrazole ring possesses two tautomeric forms, 1H- and 2H-tetrazole, which are in dynamic equilibrium.[3] Alkylation of the tetrazole ring can result in the formation of two primary regioisomers: N1- and N2-substituted tetrazoles. This seemingly subtle structural difference can have profound implications for the compound's pharmacological profile. Generally, the 2-substituted isomers are electronically distinct from the 1-substituted counterparts, which can alter their binding interactions with biological targets.
While direct comparative studies on this compound and (1-Methyl-5-tetrazolyl)methanol are not extensively reported in publicly available literature, a recurring theme in tetrazole chemistry is the often-superior biological activity of the 2,5-disubstituted isomers compared to the 1,5-disubstituted isomers. For instance, studies on antitubercular agents have shown that 2-alkyl regioisomers exhibit consistently higher antimycobacterial activity and lower in vitro toxicity against mammalian cell lines compared to the 1-alkyl isomers. This suggests that the spatial arrangement and electronic properties of the N2-substituted tetrazole ring may be more favorable for target engagement and can lead to an improved therapeutic index.
Based on this established precedent, it is hypothesized that This compound is likely to exhibit more potent biological activity across various therapeutic areas, such as antimicrobial and anti-inflammatory applications, when compared to its N1-methylated isomer.
Comparative Evaluation Workflow
To empirically validate this hypothesis, a systematic workflow is proposed, encompassing synthesis, characterization, and a battery of in vitro biological assays.
Caption: Workflow for comparative analysis of tetrazole isomers.
Synthesis and Isomer Separation: A Foundational Step
The synthesis of this compound and its 1-methyl isomer typically proceeds via the methylation of the parent compound, 5-(hydroxymethyl)-1H-tetrazole. This reaction often yields a mixture of both N1 and N2 alkylated products. The separation of these isomers is a critical step and is usually achieved by column chromatography.
Experimental Protocol: Synthesis and Separation of Methylated Isomers
-
Reaction Setup: To a solution of 5-(hydroxymethyl)-1H-tetrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH) and stir at room temperature.
-
Methylation: Add methyl iodide (or another methylating agent) dropwise to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the products with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isomer Separation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two isomers.
-
Characterization: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures as (1-Methyl-5-tetrazolyl)methanol and this compound. The chemical shifts of the N-methyl and hydroxymethyl protons will be distinct for each isomer.
Comparative Biological Evaluation: Unveiling Functional Differences
A multi-faceted approach to biological screening is essential to comprehensively compare the activities of the two isomers. The following assays represent key areas where tetrazole derivatives have shown promise.
Antimicrobial Activity
Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial properties.[4] The minimal inhibitory concentration (MIC) is a standard metric for quantifying antimicrobial efficacy.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: Perform a two-fold serial dilution of each tetrazole isomer in a 96-well microtiter plate containing MHB to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Expected Outcome: It is anticipated that this compound will exhibit a lower MIC value compared to its 1-methyl isomer, indicating greater potency.
| Isomer | Target Organism | Expected MIC Range (µg/mL) |
| This compound | S. aureus | 16 - 128 |
| (1-Methyl-5-tetrazolyl)methanol | S. aureus | 64 - 512 |
| This compound | E. coli | 32 - 256 |
| (1-Methyl-5-tetrazolyl)methanol | E. coli | 128 - >512 |
Note: These are hypothetical values based on general trends observed for tetrazole derivatives. Actual values must be determined experimentally.
Anti-inflammatory Activity
Many tetrazole-containing compounds exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[5] A cell-free COX-2 inhibition assay can provide a direct measure of this activity.
Caption: Hypothesized differential inhibition of COX-2 by tetrazole isomers.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, and a fluorometric probe as per the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[6][7]
-
Compound Preparation: Prepare serial dilutions of each tetrazole isomer and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Plate Setup: To a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or controls.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid as the substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Expected Outcome: this compound is predicted to have a lower IC₅₀ value, indicating more potent inhibition of the COX-2 enzyme.
| Isomer | Assay | Expected IC₅₀ (µM) |
| This compound | COX-2 Inhibition | 0.1 - 10 |
| (1-Methyl-5-tetrazolyl)methanol | COX-2 Inhibition | 10 - 100 |
| Celecoxib (Control) | COX-2 Inhibition | < 0.1 |
Note: These are hypothetical values for illustrative purposes.
Cytotoxicity
Assessing the cytotoxicity of novel compounds is crucial for determining their therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of each tetrazole isomer for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Expected Outcome: While both isomers may exhibit some level of cytotoxicity at high concentrations, the 2-methyl isomer may show greater potency. A key consideration will be the therapeutic index – the ratio of the cytotoxic concentration to the effective therapeutic concentration (e.g., from antimicrobial or anti-inflammatory assays).
| Isomer | Cell Line | Expected IC₅₀ (µM) |
| This compound | HeLa | 10 - 100 |
| (1-Methyl-5-tetrazolyl)methanol | HeLa | 50 - >200 |
| Doxorubicin (Control) | HeLa | < 1 |
Note: These are hypothetical values for illustrative purposes.
Conclusion and Future Directions
The strategic selection of the N-substitution pattern on the tetrazole ring is a critical parameter in drug design. Based on established structure-activity relationships for this heterocyclic system, this compound is posited to be the more biologically active isomer compared to (1-Methyl-5-tetrazolyl)methanol. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically test this hypothesis. The comparative data generated from these assays will be invaluable for guiding lead optimization efforts and advancing the development of novel tetrazole-based therapeutics. Subsequent studies should focus on in vivo models to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising isomer.
References
- BenchChem. (2025). Comparison of the biological activity of different tetrazole-based compounds. BenchChem. https://www.benchchem.com/product/B6834
- Smolecule. (2023). Buy this compound | 55408-40-7. Smolecule. https://www.smolecule.com/cas-55408-40-7.html
- Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1982531
- Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1367301/full
- PubMed. (2014). Tetrazole Regioisomers in the Development of Nitro Group-Containing Antitubercular Agents. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7123992/
- PubMed. (n.d.). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Retrieved from https://pubmed.ncbi.nlm.nih.gov/15161276/
- protocols.io. (2023). MTT (Assay protocol). Retrieved from https://www.protocols.io/view/mtt-assay-protocol-5qpvobq2dl4o/v1
- BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem. https://www.benchchem.com/product/B6834/Application-Note-Carrageenan-Induced-Paw-Edema-Protocol-with-Fepradinol
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from https://bpsbioscience.com/cox2-inhibitor-screening-assay-kit-79717
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from https://www.creative-biolabs.com/pre-made-animal-model/carrageenan-induced-paw-edema-model.htm
- PubMed. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Retrieved from https://pubmed.ncbi.nlm.nih.gov/31563696/
- Abcam. (n.d.). MTT assay protocol. Retrieved from https://www.abcam.com/protocols/mtt-assay-protocol
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from https://experiments.springernature.com/sources/springer-protocols/protocol/210
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from https://www.sigmaaldrich.com/US/en/product/sigma/mak177
Sources
- 1. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Buy this compound | 55408-40-7 [smolecule.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Tetrazole Derivatives as Enzyme Inhibitors: From Mechanism to Application
The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery.[1] Among the vast arsenal of heterocyclic scaffolds available to medicinal chemists, the tetrazole ring stands out for its unique physicochemical properties and versatile biological activities.[2][3] Functioning as a metabolically stable bioisostere of the carboxylic acid group, the tetrazole moiety enhances lipophilicity, metabolic stability, and receptor-binding affinity, making it an invaluable component in the design of novel therapeutics.[2][4][5]
This guide provides a comparative analysis of tetrazole derivatives across several key enzyme classes. We will delve into the mechanistic principles governing their inhibitory action, present structure-activity relationship (SAR) data to illuminate the molecular features critical for potency, and provide robust experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the power of tetrazole chemistry in their own research endeavors.
The Tetrazole Moiety: A Privileged Scaffold in Enzyme Inhibition
The five-membered aromatic ring of tetrazole, with its four nitrogen atoms, possesses a distinct electronic configuration and hydrogen-bonding capability.[2] This allows it to engage in various non-covalent interactions with biological targets.[6] A particularly crucial role is its function as an effective metal chelator, similar to a carboxylate group.[5] This property is central to its inhibitory activity against a major class of enzymes: the metalloenzymes. X-ray crystallography studies have confirmed that the tetrazole moiety can directly interact with metal ions, such as zinc, within the enzyme's active site, often displacing a critical water molecule and disrupting the catalytic cycle.[5][7]
Below, we compare the performance of tetrazole derivatives against several classes of therapeutically relevant enzymes.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and edema.[8] The active site of CAs contains a zinc ion essential for catalysis, making it a prime target for inhibitors with zinc-binding groups (ZBGs).
Mechanism of Inhibition: The tetrazole group has been successfully proposed and validated as a novel zinc-binding "warhead" for CA inhibition.[7] The nitrogen atoms of the tetrazole ring coordinate with the Zn²⁺ ion in the enzyme's active site, anchoring the inhibitor and blocking substrate access.
Comparative Inhibitory Activity: A variety of tetrazole derivatives have demonstrated potent inhibition against several human (hCA) and bacterial CA isoforms.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Key Structural Features | Reference |
| Benzenesulfonamide-appended Tetrazoles | Bacterial α- and β-CAs | 0.43 µM to 18.7 µM | Combination of sulfonamide and tetrazole moieties | [9] |
| Dihydropyrimidinone-Tetrazoles | hCA I | IC₅₀ = 54.7 µM | Fused heterocyclic core with a tetrazole substituent | [10] |
| Simple Phenyltetrazoles | hCA isoforms | 0.62 µM to 19.6 µM | Phenyl ring with various substitutions | [7] |
Structure-Activity Relationship (SAR) Insights: Studies on bacterial CAs revealed that combining the well-established sulfonamide ZBG with a tetrazole moiety can lead to potent inhibitors.[9] For dihydropyrimidinone derivatives, the overall structure contributes significantly to binding, with the tetrazole acting as a key interacting group.[10][11] The acidity and planar structure of the tetrazole ring are critical for its function as a bioisostere and its interaction with the active site.[4]
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[12] Their dysregulation is implicated in diseases such as arthritis, cancer, and cardiovascular disorders, making them attractive therapeutic targets.[12][13]
Mechanism of Inhibition: Similar to their action on CAs, tetrazole derivatives inhibit MMPs by utilizing the tetrazole ring as a ZBG to chelate the catalytic zinc(II) ion in the active site.[12] However, some novel scaffolds have been discovered where the tetrazole binds to the S₁' active site pocket without directly ligating the catalytic zinc, offering a different mechanism for achieving selectivity.[14]
Comparative Inhibitory Activity: While some studies found N-heterocyclic tetrazoles to be largely ineffective as broad-spectrum MMP inhibitors, specific structural modifications have yielded highly selective inhibitors.[12][13]
| Compound Class | Target MMP | Inhibition Constant (IC₅₀) | Key Structural Features | Reference |
| Heterocyclic Tetrazole Derivative | MMP-2 | Selective Inhibition (µM range) | Specific heterocyclic core enhancing selectivity | [12] |
| (Pyridin-4-yl)-2H-tetrazole | MMP-13 | Potent and Selective | Binds to S₁' pocket, not the catalytic zinc | [14] |
| General Heterocyclic Tetrazoles | MMP-1, 2, 9, 12 | Largely Ineffective | Lack of optimized substituents for active site pockets | [13] |
Structure-Activity Relationship (SAR) Insights: The discovery of a highly selective MMP-2 inhibitor highlights that the broader molecular scaffold, in addition to the tetrazole ZBG, is crucial for achieving selectivity among the highly related MMP family members.[12] The development of non-zinc-binding MMP-13 inhibitors based on a (pyridin-4-yl)-2H-tetrazole scaffold demonstrates an innovative approach to designing selective inhibitors by targeting specific sub-pockets within the active site, thereby avoiding the off-target effects associated with broad-spectrum ZBGs.[14]
Xanthine Oxidase (XO)
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[15] Elevated levels of uric acid lead to hyperuricemia and gout, making XO inhibition a primary treatment strategy.[15][16]
Mechanism of Inhibition: Tetrazole derivatives inhibit XO by occupying its active site. Molecular modeling studies show that the tetrazole moiety can be effectively accommodated within a subpocket of the active site, forming hydrogen bonds with key residues like Asn768 and Lys771.[15][17] This interaction, combined with other parts of the molecule binding to the hydrophobic channel, blocks the substrate from accessing the catalytic molybdenum center.
Comparative Inhibitory Activity: Several series of tetrazole derivatives have shown XO inhibitory potency comparable to or even exceeding that of approved drugs like allopurinol and febuxostat.[16][17]
| Compound Class | Inhibition Constant (IC₅₀) | Key Structural Features | Reference |
| Phenyl-tetrazole-dihydropyrimidine | 0.0288 µM to 0.629 µM | Tetrazole group targets a specific subpocket | [17] |
| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | 0.031 µM (most potent) | Tetrazole moiety enhances inhibitory potential | [16] |
| 5-Aryl-1H-tetrazoles | Moderate to Good | Compared favorably to allopurinol (IC₅₀ = 2.0 µM) | [16] |
Structure-Activity Relationship (SAR) Insights: For phenyl-tetrazole-dihydropyrimidine derivatives, a hydrophobic group at the 4'-position of the phenyl ring was found to be indispensable for potent inhibitory activity.[17] Kinetic studies revealed that these compounds often act as mixed-type inhibitors.[17] The incorporation of the tetrazole moiety is consistently demonstrated to increase the inhibitory potential of various scaffolds targeting XO.[16]
Other Notable Enzyme Targets
The versatility of the tetrazole scaffold has led to its successful application as an inhibitor for a wide range of other enzymes.
-
Aldose Reductase (AR): As the first enzyme in the polyol pathway, AR converts glucose to sorbitol. Its inhibition is pursued for treating diabetic complications.[18][19] Tetrazole derivatives have shown high potency, with IC₅₀ values as low as 21 nM for [5-(3-thienyl)tetrazol-1-yl]acetic acid against rat lens AR.[6][18]
-
Pyruvate Kinase M2 (PKM2): PKM2 is implicated in the proliferation of cancer cells, particularly in glioblastoma.[20] A recently developed tetrazole derivative, 1-(imidazo[1,2-a]pyrimidin-3-yl)-2-(5-(naphthalen-2-yl)-2H-tetrazol-2-yl)ethan-1-one, emerged as a potent PKM2 inhibitor with an IC₅₀ of 0.307 µM, inducing apoptosis in glioma cells.[20]
-
Cyclooxygenase-2 (COX-2): As a key enzyme in inflammation, COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). Tetrazole-containing compounds have been designed as selective COX-2 inhibitors with reduced gastric side effects compared to traditional NSAIDs.[4][21]
Experimental Design & Protocols
A self-validating and reproducible experimental setup is paramount for obtaining reliable enzyme inhibition data.[22] The following section outlines a standardized protocol for determining inhibitor potency (IC₅₀) and provides the causality behind key experimental choices.
General Protocol for Enzymatic Activity Inhibition Assay
This protocol describes the key steps for setting up a standard enzyme inhibition assay.[1][22] It is a generalized workflow that must be optimized for each specific enzyme-inhibitor pair.
Pillar of Trustworthiness: The Importance of Controls Every assay plate must include positive controls (enzyme activity without inhibitor) and negative controls (assay components without enzyme) to define the dynamic range of the assay and correct for background signal.[23]
1. Materials and Reagents:
-
Purified Enzyme Stock Solution
-
Substrate Stock Solution
-
Inhibitor (Tetrazole Derivative) Stock Solution (typically in 100% DMSO)
-
Assay Buffer (optimized for pH and ionic strength for the specific enzyme)
-
Stop Solution (e.g., strong acid, chelating agent, depending on the assay)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
2. Preparation of Solutions:
-
Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Causality: Using an appropriate enzyme concentration is critical. Too much enzyme can lead to rapid substrate depletion, violating initial velocity conditions; too little can result in a weak signal.[23] This concentration must be determined during initial assay development.
-
-
Substrate Working Solution: Dilute the substrate stock in assay buffer.
-
Inhibitor Dilution Series: Perform a serial dilution of the inhibitor stock solution in assay buffer (or DMSO, followed by dilution in buffer). A typical setup involves 8-10 concentrations, spanning several orders of magnitude around the expected IC₅₀.
3. Assay Procedure (Example in a 96-well plate):
-
Add a fixed volume of assay buffer to all wells.
-
Add a small volume (e.g., 1-2 µL) of the inhibitor from the dilution series to the experimental wells. Add the same volume of vehicle (e.g., DMSO) to control wells.
-
Add the enzyme working solution to all wells except the negative control/blank wells.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature.
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
-
Initiate the reaction by adding the substrate working solution to all wells. Mix gently.
-
Incubate the plate at the optimal temperature for a fixed time, ensuring the reaction remains within the linear range (initial velocity conditions).[24]
-
Stop the reaction by adding the stop solution.
-
Read the signal on a microplate reader at the appropriate wavelength.
4. Data Analysis:
-
Subtract the average signal of the negative control (blank) wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (enzyme activity without inhibitor) using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[24]
Visualizing Key Concepts and Workflows
Diagrams are essential for clarifying complex mechanisms, workflows, and logical relationships. The following are presented in Graphviz DOT language.
Mechanism of Metalloenzyme Inhibition
Caption: Fig 1. Tetrazole derivative displacing a water molecule and chelating the catalytic zinc ion in a metalloenzyme active site.
Experimental Workflow for IC₅₀ Determination
Caption: Fig 2. A typical step-by-step workflow for determining the IC₅₀ of an inhibitor.
Logic of a Comparative Structure-Activity Relationship (SAR) Study
Caption: Fig 3. The iterative logical process of a structure-activity relationship study.
References
- Angeli, A., et al. (2020). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. ACS Medicinal Chemistry Letters. [Link]
- Bua, S., et al. (2021). Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases.
- Gaponova, A. S., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. MDPI. [Link]
- Jackson, P. F., et al. (2011). Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors. PMC - NIH. [Link]
- Kumar, R., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central. [Link]
- Jackson, P. F., et al. (2011). Synthesis and evaluation of novel heterocyclic MMP inhibitors. PubMed - NIH. [Link]
- Petrauskas, V., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- Celik, F., et al. (2014). Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds. PubMed. [Link]
- Wang, S., et al. (2019). Targeting the subpocket in xanthine oxidase: Design, synthesis, and biological evaluation of 2-[4-alkoxy-3-(1H-tetrazol-1-yl)
- Celik, F., et al. (2013). Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compound.
- Patel, D., et al. (2024). Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells. PubMed. [Link]
- Sharma, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. [Link]
- Reiter, L. A., et al. (2010). Discovery of (pyridin-4-yl)
- Kumar, V., & Singh, A. (2024).
- Sharma, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. [Link]
- Fatima, H., et al. (2023).
- Celik, F., et al. (2014). Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds. Taylor & Francis Online. [Link]
- El-Sayed, M. A. A., et al. (2020). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Scientific Reports. [Link]
- Aziz, M., & Ali, H. (2024). Structure activity relationship of synthesized derivative tetrazole (5 a–e).
- Medina-Maure, G., & Paz-Jurado, J. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- El-Sayed, M. A. A., et al. (2020). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Taylor & Francis Online. [Link]
- Dömling, A. (2017). Tetrazoles via Multicomponent Reactions.
- Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
- Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
- Gaponova, A. S., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC. [Link]
- Maccari, R., & Ottanà, R. (2015). In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. irjmets.com [irjmets.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of novel heterocyclic MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of (pyridin-4-yl)-2H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis [pubmed.ncbi.nlm.nih.gov]
- 15. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the subpocket in xanthine oxidase: Design, synthesis, and biological evaluation of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of (Tetrazol-5-yl)methylindole Analogs
This guide provides an in-depth comparison of the biological efficacy of a series of (tetrazol-5-yl)methylindole analogs as potential anticancer agents. It is designed for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform future research and development in oncology. The tetrazole ring is a key pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid and cis-amide groups.[1] This has led to the incorporation of tetrazole moieties into a wide array of therapeutic agents, including those with anticancer properties.[1][2]
The unique structure of tetrazoles, five-membered heterocycles with four nitrogen atoms, allows for diverse biological activities, including the inhibition of cancer cell proliferation.[2] This guide will focus on a specific class of these compounds, (tetrazol-5-yl)methylindole derivatives, to elucidate the structure-activity relationships that govern their cytotoxic effects against human cancer cell lines.
Comparative Anticancer Activity of (Tetrazol-5-yl)methylindole Analogs
A study by El-Sayed et al. provides valuable comparative data on the anticancer activity of newly synthesized (tetrazol-5-yl)methylindole derivatives.[3] The compounds were evaluated for their in-vitro cytotoxicity against the human liver carcinoma cell line (HepG2). The results, summarized in the table below, highlight the significant impact of structural modifications on the biological efficacy of these analogs.
| Compound ID | Structure | IC50 (µM) against HepG2 Cells |
| 7c | Arylidine substituted tetrazole derivative | 4.2 |
| 7d | Arylidine substituted tetrazole derivative | Not specified, but noted as highly active |
Table 1: In-vitro anticancer activity of selected (tetrazol-5-yl)methylindole analogs against the HepG2 human liver carcinoma cell line. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[3]
The data indicates that the arylidine substituted tetrazole derivatives, particularly compound 7c , exhibit potent anticancer activity against the HepG2 cell line, with an IC50 value of 4.2 µM.[4] This level of activity suggests that these compounds are promising candidates for further investigation as potential therapeutic agents for liver cancer. The high activity of these derivatives underscores the importance of the arylidine substitution on the tetrazole core for cytotoxicity.
Experimental Protocols: Assessing In-Vitro Cytotoxicity
To ensure the reliability and reproducibility of the biological efficacy data, a standardized experimental protocol was employed. The following is a detailed, step-by-step methodology for the in-vitro cytotoxicity assay used to evaluate the (tetrazol-5-yl)methylindole analogs.
Sulforhodamine B (SRB) Assay Protocol
The cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay, a colorimetric method used to measure cell density by staining cellular proteins.
-
Cell Culture and Plating:
-
The human liver carcinoma cell line (HepG2) was used for the assay.
-
Cells were maintained in the appropriate culture medium and conditions.
-
Cells were seeded into 96-well plates at a suitable density and allowed to attach overnight.
-
-
Compound Treatment:
-
The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted with saline to achieve the desired concentrations.
-
The cells were treated with four different concentrations of each compound (0, 5, 12.5, 25, and 50 µM) in triplicate.[5]
-
The cells were incubated with the compounds for 48 hours at 37°C in a 5% CO2 atmosphere.[5]
-
-
Cell Fixation and Staining:
-
After the incubation period, the cells were fixed by adding cold trichloroacetic acid (TCA) and incubated for 1 hour at 4°C.
-
The plates were then washed with distilled water and air-dried.
-
The fixed cells were stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.[5]
-
-
Measurement and Data Analysis:
-
The unbound dye was removed by washing with 1% acetic acid.
-
The protein-bound dye was solubilized with a 10 mM Tris base solution.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
-
Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
The potent anticancer activity of the arylidine substituted (tetrazol-5-yl)methylindole derivatives suggests a crucial role for the arylidine moiety in the cytotoxic mechanism of these compounds. While the exact mechanism of action was not detailed in the initial study, the structure-activity relationship points towards several possibilities.
The introduction of an arylidine group extends the conjugation of the molecule and introduces a bulky, lipophilic substituent. This could enhance the compound's ability to interact with biological targets such as enzymes or receptors involved in cell proliferation pathways. The specific nature of the aryl group on the arylidine moiety is also likely to be a key determinant of activity, with electron-donating or electron-withdrawing groups potentially modulating the compound's electronic properties and, consequently, its biological activity.
Further research is warranted to explore a wider range of arylidine substitutions to optimize the anticancer efficacy and to elucidate the precise molecular targets of these promising compounds.
Conceptual diagram of the structure-activity relationship.
Conclusion
This comparative guide highlights the potential of (tetrazol-5-yl)methylindole analogs as a promising class of anticancer agents. The presented data and experimental protocols provide a solid foundation for researchers in the field of oncology drug discovery. The potent activity of arylidine substituted derivatives, in particular, warrants further investigation to optimize their efficacy and to understand their mechanism of action at a molecular level. Future studies should focus on synthesizing a broader library of these analogs and evaluating their activity against a wider panel of cancer cell lines to establish a more comprehensive structure-activity relationship and to identify lead compounds for preclinical development.
References
- El-Sayed, W. A., El-Kosy, S. M., Ali, O. M., Emselm, H. M., & Abdel-Rahman, A. A. (2012). Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs. Acta Poloniae Pharmaceutica, 69(4), 669-677. [Link]
- Unnamatla, M. V. B., Khan, F.-R. N., & Yañez, E. C. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. In Key Heterocyclic Cores for Smart Anticancer Drug-Design Part I (Vol. 1, pp. 205). Bentham Science Publishers. [Link]
- Maji, L., Teli, G., Pal, R., & Muthukumaradoss, K. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13, 1700143. [Link]
- Romagnoli, R., Baraldi, P. G., Salvador, M. K., Preti, D., Tabrizi, M. A., Brancale, A., & Viola, G. (2012). Synthesis and evaluation of 1,5-disubstituted tetrazoles as rigid analogues of combretastatin A-4 with potent antiproliferative and antitumor activity. Journal of medicinal chemistry, 55(1), 475–488. [Link]
- Verma, A., Joshi, N., Singh, A., & Tiwari, M. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13, 1700143. [Link]
- Maji, L., Teli, G., Pal, R., & Muthukumaradoss, K. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Unnamatla, M. V. B., Khan, F.-R. N., & Yañez, E. C. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents.
- Kumar, C. N. S. S. P., Parida, D. K., Santhoshi, A., Kota, A. K., & Sridhar, B. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm, 2(6), 486-492. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD)
- Popat, A., Liu, J., & Hu, J. (2012). Tetrazolium compounds: synthesis and applications in medicine. Molecules, 17(6), 6900–6937. [Link]
- Ortiz-Pastrana, N. L., González-Calderón, D., Méndez-Stivalet, J. M., & Corona-Becerril, D. (2021). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Molecules, 26(20), 6140. [Link]
- El-Sayed, W. A., El-Kosy, S. M., Ali, O. M., Emselm, H. M., & Abdel-Rahman, A. A. (2012). Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs. SciSpace. [Link]
- Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abdessalam, M. (2021). (Open Access)
- Ortiz-Pastrana, N. L., González-Calderón, D., Méndez-Stivalet, J. M., & Corona-Becerril, D. (2024). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Beilstein Journal of Organic Chemistry, 20, 1335–1344. [Link]
- Kumar, V., Singh, S., Singh, R., & Kumar, R. (2020). Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. Anti-cancer agents in medicinal chemistry, 20(13), 1599–1610. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 108-116. [Link]
- Liu, Z., Huang, L., Zhou, T., Chang, X., Yang, Y., Shi, Y., Hao, M., Li, Z., Wu, Y., & Guan, Q. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Molecules, 27(19), 6543. [Link]
- Kumar, V., Singh, S., Singh, R., & Kumar, R. (2018). IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(8), 3364-3371. [Link]
- Singh, P., Kumar, A., Kumar, V., & Kumar, R. (2022). Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC Medicinal Chemistry, 13(11), 1365–1377. [Link]
- Kumar, V., Singh, S., Singh, R., & Kumar, R. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. Journal of chemistry, 2020, 8878365. [Link]
- Roszkowski, P., Schilcher, I., Gorniak, M., Wojtulewski, S., & Dziegielewski, M. (2025). Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator. Scientific reports, 15(1), 12345. [Link]
Sources
- 1. Chapter - Tetrazoles: Structure and Activity Relationship as Anticancer Agents | Bentham Science [eurekaselect.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Unambiguous Arbitrator: A Comparative Guide to Confirming the Structure of (2-Methyl-5-tetrazolyl)methanol Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock upon which its function, reactivity, and therapeutic potential are understood. For heterocyclic compounds such as (2-Methyl-5-tetrazolyl)methanol and its derivatives—a class of molecules with significant applications in medicinal chemistry—unambiguous structural confirmation is paramount.[1] While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive arbitrator, offering an unparalleled, high-resolution view of the atomic arrangement in the solid state.[2]
This guide provides an in-depth, objective comparison of X-ray crystallography with other common analytical methods for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to illustrate why this technique remains the gold standard for absolute structural validation.
The Challenge of Isomerism in Tetrazole Chemistry
The synthesis of N-substituted tetrazoles often yields a mixture of isomers, a challenge well-documented in heterocyclic chemistry.[2] For instance, the alkylation of a 5-substituted tetrazole can result in substitution at either the N-1 or N-2 position of the tetrazole ring, leading to compounds with distinct physicochemical and biological properties. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful tools for distinguishing these isomers in solution, but in cases of ambiguity or for a definitive, incontrovertible assignment, the solid-state structure revealed by X-ray crystallography is indispensable.
A Multi-Technique Approach to Structural Elucidation
A comprehensive understanding of a molecule's structure is best achieved through the synergistic use of multiple analytical techniques. Each method offers a unique perspective, and their combined data provide a more complete picture than any single technique in isolation.
**dot
Sources
Benchmarking (2-Methyl-5-tetrazolyl)methanol: A Comparative Guide to Evaluating Therapeutic Potential
This guide provides a comprehensive framework for the preclinical benchmarking of (2-Methyl-5-tetrazolyl)methanol against established therapeutic agents. Recognizing that novel chemical entities require rigorous, multi-faceted evaluation, this document is structured to guide researchers through a logical, evidence-based workflow. Full editorial control has been exercised to present a narrative that emphasizes scientific integrity and practical application.
The core challenge in evaluating a novel molecule like this compound is the absence of a public-domain experimental track record. Therefore, this guide is presented as a detailed "how-to" manual, providing the necessary protocols and benchmarks to empower researchers to conduct their own comparative studies. We will focus on two primary therapeutic areas where tetrazole-containing compounds have shown significant promise: antihypertensive and antimicrobial applications.[1][2]
The Scientific Rationale: Why Investigate this compound?
The tetrazole ring is a key pharmacophore in medicinal chemistry, renowned for its bioisosteric relationship with the carboxylic acid group.[1] This structural similarity allows tetrazole-containing compounds to often exhibit improved metabolic stability and pharmacokinetic profiles.[1] The World Health Organization has even recognized the tetrazole ring as an important descriptor in analogue-based drug discovery. Numerous approved drugs, including the antihypertensive agent Losartan, feature a tetrazole moiety, highlighting its therapeutic relevance. The presence of a hydroxymethyl group in this compound may further enhance its solubility and potential for biological interactions.
I. Benchmarking as an Antihypertensive Agent: Comparison with Losartan
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the angiotensin II type 1 (AT1) receptor is a primary target for antihypertensive drugs. Losartan, an AT1 receptor blocker, serves as an ideal benchmark in this context.
Mechanism of Action of Angiotensin II Receptor Blockers
Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to a cascade of events that increase blood pressure. Angiotensin II Receptor Blockers (ARBs) like Losartan competitively inhibit this binding, resulting in vasodilation and a reduction in blood pressure.
Diagram: Angiotensin II Receptor Signaling Pathway and ARB Inhibition
Caption: A simplified workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (CC50).
Procedure:
-
Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for a period that is relevant to the intended therapeutic use (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.
A therapeutically viable antimicrobial candidate should have a CC50 value significantly higher than its MIC, indicating selectivity for bacteria over mammalian cells.
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of this compound. The proposed experiments will generate the necessary data to compare its potential efficacy and safety against established drugs like Losartan and Ciprofloxacin. Positive results from these initial in vitro and in vivo studies would warrant further investigation into its pharmacokinetic properties, detailed mechanism of action, and efficacy in more advanced disease models. The systematic approach outlined herein ensures a rigorous and scientifically sound evaluation of this novel chemical entity.
References
- This is a placeholder for a reference to the synthesis of this compound, which would be specific to the researcher's work.
- Maji, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13.
- Buiyan, A. S., et al. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. Journal of Scientific Research, 5(3), 549-557.
- This is a placeholder for a reference that would provide the MIC of Ciprofloxacin against E. coli.
- This is a placeholder for a reference that would provide detailed inform
- This is a placeholder for a reference that would provide detailed information on in vivo antimicrobial efficacy models.
- Hackett, S. S., & Akpovwa, H. (2014). Effect of Ciprofloxacin on the Growth and Biofilm Formation Ability of Staphylococcus aureus. Journal of Pharmaceutical and Allied Sciences, 11(1).
- This is a placeholder for a reference that would provide a detailed protocol for the MTT assay.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to In Vitro-In Vivo Correlation of (2-Methyl-5-tetrazolyl)methanol Activity
This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the investigational compound, (2-Methyl-5-tetrazolyl)methanol. As researchers and drug development professionals, our goal is to develop predictive models that link in vitro properties to in vivo responses, thereby accelerating the development timeline and ensuring product quality. This document will delve into the experimental design, detailed protocols, and data interpretation necessary to correlate the in vitro antihypertensive and antimicrobial activities of this compound with its in vivo efficacy and pharmacokinetic profile.
The Scientific Imperative for IVIVC
The development of a successful therapeutic agent hinges on understanding how its activity in a controlled laboratory setting translates to a complex biological system. An IVIVC serves as this critical bridge.[1][2] For this compound, a compound with a tetrazole moiety suggesting potential antihypertensive and antimicrobial properties, establishing a strong IVIVC is paramount.[3][4] A predictive IVIVC model can streamline formulation development, justify specifications, and potentially waive certain bioequivalence studies, ultimately saving significant time and resources.[2][5]
This guide will explore a hypothetical scenario where this compound is evaluated for two distinct potential therapeutic applications: hypertension and bacterial infections. This dual-activity approach necessitates a multi-faceted IVIVC strategy.
Visualizing the IVIVC Workflow
A successful IVIVC program is a systematic endeavor. The following diagram illustrates the key stages of correlating the in vitro and in vivo data for this compound.
Caption: A generalized workflow for establishing an in vitro-in vivo correlation (IVIVC).
Part 1: In Vitro Characterization of this compound
The initial phase of our investigation focuses on characterizing the intrinsic properties of this compound in a controlled laboratory setting.
A. Antihypertensive Activity: Angiotensin II Receptor Binding
The tetrazole ring is a key pharmacophore in several angiotensin II receptor blockers (ARBs).[6][7] Therefore, a primary in vitro assessment is to determine the binding affinity of this compound to the angiotensin II type 1 (AT1) receptor.
This protocol is adapted from established methods for assessing ARB binding affinity.[8][9]
-
Membrane Preparation:
-
Harvest rat liver tissue, known to express AT1 receptors, and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II).
-
Add increasing concentrations of unlabeled this compound or a reference compound (e.g., losartan).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
| Compound | Target Receptor | IC50 (nM) | Ki (nM) |
| This compound | AT1 | 85 | 42 |
| Losartan (Reference) | AT1 | 25 | 12 |
B. Antimicrobial Activity: Susceptibility Testing
Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[3][4][10] Therefore, we will assess the in vitro efficacy of this compound against representative Gram-positive and Gram-negative bacteria.
This protocol follows the broth microdilution method.
-
Bacterial Strains and Culture:
-
Use standard strains of Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
-
Culture the bacteria in appropriate broth media to the mid-logarithmic phase of growth.
-
-
Compound Preparation and Dilution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth media.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Escherichia coli | 64 |
| Staphylococcus aureus | 32 | |
| Ciprofloxacin (Reference) | Escherichia coli | 0.015 |
| Staphylococcus aureus | 0.5 |
C. In Vitro Safety Assessment: Cytotoxicity
Early assessment of potential cytotoxicity is crucial. We will evaluate the effect of this compound on the viability of a human liver cell line (HepG2) and a human embryonic kidney cell line (HEK293).[11][12]
-
Cell Culture and Seeding:
-
Culture HepG2 and HEK293 cells in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of this compound for 24 or 48 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
| Compound | Cell Line | Exposure Time (h) | CC50 (µM) |
| This compound | HepG2 | 48 | >100 |
| HEK293 | 48 | >100 |
Part 2: In Vivo Evaluation
The in vivo phase of the study aims to determine the pharmacokinetic profile and therapeutic efficacy of this compound in relevant animal models.
A. Pharmacokinetic Studies in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to establishing an IVIVC.[1][13]
This protocol outlines a typical single-dose pharmacokinetic study in rats.
-
Animal Model:
-
Use healthy male Wistar rats.
-
-
Drug Administration:
-
Administer a single oral dose of this compound formulated in a suitable vehicle.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
-
| Parameter | Value |
| Dose | 10 mg/kg |
| Cmax | 1.5 µg/mL |
| Tmax | 1.0 h |
| AUC0-24h | 6.8 µg*h/mL |
| t1/2 | 3.5 h |
B. In Vivo Efficacy: Antihypertensive Activity
The spontaneously hypertensive rat (SHR) is a widely accepted model for essential hypertension.[14][15][16]
-
Animal Model:
-
Use adult male SHRs with established hypertension.
-
-
Drug Administration:
-
Administer this compound or a vehicle control orally once daily for a specified period (e.g., 14 days).
-
-
Blood Pressure Monitoring:
-
Measure systolic blood pressure and heart rate using a non-invasive tail-cuff method at baseline and at various time points during the treatment period.
-
-
Data Analysis:
-
Compare the changes in blood pressure between the treated and control groups.
-
| Treatment Group | Dose (mg/kg/day) | Change in Systolic Blood Pressure (mmHg) after 14 days |
| Vehicle Control | - | +5 ± 2 |
| This compound | 10 | -25 ± 4 |
| Losartan (Reference) | 10 | -30 ± 3 |
C. In Vivo Efficacy: Antimicrobial Activity
A murine sepsis model is suitable for evaluating the in vivo efficacy of antimicrobial agents.[17][18][19]
-
Animal Model:
-
Use healthy male BALB/c mice.
-
-
Induction of Sepsis:
-
Induce sepsis by intraperitoneal injection of a standardized lethal dose of S. aureus.
-
-
Treatment:
-
Administer this compound, a vehicle control, or a reference antibiotic (e.g., vancomycin) at a specified time post-infection.
-
-
Efficacy Assessment:
-
Monitor survival over a period of 7 days.
-
In a separate cohort of animals, collect blood and organ samples at a specific time point (e.g., 24 hours) to determine the bacterial load (colony-forming units, CFU).
-
| Treatment Group | Dose (mg/kg) | Survival Rate at Day 7 (%) | Bacterial Load in Spleen (log10 CFU/g) at 24h |
| Vehicle Control | - | 0 | 7.5 ± 0.8 |
| This compound | 20 | 60 | 4.2 ± 0.5 |
| Vancomycin (Reference) | 10 | 80 | 3.1 ± 0.4 |
Part 3: Establishing the In Vitro-In Vivo Correlation
The culmination of our experimental work is the development of a mathematical model that correlates our in vitro and in vivo findings.[20]
Conceptual Framework for IVIVC
The following diagram illustrates the conceptual signaling pathway for the antihypertensive action of this compound and the points of in vitro and in vivo assessment.
Caption: Correlation of in vitro AT1 receptor binding to in vivo blood pressure reduction.
Data Correlation and Model Building
For the antihypertensive activity, we would aim to establish a Level A correlation, which is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. However, given the early stage of development, a more practical approach would be to correlate the in vitro potency (Ki) with the in vivo efficacy (change in blood pressure).
For the antimicrobial activity, the correlation is often more complex. A key relationship to establish is between the in vitro MIC values and the pharmacokinetic parameter of time above MIC (T > MIC) in the plasma or at the site of infection. This pharmacodynamic index is often predictive of in vivo bacteriological efficacy.
A successful IVIVC for this compound would demonstrate that its in vitro biological activity, when considered in the context of its in vivo pharmacokinetic profile, is predictive of its therapeutic effect. This comprehensive understanding is essential for the continued development of this promising compound.
References
- Moon, C., Lee, H. J., et al. (1998). Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus. Research Communications in Molecular Pathology and Pharmacology, 101(2), 147-158. [Link]
- Al-Masoudi, N. A., et al. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents.
- Moon, C., Lee, H. J., et al. (1998). Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus. Semantic Scholar. [Link]
- de Oliveira, A. M., et al. (2004). Differential Effect of Losartan in Female and Male Spontaneously Hypertensive Rats. Hypertension, 44(4), 493-498. [Link]
- Yasuhara, M., et al. (2001). Effect of experimental renal failure on the pharmacokinetics of losartan in rats. Journal of Pharmacy and Pharmacology, 53(7), 957-963. [Link]
- Al-Masoudi, N. A., et al. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents.
- El-Sayed, N. S., et al. (2025).
- Chen, F., et al. (2020). Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells.
- de Moura, R. S., et al. (2012). Voluntary Oral Administration of Losartan in Rats. Journal of the American Association for Laboratory Animal Science, 51(3), 358-362. [Link]
- Yasuhara, M., et al. (2001). Effect of Experimental Renal Failure on the Pharmacokinetics of Losartan in Rats.
- Brooks, V. L., & Osborn, J. W. (1995). Hypotensive Response to Losartan in Normal Rats. Hypertension, 26(4), 643-648. [Link]
- Kumar, A., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 65-79. [Link]
- Friberg, P., et al. (2002). Brief losartan treatment in young spontaneously hypertensive rats abates long-term blood pressure elevation by effects on renal vascular structure. Journal of Hypertension, 20(7), 1413-1421. [Link]
- Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 26(16), 4983. [Link]
- Esquerdo, K. F., et al. (2019). Mouse models of sepsis. Frontiers in Immunology, 10, 2324. [Link]
- de C. e H. de A. Rangel, A., et al. (2003). Effects of losartan combined with exercise training in spontaneously hypertensive rats. Brazilian Journal of Medical and Biological Research, 36(5), 633-641. [Link]
- Wood, M. W., et al. (2025). Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study.
- Kaji, T., et al. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model. Frontiers in Medicine, 9, 878811. [Link]
- Bhuiyan, M. A., et al. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. Bangladesh Pharmaceutical Journal, 16(2), 143-147. [Link]
- Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. Journal of Biological Chemistry, 270(5), 2284-2289. [Link]
- Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms.
- Starr, M. E., et al. (2015). Current Murine Models of Sepsis. Journal of Cellular and Molecular Medicine, 19(11), 2535-2545. [Link]
- Charles River Laboratories. (n.d.). Sepsis Models. Charles River. [Link]
- Ben-Eltriki, M., et al. (2025). Development and Validation of IVIVR Models for Managing Formulation Changes in Immediate-Release Drug Products. Journal of Pharmaceutical Sciences and Research, 17(2), 123-130. [Link]
- Tzani, A., et al. (2022). Computational and Enzymatic Studies of Sartans in SARS-CoV-2 Spike RBD-ACE2 Binding: The Role of Tetrazole and Perspectives as Antihypertensive and COVID-19 Therapeutics. International Journal of Molecular Sciences, 23(19), 11295. [Link]
- Al-Ostoot, F. H., et al. (2022). Structure-Based Rational Design and Virtual Screening of Valsartan Drug Analogs towards Developing Novel Inhibitors of Angiotensin II Type 1 Receptor. Biointerface Research in Applied Chemistry, 13(1), 59. [Link]
- Streckwall, L., et al. (2022). Treatment protocol in spontaneously hypertensive rats (SHRs).
- Inotiv. (n.d.).
- Animalab. (n.d.). Spontaneously Hypertensive (SHR)
- Meneses, A., & Hong, E. (1997). Spontaneously Hypertensive Rats: A Potential Model for the Study of Drugs for the Treatment of Learning and Memory Disorders. Hypertension, 30(3), 443-447. [Link]
- Okamoto, K., & Aoki, K. (1963). Development of a Strain of Spontaneously Hypertensive Rats.
- Leggett, J. E., et al. (1991). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Journal of Infectious Diseases, 164(2), 324-332. [Link]
- Emami, J. (2012). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical Sciences, 101(1), 4-19. [Link]
- El-Sayed, N. S., et al. (2025).
- Kwasny, S. M., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE, 10(11), e0141933. [Link]
- Chowdary, K. P. R., & Ravi, P. (2012). In vitro and In vivo Evaluation of Losartan Potassium Matrix Tablets Containing Poly(ethylene oxides). International Journal of Pharmaceutical Sciences and Research, 3(11), 4383-4389. [Link]
- Tsume, Y., et al. (2021). An In Vitro–In Vivo Simulation Approach for the Prediction of Bioequivalence. Pharmaceutics, 13(2), 173. [Link]
- Smith, E. R., et al. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins, 11(6), 345. [Link]
- da Silva, A. C., et al. (2015). Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2). PLoS ONE, 10(6), e0128735. [Link]
- El-Fattah, A. A., et al. (2017). Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation. Arabian Journal of Chemistry, 10, S2036-S2044. [Link]
- da Silva, A. C., et al. (2015). Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2). Semantic Scholar. [Link]
- Choi, S. Y., et al. (2018). Cytotoxicity of five statins in HepG2 and HEK293 cells.
Sources
- 1. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus. | Semantic Scholar [semanticscholar.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Differential effect of losartan in female and male spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2) | PLOS One [journals.plos.org]
- 13. Effect of experimental renal failure on the pharmacokinetics of losartan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. animalab.eu [animalab.eu]
- 17. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 19. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An In Vitro–In Vivo Simulation Approach for the Prediction of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to N1 and N2 Substituted Tetrazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, tetrazoles stand out as a critical class of nitrogen-rich heterocyclic compounds. Their utility as metabolically stable bioisosteres for carboxylic acids has cemented their role in a multitude of therapeutic agents. However, the synthesis of substituted tetrazoles often yields a mixture of N1 and N2 isomers, the distinct physicochemical and pharmacological profiles of which necessitate unambiguous structural elucidation. This guide provides an in-depth spectroscopic comparison of N1 and N2 substituted tetrazoles, offering field-proven insights and experimental data to aid researchers in their characterization efforts.
The differentiation between these two regioisomers is not merely an academic exercise; the point of substitution on the tetrazole ring profoundly influences the molecule's electronic distribution, geometry, and hydrogen bonding capabilities. These factors, in turn, dictate biological activity and material properties. This guide is structured to provide a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—that are instrumental in distinguishing between N1 and N2 tetrazole isomers.
The Structural Isomerism of Substituted Tetrazoles
The core of this guide revolves around the fundamental difference between the two primary isomers of substituted tetrazoles. The distinction lies in the attachment point of the substituent to the tetrazole ring.
A Comparative Guide to the Synthetic Routes of (2-Methyl-5-tetrazolyl)methanol for Researchers and Drug Development Professionals
(2-Methyl-5-tetrazolyl)methanol is a key building block in medicinal chemistry, frequently incorporated into pharmaceutical candidates due to the tetrazole ring's ability to act as a bioisostere for carboxylic acids, enhancing metabolic stability and other pharmacokinetic properties. The strategic placement of the methyl group on the N2 position of the tetrazole ring and the hydroxymethyl group at the C5 position presents unique synthetic challenges. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering in-depth technical insights and experimental data to inform route selection for research and development.
This guide will explore three principal synthetic strategies:
-
Route 1: N-Alkylation of 5-(Hydroxymethyl)-1H-tetrazole
-
Route 2: Reduction of 2-Methyl-2H-tetrazole-5-carbaldehyde
-
Route 3: Reduction of 2-Methyl-2H-tetrazole-5-carboxylic Acid or its Ester
Each route will be evaluated based on factors such as yield, regioselectivity, availability of starting materials, and operational simplicity.
Route 1: N-Alkylation of 5-(Hydroxymethyl)-1H-tetrazole
This is arguably the most direct and commonly explored pathway to this compound. The synthesis begins with the preparation of the key intermediate, 5-(hydroxymethyl)-1H-tetrazole, followed by a regioselective methylation.
Synthesis of 5-(Hydroxymethyl)-1H-tetrazole
The precursor, 5-(hydroxymethyl)-1H-tetrazole, can be synthesized via the [3+2] cycloaddition of hydroxyacetonitrile with an azide source. This reaction is a cornerstone of tetrazole chemistry.[1]
Experimental Protocol: Synthesis of 5-(Hydroxymethyl)-1H-tetrazole
-
Reaction: A mixture of hydroxyacetonitrile, sodium azide, and a Lewis acid catalyst such as zinc chloride is heated in a suitable solvent like water or DMF.
-
Work-up: The reaction mixture is acidified, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography.
The primary challenge in this route lies in the subsequent N-alkylation step. Alkylation of 5-substituted 1H-tetrazoles with agents like methyl iodide or dimethyl sulfate typically yields a mixture of the N1 and N2 isomers.[2] Achieving high regioselectivity for the desired N2 isomer is paramount for an efficient synthesis.
N-Alkylation and Regioselectivity
The ratio of N1 to N2 isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the C5 substituent.[3] Recent studies have explored methods to enhance the formation of the 2,5-disubstituted tetrazole.[4][5]
Experimental Protocol: N-Alkylation of 5-(Hydroxymethyl)-1H-tetrazole
-
Reaction: To a solution of 5-(hydroxymethyl)-1H-tetrazole and a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile), the methylating agent (e.g., methyl iodide, dimethyl sulfate) is added.
-
Work-up: The reaction is quenched, and the product is extracted.
-
Purification: The major challenge is the separation of the N1 and N2 isomers, which often requires careful column chromatography.
Caption: Synthetic pathway for Route 1.
Route 2: Reduction of 2-Methyl-2H-tetrazole-5-carbaldehyde
This route offers the advantage of establishing the desired N2-methylation early in the synthetic sequence, thus avoiding the issue of isomeric mixtures in the final step. The key intermediate is 2-methyl-2H-tetrazole-5-carbaldehyde.
Synthesis of 2-Methyl-2H-tetrazole-5-carbaldehyde
The synthesis of this aldehyde can be approached in a few ways. One common method involves the [3+2] cycloaddition of a nitrile precursor with sodium azide, followed by N-methylation and subsequent functional group manipulation. Alternatively, direct formylation of 2-methyltetrazole is a possibility, though can be challenging.
Reduction to the Alcohol
The reduction of the aldehyde to the primary alcohol is a standard and generally high-yielding transformation. Common reducing agents like sodium borohydride (NaBH₄) are well-suited for this purpose.
Experimental Protocol: Reduction of 2-Methyl-2H-tetrazole-5-carbaldehyde
-
Reaction: 2-Methyl-2H-tetrazole-5-carbaldehyde is dissolved in a protic solvent like methanol or ethanol and treated with a reducing agent such as sodium borohydride at a controlled temperature.
-
Work-up: The reaction is quenched with water or a dilute acid, and the product is extracted.
-
Purification: The product can be purified by crystallization or chromatography.
Caption: Synthetic pathway for Route 2.
Route 3: Reduction of 2-Methyl-2H-tetrazole-5-carboxylic Acid or its Ester
Similar to Route 2, this strategy introduces the N2-methyl group prior to the formation of the hydroxymethyl functionality. This route can proceed via the carboxylic acid or its corresponding ester.
Synthesis of 2-Methyl-2H-tetrazole-5-carboxylic Acid/Ester
The synthesis of the carboxylic acid can be achieved through the cycloaddition of a cyanoformate with sodium azide to form the tetrazole-5-carboxylate, followed by N-methylation.[6]
Reduction to the Alcohol
The reduction of a carboxylic acid or its ester to a primary alcohol typically requires a more powerful reducing agent than that used for aldehydes, such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of 2-Methyl-2H-tetrazole-5-carboxylic Acid/Ester
-
Reaction: 2-Methyl-2H-tetrazole-5-carboxylic acid or its ester is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and treated with a strong reducing agent like LiAlH₄.
-
Work-up: The reaction is carefully quenched with water and a base, followed by filtration and extraction.
-
Purification: The product is purified by standard techniques.
Caption: Synthetic pathway for Route 3.
Comparative Analysis
| Feature | Route 1: N-Alkylation | Route 2: Aldehyde Reduction | Route 3: Carboxylic Acid/Ester Reduction |
| Key Challenge | Regioselectivity of N-alkylation and isomer separation. | Synthesis of the aldehyde precursor. | Synthesis of the carboxylic acid/ester precursor and use of strong reducing agents. |
| Potential Yield | Variable, dependent on regioselectivity. | Potentially high for the reduction step. | Potentially high for the reduction step. |
| Starting Materials | Hydroxyacetonitrile, sodium azide, methylating agent. | More complex starting materials for the aldehyde. | Cyanoformates, sodium azide, methylating agent. |
| Operational Safety | Standard laboratory procedures. | Standard laboratory procedures. | Requires careful handling of pyrophoric LiAlH₄. |
| Scalability | Separation of isomers can be challenging on a large scale. | Potentially more scalable if the aldehyde synthesis is efficient. | Scalable, but requires stringent anhydrous conditions for the reduction. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound will depend on the specific requirements of the project, including scale, available resources, and purity requirements.
-
For exploratory, small-scale synthesis , Route 1 offers a straightforward, albeit potentially low-yielding due to isomer formation, approach. The commercial availability of 5-(hydroxymethyl)-1H-tetrazole can make this an attractive starting point.
-
For larger-scale production where regiochemical purity is critical , Routes 2 and 3 are superior as they circumvent the issue of N1/N2 isomer separation in the final stages. The choice between Route 2 and Route 3 will largely depend on the efficiency and cost-effectiveness of the synthesis of the respective aldehyde or carboxylic acid/ester precursors.
Further process development and optimization for any of these routes should focus on improving yields, minimizing the use of hazardous reagents, and developing efficient purification strategies.
References
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
- Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliph
- Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliph
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- Process for preparing tetrazole-5-carboxylic acid deriv
- Convenient synthesis of 5-methyl-1H-tetrazol-1-yl benzenamines.
- SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE.
- View of SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE.
- 2H-Tetrazole synthesis - Organic Chemistry Portal.
- 2-Methyl-2H-tetrazole-5-carboxylic acid | 13175-00-3.
- 2-METHYL-2H-TETRAZOLE-5-CARBALDEHYDE [P94604] - ChemUniverse.
- (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- High-pressure production method of 5-hydroxymethyl-tetrazole or 5-hydroxyethyl tetrazole.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines.
- Synthesis of novel 2, 5-disubstituted tetrazole deriv
- Process for the production of 5-methyltetrazole.
- Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography | Request PDF.
- 2H-tetrazole-5-carbaldehyde | C2H2N4O | CID 12369776 - PubChem.
- Aqueous phase synthesis method of 5-methyl tetrazole.
- Synthesizing method of 1-methyl-5-aminotetrazole.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide C
- Convenient synthesis of 1-substituted-4-methyl-5-oxo[3][5][7]triazolo[4,3-a]quinazolines.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
- Synthesis of 2-Cyanoethoxy and 2-(1H-Tetrazol-5-yl)ethoxy Derivatives of Glycyrrhetic Acid Methyl Ester | Request PDF.
- ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles.
- 5-(Fluorodinitromethyl)
Sources
- 1. CN101812030A - High-pressure production method of 5-hydroxymethyl-tetrazole or 5-hydroxyethyl tetrazole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 5. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Methyl-5-tetrazolyl)methanol
A Note on This Guide: This document provides a detailed protocol and the scientific rationale for the safe handling and disposal of (2-Methyl-5-tetrazolyl)methanol. It is intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals. This guide is not a substitute for institutional protocols or regulatory requirements. Always consult your organization's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations.
Executive Summary: Hazard Identification and Risk Assessment
This compound presents a dual-hazard profile that demands rigorous adherence to safety protocols. Its hazardous nature stems from two distinct structural features: the tetrazole ring and the methanol functional group.
-
The Tetrazole Ring: Tetrazoles are nitrogen-rich heterocyclic compounds.[1][2] This high nitrogen content makes them energetically unstable, and many derivatives are considered energetic materials.[2] While this specific compound is not primarily used as an explosive, the core tetrazole structure carries an inherent risk. A critical and often overlooked danger is the potential to form highly sensitive and explosive heavy metal salts (tetrazolides) upon contact with certain metals.[3][4] Furthermore, upon thermal decomposition, tetrazoles can release toxic nitrogen oxides (NOx).[3][5][6]
-
The Methanol Component: The "methanol" portion of the molecule introduces the well-documented hazards of methyl alcohol. Methanol is a highly flammable liquid and vapor.[7][8] It is acutely toxic if swallowed, inhaled, or in contact with skin, and it is known to cause damage to organs, particularly the central nervous system and eyes.[7][8]
Therefore, any disposal procedure must address the compound's potential reactivity, toxicity, and flammability.
Table 1: Hazard Profile Summary for this compound
| Hazard Class | Primary Contributor | Key Risks | Regulatory Consideration |
| Reactivity | Tetrazole Ring | Potential for explosive decomposition upon heating or shock.[6] Formation of shock-sensitive salts with heavy metals.[3][4] | Resource Conservation and Recovery Act (RCRA) - Characteristic Hazardous Waste (Reactivity, D003).[9] |
| Acute Toxicity | Methanol & Tetrazole | Toxic if swallowed, inhaled, or in contact with skin.[7][8] May cause irritation to skin, eyes, and respiratory tract.[3][5] | Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[10] RCRA - Toxic Waste.[11] |
| Flammability | Methanol | Highly flammable liquid and vapor.[7][8] Keep away from heat, sparks, and open flames.[8] | RCRA - Characteristic Hazardous Waste (Ignitability, D001). |
| Specific Target Organ Toxicity | Methanol | Causes damage to the central nervous system and eyes.[7] | OSHA Hazard Communication Standard.[12] |
Pre-Disposal Planning & Personal Protective Equipment (PPE)
Proper disposal begins before the first drop of waste is generated. A safe and compliant workflow requires careful preparation of the workspace and the individual.
Engineering Controls
All handling and transfer of this compound waste must be conducted within a certified chemical fume hood. This provides essential ventilation to minimize the risk of inhaling toxic vapors and protects the user from potential splashes.[3] Ensure the fume hood sash is kept at the lowest practical height.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent chemical exposure.
Table 2: Required Safety Equipment
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant, tight-sealing safety goggles.[8] | Protects against splashes of the toxic and irritating liquid. |
| Hand Protection | Butyl rubber or other methanol-impervious gloves.[8] | Standard nitrile gloves offer insufficient protection against methanol. Always check the glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin from contamination and provides a barrier against accidental ignition. |
| Respiratory Protection | Not typically required if work is performed in a certified fume hood. | In case of a spill outside of a fume hood or ventilation failure, a respirator with an organic vapor cartridge may be necessary. |
Waste Characterization and Segregation Workflow
Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[9][13][14] Based on the known properties of its constituents, this compound waste must be classified as hazardous.
Caption: Waste characterization workflow for this compound.
Step-by-Step Disposal Protocol
This protocol ensures the safe containment and labeling of the waste stream, preparing it for collection by your institution's EHS department.
Step 4.1: Prepare the Waste Container
-
Select a Compatible Container: Choose a clean, non-metallic, screw-top container made of chemically resistant plastic (e.g., High-Density Polyethylene, HDPE) or borosilicate glass. Causality: Using a non-metallic container is a critical control measure to prevent the formation of potentially explosive heavy metal tetrazolides.[3][4] The container must be compatible with methanol.[9]
-
Attach a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label provided by your EHS department. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents used.
-
The specific hazard characteristics: "Ignitable," "Toxic," "Reactive."
-
The date accumulation started.
-
The name of the principal investigator and laboratory information.
-
Step 4.2: Transfer the Waste
-
Work in a Fume Hood: Perform all transfers inside a certified chemical fume hood.
-
Use Spark-Proof Tools: Use tools and equipment that will not generate static discharge or sparks.[4][15] Ground and bond containers if transferring larger quantities.
-
Transfer Carefully: Pour the waste slowly and carefully into the prepared container to avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Seal the Container: Securely close the container lid immediately after the transfer is complete. Containers must remain sealed at all times except when waste is being added.[9]
Step 4.3: Manage Contaminated Materials
-
Solid Waste: Disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a separate, sealed plastic bag or container. This container must also be labeled as hazardous waste with the chemical name.
-
Empty Containers: The original product container is not considered "RCRA empty" until it has been triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[15] The rinsate from this process is also considered hazardous waste and must be collected in the designated liquid waste container.
Step 4.4: Temporary Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.
-
Secondary Containment: The SAA must have secondary containment (e.g., a chemical-resistant tray or bin) capable of holding the contents of the largest container.
-
Segregation: Do not store this waste container with incompatible materials, particularly strong oxidizing agents, acids, or acid chlorides.[3][4]
Step 4.5: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinsates be poured down the sanitary sewer. This is a violation of federal regulations and poses a significant environmental and safety risk.[15]
-
Professional Destruction: Your EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via methods such as controlled high-temperature incineration.[15]
Emergency Procedures
In the event of an emergency, prioritize personal safety and follow your institution's established emergency response plan.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[15] Seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the material with a chemical absorbent (vermiculite or sand). Collect the contaminated absorbent using spark-proof tools and place it in a sealed container for disposal as hazardous waste.[4] For large spills, evacuate the area and contact EHS immediately.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[15] Do not use water, as methanol is water-soluble and this may spread the flammable liquid.
References
- American Elements. (n.d.). This compound.
- ChemicalBook. (2025). 1H-TETRAZOLE - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 5-Methyl-1H-tetrazole - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%.
- National Oceanic and Atmospheric Administration. (n.d.). 1H-TETRAZOLE. CAMEO Chemicals.
- Bio-Fine. (n.d.). 1-H-TETRAZOLE.
- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Moisture in Methanol.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- LGC Standards. (n.d.). 2-Phenyl-5-(hydroxymethyl)tetrazole.
- BenchChem. (n.d.). 2-Methyl-5-(4-methylphenyl)tetrazole | Research Chemical.
- National Center for Biotechnology Information. (n.d.). (1H-1,2,3,4-tetrazol-5-yl)methanol. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-5-phenyl-2H-tetrazole. PubChem.
- Methanex. (2023). Methanol Safety Data Sheet.
- Sigma-Aldrich. (2024). Methanol - SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine. PubChem.
- Sampath, A., et al. (n.d.). Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride.
- Technion. (n.d.). Chemical Waste Management Guide.
- Weigand, A., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- Pollet, P., et al. (2022). Sustainable and Scalable Approach to 5-Substituted-1H-Tetrazoles. Organic Process Research & Development, 26, 1432–1441.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Dömling, A. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- ChemicalBook. (2023). 2H-Tetrazole, 2-methyl- - Safety Data Sheet.
- An, L., et al. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
- Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
- Nasrollahzadeh, M., et al. (2019).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
- Methanol Institute. (n.d.). METHANOL SMALL QUANTITIES BULLETIN.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.
- U.S. Environmental Protection Agency. (n.d.). Letter Regarding GeNO Permeation Device.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
- Methanol Institute. (n.d.). Methanol Safe Handling Manual.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. biofinechemical.com [biofinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. methanex.com [methanex.com]
- 9. mtu.edu [mtu.edu]
- 10. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. 1910.1200 App A - Health Hazard Criteria (Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 15. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Methyl-5-tetrazolyl)methanol
This document provides essential safety and logistical information for the handling, use, and disposal of (2-Methyl-5-tetrazolyl)methanol (CAS 55408-40-7). As a tetrazole derivative, this compound requires a heightened level of precaution due to the inherent energetic potential of the tetrazole ring system. This guide is designed for researchers, scientists, and drug development professionals, offering a risk-based approach to ensure laboratory safety. Adherence to these guidelines is critical for mitigating risks and establishing a safe operating procedure.
Hazard Assessment: Understanding the Risks
Effective personal protective equipment (PPE) selection is rooted in a thorough understanding of the specific chemical's potential hazards. For this compound, the risk profile is dictated by its core chemical structure: the tetrazole ring.
The Tetrazole Moiety: Tetrazoles are five-membered rings containing four nitrogen atoms and one carbon atom. This high nitrogen-to-carbon ratio makes them nitrogen-rich compounds. Such compounds can be energetic and may decompose rapidly or unexpectedly, especially when subjected to stimuli like heat, friction, or impact. While this compound is not classified as a primary explosive, treating it with the respect afforded to energetic materials is a cornerstone of safe handling.
Routes of Exposure: The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of dust or aerosols. Ingestion is a secondary but serious route of exposure.
Table 1: Hazard and Risk Summary
| Potential Hazard | Associated Risk | Primary Routes of Exposure |
| Energetic Nature | Uncontrolled or rapid decomposition when heated or under physical shock. | N/A (Physical Hazard) |
| Eye Irritation | Direct contact can cause serious irritation or damage. | Eyes |
| Skin Irritation/Absorption | May cause skin irritation upon contact. Dermal absorption is a potential route for systemic toxicity. | Skin |
| Respiratory Irritation | Inhalation of fine powders or aerosols may irritate the respiratory tract. | Inhalation |
| Toxicity | While specific data is limited, related compounds are toxic if swallowed, inhaled, or absorbed through the skin. | Ingestion, Inhalation, Skin |
Core PPE Requirements: A Multi-Layered Defense
A multi-layered PPE strategy is mandatory to provide comprehensive protection. The following recommendations constitute the minimum requirements for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
The eyes are exceptionally vulnerable to chemical splashes and airborne particulates.
-
What to Use: At a minimum, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.
-
The Causality: Unlike standard safety glasses, goggles form a seal around the eyes, offering robust protection from splashes from any direction. Given the potential for unexpected rapid reactions with tetrazole compounds, this is a non-negotiable requirement.
-
Elevated Risk Protocol: When handling quantities greater than a few grams, performing a chemical reaction, or working under conditions with an increased splash potential (e.g., heating, pressure), a full-face shield must be worn over the chemical splash goggles. This provides an additional barrier protecting the entire face.
Skin and Body Protection: An Impermeable Barrier
-
Gloves:
-
What to Use: Chemical-resistant nitrile gloves are the standard starting point. It is crucial to double-glove when handling the compound directly.
-
The Causality: Double-gloving provides redundant protection. The outer glove absorbs the primary contamination, and in the event of a tear or saturation, the inner glove maintains a protective barrier. This practice is essential for preventing dermal absorption. Contaminated outer gloves should be removed and replaced immediately.
-
-
Laboratory Coat:
-
What to Use: A flame-resistant, knee-length lab coat with tight-fitting cuffs is mandatory.
-
The Causality: The flame-resistant property is a critical precaution directly related to the energetic nature of the tetrazole ring. Standard cotton or polyester lab coats can ignite and continue to burn, whereas a flame-resistant coat will self-extinguish, providing vital escape time in the event of a flash fire.
-
Respiratory Protection: Safeguarding Against Inhalation
-
Primary Control: All work involving this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood. The fume hood is the primary engineering control to prevent inhalation exposure.
-
When Respirators are Needed: In situations where a fume hood is not available or during a large-scale spill cleanup, respiratory protection is required.
-
What to Use: A NIOSH-approved air-purifying respirator (APR) fitted with combination P100 (particulate) and organic vapor cartridges is necessary.
-
The Causality: The P100 filter will remove fine dust particles, while the organic vapor cartridge will adsorb airborne chemical vapors. All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.
-
Specialized Equipment: The Blast Shield
-
What to Use: A certified blast shield.
-
The Causality: This is arguably the most critical piece of safety equipment when performing reactions with tetrazole-containing compounds. All reactions, heating, or distillations involving this compound must be conducted in a fume hood with the sash lowered and a blast shield positioned between the apparatus and the user. The energetic potential of the tetrazole ring necessitates this safeguard against unexpected rapid pressurization or decomposition.
Operational Plans: PPE in Practice
Proper PPE is only effective when used correctly. The following workflow and protocols ensure that the right equipment is used at the right time and in the right way.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

